molecular formula C44H53FN7O8P B2625590 DMT-2'Fluoro-DG(IB) Amidite CAS No. 144089-97-4

DMT-2'Fluoro-DG(IB) Amidite

Katalognummer: B2625590
CAS-Nummer: 144089-97-4
Molekulargewicht: 857.9 g/mol
InChI-Schlüssel: KJFUMXZZVYMQEU-AOCJBPQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoramidite for incorporation of a 2'-fluoro-modified ribo-G nucleobase within an oligonucleotide>

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFUMXZZVYMQEU-AOCJBPQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53FN7O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100123
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144089-97-4
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144089-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Potential of DMT-2'Fluoro-DG(IB) Amidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the demand for modified oligonucleotides with enhanced stability and efficacy is paramount. DMT-2'Fluoro-DG(IB) Amidite, a key phosphoramidite (B1245037) building block, has emerged as a critical tool for the synthesis of such next-generation oligonucleotides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by experimental data, detailed protocols, and visual workflows.

This compound is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure features a fluorine atom at the 2' position of the deoxyguanosine sugar, a 5'-dimethoxytrityl (DMT) protecting group for stepwise synthesis, and an isobutyryl (IB) protecting group on the guanine (B1146940) base to prevent side reactions.[3] This strategic 2'-fluoro modification confers desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes and enhanced resistance to nuclease degradation, making them ideal candidates for therapeutic applications such as antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs).[4][5][6][7]

Core Applications and Advantages

The primary application of this compound lies in its incorporation into synthetic oligonucleotides to bolster their biophysical and metabolic properties.

Enhanced Duplex Stability: The presence of the electronegative fluorine atom at the 2' position of the sugar ring preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[4][8] This conformational preference leads to a more stable duplex when the modified oligonucleotide hybridizes with a target RNA molecule.[4][8] The stabilizing effect has been quantified by an increase in the melting temperature (Tm) of the duplex.

Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by cellular nucleases.[6][7] This increased resistance to enzymatic degradation prolongs the half-life of the oligonucleotide in biological systems, a crucial factor for in vivo therapeutic efficacy.

Modulation of Immune Response: Beyond its role in antisense applications, oligonucleotides containing 2'-fluoro modifications are instrumental in studying and modulating innate immune signaling pathways. Specifically, 2'-fluoro-modified cyclic dinucleotides, such as 2'Fluoro-c-di-GMP, have been shown to be potent agonists of the STING (Stimulator of Interferon Genes) pathway.[9] This pathway plays a critical role in the innate immune response to bacterial and viral infections, and its activation by synthetic analogs holds promise for the development of novel vaccine adjuvants and immunotherapies.[9]

Quantitative Data Summary

The impact of 2'-fluoro modifications on the thermal stability of oligonucleotide duplexes is a key performance indicator. The following table summarizes the change in melting temperature (ΔTm) observed per 2'-fluoro substitution in various duplex contexts.

Duplex TypeΔTm per 2'-F Modification (°C)Reference
2'-F-RNA/RNA+1.8[4][8]
2'-F-RNA/DNA+0.5[4]
DNA/DNA (single substitution)+1.2[4]
DNA/DNA (fully substituted)+0.5[4]

Table 1: Enhancement of Duplex Thermal Stability by 2'-Fluoro Modification. The data illustrates the significant stabilizing effect of incorporating 2'-fluoro nucleosides, particularly in RNA-containing duplexes.

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides incorporating this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][10][11]

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping reagents (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.

    • Step 1: Detritylation (Deblocking): The 5'-DMT group of the nucleotide bound to the solid support is removed by treatment with the deblocking solution.

    • Step 2: Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for modified amidites to ensure high coupling efficiency.[1]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[12][13]

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) for RNA-containing sequences

Protocol:

  • Cleavage and Base Deprotection: Transfer the solid support to a sealed vial and add the AMA solution. Heat at 65°C for 10-15 minutes.[13] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (including the isobutyryl group on guanine) and the cyanoethyl groups from the phosphate backbone.

  • 2'-Hydroxyl Deprotection (for RNA): If the oligonucleotide contains RNA bases with 2'-O-TBDMS protecting groups, after evaporation of the AMA solution, treat the residue with TEA·3HF to remove the silyl (B83357) groups.

  • Purification: The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) for DMT-on products, followed by detritylation and a final desalting step.

Nuclease Resistance Assay

To evaluate the enhanced stability of 2'-fluoro-modified oligonucleotides, a nuclease resistance assay can be performed.

Materials:

  • 2'-fluoro-modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)

  • Reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Staining agent (e.g., Stains-All or SYBR Gold)

Protocol:

  • Incubation: Incubate equivalent amounts of the 2'-fluoro-modified and unmodified oligonucleotides with the nuclease in the appropriate reaction buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA and formamide).

  • Analysis: The samples are analyzed by denaturing PAGE.

  • Visualization: The gel is stained to visualize the oligonucleotide bands. The degradation of the unmodified oligonucleotide will be evident by the disappearance of the full-length band and the appearance of smaller fragments over time, while the 2'-fluoro-modified oligonucleotide will show significantly greater stability.[14]

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involving this compound, the following diagrams, generated using Graphviz, illustrate the automated oligonucleotide synthesis cycle and the c-di-GMP/STING signaling pathway.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Solid-Phase Synthesis Cycle start Start with Solid Support-Bound Nucleoside deblock Step 1: Detritylation (Remove 5'-DMT) start->deblock couple Step 2: Coupling (Add this compound) deblock->couple cap Step 3: Capping (Block Unreacted Sites) couple->cap oxidize Step 4: Oxidation (Stabilize Linkage) cap->oxidize elongated Elongated Oligonucleotide (n+1) oxidize->elongated Cycle Repeats

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

c_di_GMP_STING_Pathway cluster_pathway c-di-GMP / STING Signaling Pathway pathogen Bacterial/Viral Infection cGAS cGAS Activation pathogen->cGAS cdiGMP Synthesis of c-di-GMP cGAS->cdiGMP STING STING Dimerization and Translocation cdiGMP->STING fluoro_cdiGMP 2'-Fluoro-c-di-GMP (Synthetic Agonist) fluoro_cdiGMP->STING Potent Activation TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 nucleus Nuclear Translocation IRF3->nucleus IFN Type I Interferon (IFN) Gene Expression nucleus->IFN

References

An In-depth Technical Guide to DMT-2'-Fluoro-DG(IB) Amidite: Core Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMT-2'-Fluoro-DG(IB) Amidite, a key building block in the synthesis of modified oligonucleotides, offers enhanced stability and binding affinity, making it a valuable tool in the development of therapeutic and diagnostic nucleic acid-based technologies. This technical guide provides a comprehensive overview of its core chemical properties, experimental considerations, and relevant applications for researchers, scientists, and professionals in drug development.

Core Chemical Properties

DMT-2'-Fluoro-DG(IB) Amidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N²-isobutyryl-guanosine-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite, possesses a unique combination of protecting groups and a 2'-fluoro modification that imparts desirable characteristics to synthetic oligonucleotides.

PropertyValueReference
Chemical Formula C₄₄H₅₃FN₇O₈P[1][2]
Molecular Weight 857.91 g/mol [1]
CAS Number 144089-97-4[1][2]
Appearance White to off-white powder[3]
Purity Typically ≥98% (HPLC), ≥99% (³¹P-NMR)[2][3]
Storage Conditions -20°C, protect from light and moisture[4]
Solubility Soluble in anhydrous acetonitrile

Synthesis and Structure

The synthesis of DMT-2'-Fluoro-DG(IB) Amidite is a multi-step process that begins with the appropriate protection of 2'-deoxyguanosine, followed by fluorination at the 2' position of the ribose sugar, and subsequent phosphitylation. The key precursor for the final phosphitylation step is 2'-Deoxy-5'-O-DMT-2'-fluoro-N²-isobutyrylguanosine.[5] While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical transformations are well-established in nucleoside chemistry.

The structure of DMT-2'-Fluoro-DG(IB) Amidite is characterized by several key functional groups, each playing a critical role in its application:

  • 5'-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function, enabling stepwise addition of monomers during solid-phase oligonucleotide synthesis.

  • 2'-Fluoro group: This modification enhances the thermal stability of the resulting oligonucleotide duplexes and provides increased resistance to nuclease degradation.

  • N²-Isobutyryl (ib) group: Protects the exocyclic amine of the guanine (B1146940) base during synthesis.

  • 3'-Phosphoramidite group: The reactive moiety that, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are crucial for its reactivity and subsequent conversion to a stable phosphate (B84403) backbone.

Experimental Protocols and Considerations

Oligonucleotide Synthesis

The use of DMT-2'-Fluoro-DG(IB) Amidite in automated solid-phase oligonucleotide synthesis follows the standard phosphoramidite (B1245037) chemistry cycle. However, a key protocol modification is required for efficient incorporation.

Experimental Workflow for Oligonucleotide Synthesis

G cluster_cycle Oligonucleotide Synthesis Cycle cluster_final Post-Synthesis Detritylation 1. Detritylation (Acidic Removal of DMT) Coupling 2. Coupling (DMT-2'-Fluoro-DG(IB) Amidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Iodine solution) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Key Experimental Consideration: Coupling Time

Due to the electronic effects of the 2'-fluoro group, the coupling reaction for DMT-2'-Fluoro-DG(IB) Amidite is slower than that of standard DNA phosphoramidites. Therefore, an extended coupling time is crucial for achieving high coupling efficiencies. A typical coupling time for standard DNA amidites is around 30-60 seconds, whereas for 2'-fluoro modified amidites, a coupling time of 3 to 10 minutes is often recommended. The optimal coupling time should be determined empirically based on the specific synthesizer and reagents used.

Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The isobutyryl group on the guanine base and the cyanoethyl groups on the phosphate backbone are typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Quality Control and Spectroscopic Analysis

The purity and identity of DMT-2'-Fluoro-DG(IB) Amidite are critical for the successful synthesis of high-quality oligonucleotides. Several analytical techniques are employed for its characterization.

Analytical MethodPurposeTypical Specification
³¹P NMR Assesses the purity of the phosphoramidite and identifies phosphorus-containing impurities.≥99%
¹H NMR Confirms the chemical structure and the presence of all expected functional groups.Conforms to structure
Reverse-Phase HPLC Determines the purity of the compound.≥98%
Mass Spectrometry (LC-MS) Confirms the molecular weight and provides information on impurities.Conforms to expected mass

While specific spectral data is dependent on the instrumentation and conditions, the following provides a general expectation for the spectroscopic analysis of this amidite.

¹H NMR: The spectrum will be complex due to the numerous protons in the molecule. Key regions of interest include the signals corresponding to the DMT group (aromatic protons), the sugar moiety (anomeric proton and proton coupled to fluorine), the isobutyryl group, and the diisopropyl and cyanoethyl groups of the phosphoramidite.

³¹P NMR: A single major peak is expected in the characteristic region for phosphoramidites (typically around 140-150 ppm). The presence of other peaks may indicate oxidation or other phosphorus-containing impurities.

Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The expected molecular ion peak [M+H]⁺ would be approximately 858.9 g/mol . Fragmentation analysis can provide further structural confirmation.

Logical Relationship of Synthesis

The synthesis of DMT-2'-Fluoro-DG(IB) Amidite involves a series of protection and modification steps, culminating in the introduction of the reactive phosphoramidite moiety.

G cluster_synthesis Synthesis Pathway dG 2'-Deoxyguanosine Protected_dG Protection of Exocyclic Amine (N²-isobutyryl) dG->Protected_dG Fluoro_dG Fluorination at 2' Position Protected_dG->Fluoro_dG DMT_Fluoro_dG 5'-Hydroxyl Protection (DMT) Fluoro_dG->DMT_Fluoro_dG Forms Precursor: 2'-Deoxy-5'-O-DMT-2'-fluoro-N²-isobutyrylguanosine Amidite 3'-Phosphitylation DMT_Fluoro_dG->Amidite Final_Product DMT-2'-Fluoro-DG(IB) Amidite Amidite->Final_Product

Caption: A simplified logical flow of the synthesis of DMT-2'-Fluoro-DG(IB) Amidite.

Applications in Research and Drug Development

The incorporation of 2'-fluoro modifications into oligonucleotides, enabled by reagents like DMT-2'-Fluoro-DG(IB) Amidite, has significant implications for various applications:

  • Antisense Oligonucleotides: The increased nuclease resistance and enhanced binding affinity of 2'-fluoro-modified oligonucleotides make them promising candidates for antisense therapies.

  • siRNA Therapeutics: The 2'-fluoro modification can improve the stability and efficacy of small interfering RNAs (siRNAs) used in gene silencing applications.

  • Aptamers: 2'-fluoro-modified aptamers can exhibit improved stability in biological fluids, enhancing their potential as therapeutic and diagnostic agents.

  • Diagnostic Probes: The enhanced thermal stability of duplexes formed with 2'-fluoro-modified probes can lead to improved specificity and sensitivity in diagnostic assays.

DMT-2'-Fluoro-DG(IB) Amidite is a cornerstone reagent for the synthesis of 2'-fluoro-modified oligonucleotides. A thorough understanding of its chemical properties, particularly the need for an extended coupling time during synthesis, is essential for its successful application. The resulting modified oligonucleotides offer significant advantages in terms of stability and binding affinity, driving innovation in the fields of nucleic acid therapeutics and diagnostics.

References

An In-depth Technical Guide to 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 2'-fluoro (2'-F) modified oligonucleotides. These synthetic nucleic acid analogs have garnered significant interest in the fields of molecular biology, diagnostics, and therapeutics due to their enhanced stability and binding affinity. This document details their structural characteristics, summarizes key biophysical data, outlines essential experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Core Structural Features of 2'-Fluoro Modified Oligonucleotides

The defining characteristic of a 2'-fluoro modified oligonucleotide is the substitution of the hydroxyl group (-OH) at the 2' position of the ribose sugar with a fluorine atom (-F).[1] This seemingly simple modification has profound consequences for the structure and function of the oligonucleotide.

Fluorine's high electronegativity and small atomic size induce a C3'-endo sugar pucker, which is characteristic of the sugars in A-form RNA helices.[1][2] This pre-organization of the sugar conformation contributes to the formation of stable A-form duplexes when hybridized with a complementary RNA strand.[1] Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm their A-form geometry.

The 2'-fluoro modification is a relatively small group compared to the 2'-OH group and possesses high electronegativity and hydrophobicity. This results in a minor groove in an RNA duplex that can facilitate additional interactions between the RNA and proteins.[3]

Biophysical and Biochemical Properties

The introduction of 2'-fluoro modifications imparts several advantageous properties to oligonucleotides, primarily increased thermal stability and enhanced resistance to nuclease degradation.

Thermal Stability

The 2'-fluoro modification significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This enhanced stability is attributed to the pre-organized C3'-endo sugar conformation, which reduces the entropic penalty of duplex formation. The increase in Tm is generally additive with each 2'-F substitution.

Duplex TypeTm Increase per 2'-F ModificationReference
2'-F-RNA / RNA~1.8 °C[1]
2'-F-Oligonucleotide / DNA~1.3 °C[4]
2'-F-N3'→P5' Phosphoramidate / RNA~5 °C[5]
2'-F-N3'→P5' Phosphoramidate / DNA~4 °C[5]
Nuclease Resistance

Native RNA is highly susceptible to degradation by nucleases present in serum and intracellularly. The 2'-hydroxyl group is a key recognition element for many ribonucleases. Replacing this group with a fluorine atom renders the oligonucleotide significantly more resistant to nuclease-mediated cleavage.[2] This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic applications. For instance, an unmodified siRNA can be completely degraded in serum within 4 hours, whereas a 2'-F-modified siRNA can have a half-life greater than 24 hours.[1] Combining 2'-fluoro modifications with phosphorothioate (B77711) linkages can further enhance nuclease resistance.[6]

Applications in Research and Therapeutics

The unique properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various applications, including:

  • Small interfering RNAs (siRNAs): 2'-F modifications are well-tolerated in both the sense and antisense strands of siRNAs and can enhance their in vivo efficacy by increasing stability and reducing off-target effects.[2][7] The modification does not significantly interfere with the loading of the siRNA into the RNA-induced silencing complex (RISC).[1][8]

  • Aptamers: These structured oligonucleotides bind to specific targets with high affinity and specificity. 2'-F modifications are frequently incorporated into RNA aptamers to increase their stability and resistance to nucleases, making them suitable for diagnostic and therapeutic applications.[9] A notable example is Macugen (pegaptanib), a 2'-F pyrimidine-modified RNA aptamer that targets vascular endothelial growth factor (VEGF) for the treatment of age-related macular degeneration.[10][11][12][13]

  • Antisense Oligonucleotides: While less common than in siRNAs and aptamers, 2'-F modifications can also be used in antisense oligonucleotides to enhance their binding affinity to target mRNA and increase their stability.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and characterization of 2'-fluoro modified oligonucleotides.

Solid-Phase Synthesis

2'-fluoro modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.

Protocol Overview:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG).

  • Synthesis Cycle: The oligonucleotide is extended in a step-wise manner through a series of four chemical reactions for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Addition of the next 2'-fluoro-modified phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthiotetrazole).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphate backbone are removed using a basic solution (e.g., ammonium (B1175870) hydroxide/methylamine).

  • Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for purifying synthetic oligonucleotides based on their hydrophobicity.

Protocol Overview:

  • Column: A C8 or C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or triethylammonium bicarbonate) is used for elution.

  • Elution: The crude oligonucleotide is injected onto the column. Less hydrophobic failure sequences elute first, followed by the full-length product. More hydrophobic, incompletely deprotected species are retained longer.

  • Fraction Collection and Desalting: The fraction containing the purified oligonucleotide is collected, and the volatile buffer is removed by lyophilization.

Determination of Melting Temperature (Tm)

The Tm is determined by monitoring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.

Protocol Overview:

  • Sample Preparation: The purified oligonucleotide and its complementary strand are annealed in a buffer containing a defined salt concentration (e.g., 100 mM NaCl).

  • Measurement: The sample is placed in a UV spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is recorded as the temperature is slowly increased.

  • Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the absorbance transition.

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

Protocol Overview:

  • Incubation: The 2'-fluoro modified oligonucleotide is incubated in a solution containing nucleases (e.g., serum or specific endo- or exonucleases) at a physiological temperature (37 °C).

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or HPLC. The rate of degradation is compared to that of an unmodified control oligonucleotide.[14]

In Vitro Transcription for 2'-Fluoro Modified RNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to isolate aptamers with high affinity for a specific target.

Protocol Overview:

  • Library Preparation: A large, random library of DNA oligonucleotides is synthesized.

  • In Vitro Transcription: The DNA library is transcribed into an RNA pool using a mutant T7 RNA polymerase (e.g., Y639F mutant) that can efficiently incorporate 2'-fluoro-modified pyrimidine (B1678525) triphosphates (2'-F-CTP and 2'-F-UTP).[15]

  • Selection: The 2'-F-RNA pool is incubated with the target molecule.

  • Partitioning: RNA molecules that bind to the target are separated from unbound sequences.

  • Elution and Reverse Transcription: The bound RNA is eluted and reverse transcribed into cDNA.

  • PCR Amplification: The cDNA is amplified by PCR to generate an enriched DNA pool for the next round of selection.

  • Iteration: The process is repeated for several rounds to enrich for high-affinity aptamers.

siRNA Transfection and Gene Silencing Assay

This protocol is used to assess the gene-silencing activity of 2'-fluoro modified siRNAs.

Protocol Overview:

  • Cell Culture: Adherent cells are seeded in multi-well plates and grown to a specific confluency (e.g., 60-80%).[16]

  • Transfection Complex Formation: The siRNA is mixed with a transfection reagent (e.g., a cationic lipid formulation) in a serum-free medium to form complexes.

  • Transfection: The siRNA-transfection reagent complexes are added to the cells.

  • Incubation: The cells are incubated for a period (e.g., 24-72 hours) to allow for siRNA uptake and gene silencing.

  • Analysis of Gene Expression: The level of the target mRNA is quantified by reverse transcription-quantitative PCR (RT-qPCR), and the level of the target protein is assessed by Western blotting or other immunoassays.

Visualizations

The following diagrams illustrate key pathways and workflows involving 2'-fluoro modified oligonucleotides.

siRNA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 2F_siRNA_duplex 2'-F siRNA Duplex RISC_loading RISC Loading Complex 2F_siRNA_duplex->RISC_loading Uptake RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Passenger strand degradation Cleavage mRNA Cleavage RISC_active->Cleavage Target recognition mRNA_target Target mRNA mRNA_target->Cleavage Degradation mRNA Degradation Cleavage->Degradation Gene Silencing

Caption: siRNA-mediated gene silencing pathway with 2'-fluoro modified siRNA.

Macugen_MoA Macugen Macugen (2'-F RNA Aptamer) Binding Binding Macugen->Binding VEGF165 VEGF165 VEGF_Receptor VEGF Receptor VEGF165->VEGF_Receptor Normal Interaction VEGF165->Binding Angiogenesis Angiogenesis & Vascular Permeability VEGF_Receptor->Angiogenesis Signal Transduction Inhibition Inhibition Binding->Inhibition Blocks interaction Inhibition->Angiogenesis Prevents

Caption: Mechanism of action of Macugen, a 2'-fluoro modified aptamer.

SELEX_Workflow DNA_Library Random DNA Library Transcription In Vitro Transcription (with 2'-F NTPs & mutant T7 Pol) DNA_Library->Transcription RNA_Pool 2'-F RNA Pool Transcription->RNA_Pool Selection Incubation with Target RNA_Pool->Selection Partition Partitioning (Bound vs. Unbound) Selection->Partition Elution Elution of Bound RNA Partition->Elution RT Reverse Transcription Elution->RT PCR PCR Amplification RT->PCR Enriched_DNA Enriched DNA Pool PCR->Enriched_DNA Enriched_DNA->Transcription Next Round

Caption: Experimental workflow for SELEX with 2'-fluoro modified RNA.

References

A Technical Guide to DMT-2'Fluoro-DG(IB) Amidite: Synthesis, Properties, and Applications in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMT-2'Fluoro-DG(IB) Amidite, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. We will delve into its chemical properties, the synthesis of 2'-fluoro-modified oligonucleotides, their enhanced biophysical characteristics, and their mechanism of action in biological systems.

Core Concepts: The Significance of 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2' position of the ribose sugar is a key chemical modification in the design of therapeutic oligonucleotides. This alteration confers several advantageous properties compared to unmodified DNA or RNA, primarily:

  • Increased Thermal Stability: 2'-fluoro modifications enhance the binding affinity of oligonucleotides to their target sequences, resulting in a higher melting temperature (Tm) of the resulting duplex. This is attributed to the fluorine atom's high electronegativity, which favors the C3'-endo sugar pucker characteristic of A-form helices, similar to RNA.[1] The increased stability of 2'-fluoro RNA-RNA duplexes is approximately 1-2°C per substitution.[2] For DNA-DNA duplexes, the enhancement is around 1.3°C per insertion.[3]

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone less susceptible to degradation by cellular nucleases.[4] This increased stability is crucial for in vivo applications, prolonging the half-life and therapeutic effect of the oligonucleotide.

These properties make 2'-fluoro-modified oligonucleotides, synthesized using reagents like this compound, highly valuable for applications such as antisense therapy, siRNAs, and aptamers.

Physicochemical Properties of this compound

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N²-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a white to off-white powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄₄H₅₃FN₇O₈P--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 857.91 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 144089-97-4--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity ≥98% (HPLC), ≥99% (³¹P-NMR)--INVALID-LINK--, --INVALID-LINK--
Storage -20°C under inert gas--INVALID-LINK--, --INVALID-LINK--

Note: Some suppliers may report slightly different molecular weights, potentially due to variations in the protecting groups or salt forms. The most commonly cited molecular weight for the specified chemical formula is approximately 857.91 g/mol .

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

The synthesis of oligonucleotides incorporating this compound is performed on an automated solid-phase synthesizer using standard phosphoramidite (B1245037) chemistry. The general cycle is outlined below, with specific considerations for 2'-fluoro amidites.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DCA Treatment) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Phosphate (Repeat for next cycle) Cleavage 5. Cleavage from Support (Ammonia/Methylamine) Oxidation->Cleavage After Final Cycle Deprotection 6. Base & Phosphate Deprotection (Ammonia/Methylamine) Cleavage->Deprotection Purification 7. Purification (HPLC or PAGE) Deprotection->Purification

Figure 1: Automated Oligonucleotide Synthesis Workflow.

Key Considerations for 2'-Fluoro Amidites:

  • Coupling Time: Due to the electronic effects of the 2'-fluoro group, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites. A coupling time of 3-6 minutes is often recommended to ensure high coupling efficiency.[5] Some protocols suggest extending this to 10-30 minutes for modified nucleotides.[6]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used activators.

  • Deprotection: The isobutyryl (iBu) protecting group on the guanine (B1146940) base is relatively labile. Deprotection can be achieved using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours. A faster and often preferred method is using a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[7][8] It is crucial to ensure that any other modifications present in the oligonucleotide are compatible with these deprotection conditions.

Nuclease Resistance Assay

To quantify the increased stability of 2'-fluoro-modified oligonucleotides, a nuclease degradation assay can be performed.

Protocol:

  • Oligonucleotide Preparation: Prepare solutions of the 2'-fluoro-modified oligonucleotide and an unmodified control oligonucleotide of the same sequence at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS).

  • Nuclease Digestion: Incubate the oligonucleotides with a nuclease, such as snake venom phosphodiesterase (SVPD) for 3'-exonuclease activity or S1 nuclease for single-strand specific endonuclease activity, at 37°C.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA to chelate divalent cations required by the nuclease) and immediately freezing the sample.

  • Analysis: The integrity of the oligonucleotides at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The percentage of full-length oligonucleotide remaining is quantified.

Mechanism of Action: Antisense Inhibition

A primary application of 2'-fluoro-modified oligonucleotides is in antisense technology. These synthetic strands are designed to be complementary to a specific messenger RNA (mRNA) sequence.

Antisense_Mechanism cluster_cellular_uptake Cellular Uptake cluster_hybridization Hybridization cluster_gene_silencing Gene Silencing ASO 2'-Fluoro ASO mRNA Target mRNA ASO->mRNA Binds via Watson-Crick base pairing Duplex ASO:mRNA Duplex ASO->Duplex mRNA->Duplex RNaseH RNase H1 Duplex->RNaseH Recruits Translation_Block Steric Blockage of Ribosome Duplex->Translation_Block Causes Cleavage mRNA Cleavage RNaseH->Cleavage Mediates

Figure 2: Mechanism of Antisense Oligonucleotide (ASO) Action.

Upon entering a cell, the antisense oligonucleotide (ASO) binds to its target mRNA. This binding can lead to gene silencing through two primary mechanisms:

  • RNase H-mediated degradation: ASOs with a central "gap" of DNA-like residues flanked by modified nucleotides (like 2'-fluoro) can recruit the enzyme RNase H1. RNase H1 recognizes the DNA:RNA hybrid and cleaves the RNA strand, leading to the degradation of the mRNA and preventing protein translation.[9][10]

  • Steric Hindrance: The binding of the ASO to the mRNA can physically block the ribosome from translating the message or interfere with splicing mechanisms, effectively silencing gene expression without mRNA degradation.

The enhanced binding affinity and nuclease resistance of 2'-fluoro-modified ASOs make them potent and durable inhibitors of gene expression.

Conclusion

This compound is a vital reagent for the synthesis of next-generation oligonucleotides. The resulting 2'-fluoro-modified oligonucleotides exhibit superior thermal stability and resistance to nuclease degradation, making them highly effective tools in research and promising candidates for therapeutic development. A thorough understanding of their synthesis, properties, and mechanisms of action is essential for their successful application in the fields of molecular biology and medicine.

References

A Comprehensive Technical Guide to 2'-Fluoro Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2' position of the ribose sugar has been a pivotal advancement in oligonucleotide chemistry. This modification bestows unique and advantageous properties upon nucleic acids, making 2'-fluoro phosphoramidites essential tools in the development of therapeutic oligonucleotides, diagnostic probes, and high-affinity aptamers. This in-depth guide provides a thorough examination of the core principles of 2'-fluoro phosphoramidite (B1245037) chemistry, from the synthesis of these key building blocks to their incorporation into oligonucleotides and the subsequent deprotection steps.

The 2'-Fluoro Modification: A Structural and Functional Overview

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom induces a C3'-endo sugar pucker, characteristic of an A-form helical geometry, similar to RNA.[1][][3] This conformational preference is a key determinant of the properties of 2'-fluoro-modified oligonucleotides.

Key Properties:

  • Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands. This enhanced stability is attributed to the A-like helical structure and favorable enthalpic contributions.[1][4][5][6]

  • Nuclease Resistance: The 2'-fluoro modification provides a degree of resistance to nuclease degradation, particularly when combined with a phosphorothioate (B77711) backbone. This increased stability in biological fluids is a critical attribute for in vivo applications.[1][7][8]

  • A-form Helix Geometry: The C3'-endo sugar conformation directs duplexes towards an A-form geometry, which is often preferred for interactions with RNA targets.[1][]

  • RNase H Activity: While uniformly 2'-fluoro-modified oligonucleotides do not support RNase H activity, chimeric constructs containing a central DNA gap flanked by 2'-fluoro-modified regions can effectively elicit RNase H-mediated cleavage of a target RNA.[7][8]

Synthesis of 2'-Fluoro Phosphoramidites

The synthesis of 2'-fluoro nucleoside phosphoramidites is a multi-step process that begins with the appropriate nucleoside. A key step is the stereoselective introduction of the fluorine atom at the 2' position. While various fluorinating agents can be employed, diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[9]

Following fluorination, the synthesis proceeds with the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the protection of the exocyclic amino groups of adenine, cytosine, and guanine.[6][10] Finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety.[6]

Commonly Used Protecting Groups for 2'-Fluoro Phosphoramidites:

NucleobaseExocyclic Amine Protecting Group
Adenine (A) Benzoyl (Bz)
Cytosine (C) Acetyl (Ac)
Guanine (G) Isobutyryl (iBu) or Dimethylformamidine (dmf)

Oligonucleotide Synthesis with 2'-Fluoro Phosphoramidites

The incorporation of 2'-fluoro phosphoramidites into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer.[3] The cycle consists of four key steps: deblocking, coupling, capping, and oxidation.

The Synthesis Cycle
  • Deblocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed, typically with a solution of dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group.[4]

  • Coupling: The 2'-fluoro phosphoramidite, dissolved in anhydrous acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[4][11][12] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[] A longer coupling time of 3 to 5 minutes is often recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[14][15]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.[3]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[4]

This four-step cycle is repeated for each monomer to be added to the sequence.

Quantitative Data
ParameterValueReference(s)
Increase in Tm per 2'-F modification (vs. DNA/RNA duplex) ~1.8-2.0°C[1][3]
Increase in Tm per 2'-F modification (vs. RNA/RNA duplex) ~1-2°C[6][16]
Increase in Tm per 2'-F modification (vs. DNA/DNA duplex) ~1.3°C[]
Typical Coupling Time 3 - 5 minutes[14][15]
Reported Coupling Efficiency >95%[4][15]

Deprotection of 2'-Fluoro-Modified Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection strategy must be chosen carefully to avoid degradation of the 2'-fluoro-modified residues.

Standard Deprotection Conditions:

A common and effective method for deprotection is the use of a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v).[9][17]

  • For oligonucleotides containing 2'-fluoro modifications with standard base protecting groups (e.g., Bz-A, Ac-C, iBu-G): Treatment with AMA at room temperature for 2 hours is generally sufficient.[14][17] Heating in AMA can lead to some degradation of the 2'-fluoro nucleotides.[14]

  • Alternative for more labile groups: A milder deprotection can be achieved with concentrated ammonium hydroxide at 55°C for 17 hours.[14]

It is crucial to follow the deprotection recommendations provided by the phosphoramidite supplier, especially when other modifications are present in the oligonucleotide.

Experimental Protocols

Preparation of 2'-Fluoro Phosphoramidite Solution

Objective: To prepare a solution of the 2'-fluoro phosphoramidite for use on an automated DNA/RNA synthesizer.

Materials:

  • 2'-Fluoro phosphoramidite (e.g., 2'-F-U-CE Phosphoramidite)

  • Anhydrous acetonitrile

  • Argon or nitrogen gas

  • Syringe and needle

  • Appropriate synthesizer bottle

Procedure:

  • Ensure all glassware and the synthesizer bottle are dry.

  • Weigh the required amount of 2'-fluoro phosphoramidite into the synthesizer bottle under an inert atmosphere (argon or nitrogen).

  • Using a syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M to 0.15 M).

  • Gently swirl the bottle to dissolve the phosphoramidite completely.

  • Install the bottle on the synthesizer.

Standard Synthesis Cycle for 2'-Fluoro Monomer Incorporation

Objective: To incorporate a 2'-fluoro phosphoramidite into a growing oligonucleotide chain using an automated synthesizer. The following is a representative protocol; specific times and reagents may vary depending on the synthesizer model and scale of synthesis.

StepReagent/ActionTimePurpose
1. Deblocking 3% Dichloroacetic acid in Dichloromethane60-90 secRemoval of the 5'-DMT protecting group.
2. Wash Anhydrous Acetonitrile30-60 secRemoval of detritylation solution and residual water.
3. Coupling 0.1 M 2'-Fluoro phosphoramidite and 0.45 M Activator (e.g., ETT) in Acetonitrile3-5 minFormation of the phosphite triester linkage.
4. Wash Anhydrous Acetonitrile30 secRemoval of excess phosphoramidite and activator.
5. Capping Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF)30 secAcetylation of unreacted 5'-hydroxyl groups.
6. Wash Anhydrous Acetonitrile30 secRemoval of capping reagents.
7. Oxidation 0.02 M Iodine in THF/Pyridine/Water30 secOxidation of the phosphite triester to a phosphate triester.
8. Wash Anhydrous Acetonitrile60 secRemoval of oxidation solution and preparation for the next cycle.

Visualizing the Chemistry: Diagrams

Structure of a 2'-Fluoro Phosphoramidite

Caption: General structure of a 2'-fluoro phosphoramidite.

Phosphoramidite Coupling Reaction

G cluster_workflow Phosphoramidite Coupling Reaction Start Support-Bound Oligo (Free 5'-OH) Coupling Coupling Reaction Start->Coupling Phosphoramidite 2'-Fluoro Phosphoramidite Activated_Phosphoramidite Activated Intermediate Phosphoramidite->Activated_Phosphoramidite Activation Activator Activator (e.g., ETT) Activator->Activated_Phosphoramidite Activated_Phosphoramidite->Coupling Coupled_Product Extended Oligo (Phosphite Triester) Coupling->Coupled_Product Oxidation Oxidation Coupled_Product->Oxidation Final_Product Extended Oligo (Phosphate Triester) Oxidation->Final_Product

Caption: The key steps of the phosphoramidite coupling reaction.

Oligonucleotide Synthesis Workflow

G cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DCA) Coupling 2. Coupling (2'-F Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Repeat Repeat Cycle for next monomer Oxidation->Repeat Repeat->Deblocking n-1 cycles Cleavage Cleavage from Support & Deprotection (AMA) Repeat->Cleavage End of Synthesis Purification Purification Cleavage->Purification Final_Oligo Purified 2'-Fluoro Oligonucleotide Purification->Final_Oligo

Caption: The cyclical workflow of solid-phase oligonucleotide synthesis.

References

Introduction: The Significance of 2'-Fluoro Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nuclease Resistance of 2'-Fluoro Modified RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enhanced nuclease resistance conferred by 2'-fluoro (2'-F) modifications on RNA molecules. This modification is a cornerstone of RNA therapeutics, offering significant advantages in stability and in vivo efficacy. We will delve into the quantitative data supporting this enhanced resistance, detailed experimental protocols for its evaluation, and the underlying structural mechanisms.

The therapeutic potential of RNA molecules, such as small interfering RNAs (siRNAs), microRNAs (miRNAs), and aptamers, is often limited by their susceptibility to degradation by nucleases present in biological fluids.[1] Chemical modifications are therefore essential to enhance their stability and pharmacokinetic properties. Among these, the 2'-fluoro modification of the ribose sugar has emerged as a particularly effective strategy.[2][3]

Replacing the 2'-hydroxyl group with a fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices.[4] This pre-organization of the RNA structure not only increases thermal stability and binding affinity to target RNA but also provides steric hindrance against nuclease attack.[5][6] The result is a significant increase in the half-life of the RNA molecule in serum and other biological environments, a critical factor for therapeutic applications.[1]

Quantitative Analysis of Nuclease Resistance

The introduction of 2'-fluoro modifications substantially improves the stability of RNA in the presence of nucleases. The following tables summarize key quantitative data from various studies, highlighting the enhanced stability of 2'-F modified RNA compared to unmodified RNA.

Table 1: Serum Stability of Unmodified vs. 2'-Fluoro Modified siRNA

RNA TypeIncubation Time in SerumRemaining Intact RNAHalf-life (t½)Reference
Unmodified siRNA4 hoursCompletely degraded< 4 hours[1]
2'-Fluoro-modified siRNA24 hours> 50%> 24 hours[1]

Table 2: Thermal Stability of Unmodified vs. 2'-Fluoro Modified siRNA

siRNA DuplexMelting Temperature (Tm)ΔTm vs. UnmodifiedReference
Unmodified siRNA71.8 °CN/A[7]
2'-Fluoro-modified siRNA (all pyrimidines)86.2 °C+14.4 °C[1][7]

Table 3: Half-life of 2'-Fluoro Modified Oligonucleotides in Different Sera

Oligonucleotide CompositionSerum TypeHalf-life (t½)Reference
2'-Fluoro RNA (fYrR) without 3' capMouse Serum2.2 hours[8]
2'-Fluoro RNA (fYrR) with 3' inverted dT capFresh Human Serum12 hours[8]

Experimental Protocols for Assessing Nuclease Resistance

Evaluating the nuclease resistance of modified RNA is a critical step in the development of RNA therapeutics. The following are detailed protocols for common assays used to quantify this stability.

Serum Stability Assay using Gel Electrophoresis

This protocol outlines a method to assess the stability of RNA duplexes in the presence of serum over a time course.[9]

Materials:

  • 2'-Fluoro modified and unmodified RNA oligonucleotides

  • Nuclease-free water

  • 10x Annealing Buffer (e.g., 100 mM Tris, pH 7.5, 1 M NaCl, 10 mM EDTA)

  • Fetal Bovine Serum (FBS) or human serum

  • RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • 15% Polyacrylamide Gel in TBE buffer

  • GelRed or other nucleic acid stain

  • Microcentrifuge tubes

Procedure:

  • Oligo Duplex Preparation:

    • Resuspend single-stranded RNA oligos to a concentration of 200 µM in nuclease-free water.[9]

    • Combine 10 µL of each of the 200 µM sense and antisense RNA solutions, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water in a microcentrifuge tube.[9]

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Serum Incubation:

    • Prepare aliquots of 50 pmol of the RNA duplex in 50% FBS in a total volume of 10 µL for each time point.[9]

    • Recommended time points are 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, and 24 h.[9]

    • Incubate the tubes at 37°C.

    • At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and immediately store at -20°C.[9]

  • Gel Electrophoresis and Analysis:

    • After the final time point, run the samples on a 15% polyacrylamide gel.

    • Stain the gel with GelRed or a similar nucleic acid stain.

    • Visualize the bands under UV light. The disappearance of the band corresponding to the intact RNA duplex over time indicates degradation.

    • Quantify the band intensity to determine the percentage of intact RNA at each time point and calculate the half-life.

Real-Time Fluorometric Nuclease Assay

This method provides a more quantitative and high-throughput approach to measuring nuclease activity using a fluorescence resonance energy transfer (FRET)-based substrate.[10][11][12]

Materials:

  • Fluorogenic oligonucleotide substrate (e.g., an RNA oligonucleotide with a fluorophore and a quencher on opposite ends)

  • Nuclease source (e.g., purified RNase A or serum)

  • Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 50 mM KCl, 10 mM MgCl₂)

  • Fluorometer capable of kinetic measurements

Procedure:

  • Reaction Setup:

    • In a microplate well, combine the reaction buffer, the fluorogenic RNA substrate, and the 2'-fluoro modified RNA (as a competitor or test substrate).

    • Initiate the reaction by adding the nuclease source (e.g., RNase A).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation for a fluorescein-based fluorophore).[12]

    • Record measurements at regular intervals over a set period.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of substrate cleavage.

    • Compare the cleavage rates in the presence and absence of the 2'-fluoro modified RNA to determine its resistance to degradation.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing nuclease resistance and the structural basis for the enhanced stability of 2'-fluoro modified RNA.

Experimental_Workflow cluster_prep 1. RNA Duplex Preparation cluster_incubation 2. Serum Incubation cluster_analysis 3. Analysis cluster_result 4. Result ssRNA Single-stranded RNA (sense & antisense) anneal Annealing (Heating & Cooling) ssRNA->anneal dsRNA RNA Duplex anneal->dsRNA serum Add Serum (e.g., FBS) dsRNA->serum incubation Incubate at 37°C (Time Course) serum->incubation stop Stop Reaction (Add Loading Dye) incubation->stop gel Polyacrylamide Gel Electrophoresis (PAGE) stop->gel stain Stain Gel (e.g., GelRed) gel->stain visualize Visualize & Quantify (UV Transilluminator) stain->visualize halflife Determine Half-life (t½) visualize->halflife Nuclease_Resistance_Mechanism cluster_unmodified Unmodified RNA cluster_modified 2'-Fluoro Modified RNA RNA 2'-Hydroxyl Group C2_endo C2'-endo Sugar Pucker (Flexible) RNA->C2_endo Nuclease_attack Nuclease Recognition & Cleavage C2_endo->Nuclease_attack Degradation Rapid Degradation Nuclease_attack->Degradation F_RNA 2'-Fluoro Group C3_endo C3'-endo Sugar Pucker (Locked A-form) F_RNA->C3_endo Steric_hindrance Steric Hindrance C3_endo->Steric_hindrance Nuclease_resistance Nuclease Resistance Steric_hindrance->Nuclease_resistance Stability Enhanced Stability Nuclease_resistance->Stability

References

The Impact of 2'-Fluoro Modifications on Oligonucleotide Thermal Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for enhancing the thermal stability and nuclease resistance of oligonucleotides. This in-depth technical guide explores the core principles of 2'-fluoro modifications, presenting quantitative data on their stabilizing effects, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

Enhanced Thermal Stability with 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2' position of the ribose sugar significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This stabilizing effect is attributed to the high electronegativity of fluorine, which favors a C3'-endo sugar pucker. This conformation pre-organizes the oligonucleotide into an A-form helical geometry, which is characteristic of RNA and is more thermodynamically stable than the B-form geometry of DNA.[1][2][3]

The increase in thermal stability is additive, with each 2'-F modification contributing to the overall Tm of the duplex. The magnitude of this stabilization can vary depending on the type of duplex (e.g., DNA/RNA, RNA/RNA) and the sequence context.[4][5]

Quantitative Data on Thermal Stability

The following tables summarize the quantitative effects of 2'-fluoro modifications on the thermal stability of various oligonucleotide duplexes as reported in the literature.

Table 1: Change in Melting Temperature (ΔTm) per 2'-Fluoro Modification

Duplex TypeΔTm per Modification (°C)Reference
DNA/DNA+1.3[1]
DNA/DNA+1.2 (single substitution)[5]
DNA/DNA+0.5 (fully substituted)[5]
DNA/RNA+1.8[5]
RNA/RNA+1.8[2]
RNA/RNA+1 to +2[6]

Table 2: Thermodynamic Parameters for RNA and 2'-F RNA Duplex Formation

Duplex (Sequence)Tm (°C)ΔH° (kcal/mol)TΔS° (298K, kcal/mol)ΔG° (298K, kcal/mol)Reference
rA2U2 (RNA)51.5-53.6-41.4-12.2[7]
f/rA2U2 (Mixed)61.9-60.8-46.7-14.1[7]
fA2U2 (2'-F RNA)71.2-68.4-52.2-16.2[7]
rUA6 (RNA)30.0-54.7-47.1-7.6[7]
f/rUA6 (Mixed)42.1-60.8-50.8-10.0[7]
fUA6 (2'-F RNA)52.3-67.2-55.6-11.6[7]

Conditions: 2 µM single strand, 300 mM NaCl, pH 7.4. Thermodynamic parameters were obtained by van't Hoff analysis of melting curves.[7]

Experimental Protocols

The assessment of oligonucleotide thermal stability is primarily conducted through UV thermal denaturation studies and circular dichroism spectroscopy.

UV Thermal Denaturation (Melting) Analysis

This method measures the change in absorbance of an oligonucleotide solution at 260 nm as a function of temperature.[8][9] As a duplex denatures into single strands, the absorbance increases due to the unstacking of the nucleobases (hyperchromic effect).[10] The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured.[1]

Detailed Protocol:

  • Oligonucleotide Preparation and Annealing:

    • Resuspend purified oligonucleotides in a suitable buffer, typically a sodium phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[11][12]

    • Determine the concentration of each oligonucleotide strand using UV-Vis spectrophotometry at 260 nm.[13]

    • Mix equimolar amounts of the complementary strands in an annealing buffer.

    • Heat the solution to 95°C for 2-5 minutes to disrupt any secondary structures.[10]

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.[10] For some applications, a thermocycler can be programmed for a controlled cooling ramp (e.g., cool to 25°C over 45 minutes).

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[8]

    • Transfer the annealed oligonucleotide solution to a quartz cuvette.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.[8]

    • Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C or 1°C per minute.[7]

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.[14]

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[14]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves using van't Hoff analysis, which involves plotting 1/Tm versus the natural logarithm of the oligonucleotide concentration.[7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of oligonucleotides. The characteristic CD spectra of A-form, B-form, and single-stranded nucleic acids are distinct. This technique can confirm the conformational changes induced by 2'-fluoro modifications and monitor thermal denaturation.[15][16][17]

Detailed Protocol:

  • Sample Preparation:

    • Prepare and anneal oligonucleotides as described in the UV thermal denaturation protocol. The buffer conditions should be identical to those used for UV melting to allow for direct comparison.

  • CD Spectropolarimeter Setup:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Set the instrument to scan a wavelength range appropriate for nucleic acids, typically from 320 nm to 200 nm.

  • Spectral Acquisition:

    • Record the CD spectrum of the annealed duplex at a starting temperature (e.g., 20°C) to confirm the initial conformation (e.g., A-form helix).[12]

    • To perform a thermal melt, monitor the CD signal at a wavelength that shows a significant change upon denaturation (e.g., the peak around 270 nm for an A-form helix).[16]

    • Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each temperature before recording the CD signal.

  • Data Analysis:

    • Plot the CD signal (ellipticity) at the chosen wavelength as a function of temperature to generate a melting curve.

    • The Tm is determined from the midpoint of the transition.

    • The initial CD spectrum provides qualitative information about the helical geometry of the duplex. A positive peak around 260-270 nm and a strong negative peak around 210 nm are characteristic of an A-form helix.[12][16]

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining oligonucleotide thermal stability and the logical relationship between 2'-fluoro modification and enhanced duplex stability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_uv_details UV Melting Details cluster_cd_details CD Spectroscopy Details cluster_output Data Output oligo_synthesis Oligonucleotide Synthesis & Purification quantification Quantification (UV Abs at 260nm) oligo_synthesis->quantification annealing Annealing: - Mix Equimolar Strands - Heat to 95°C - Slow Cool quantification->annealing uv_melt UV Thermal Denaturation annealing->uv_melt cd_spec Circular Dichroism Spectroscopy annealing->cd_spec record_abs Record Absorbance (260nm) vs. Temperature uv_melt->record_abs record_spectrum Record CD Spectrum (Confirm A-Form Helix) cd_spec->record_spectrum cd_melt Monitor Ellipticity vs. Temp cd_spec->cd_melt plot_curve Plot Melting Curve (Abs vs. Temp) record_abs->plot_curve calc_tm Calculate Tm (First Derivative) plot_curve->calc_tm thermo_params Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) plot_curve->thermo_params van't Hoff Analysis tm_value Melting Temperature (Tm) calc_tm->tm_value structural_info Structural Information (Helical Conformation) record_spectrum->structural_info plot_cd_curve Plot Melting Curve (Ellipticity vs. Temp) cd_melt->plot_cd_curve plot_cd_curve->tm_value

Experimental workflow for determining oligonucleotide thermal stability.

logical_relationship mod 2'-Fluoro Modification electronegativity High Electronegativity of Fluorine mod->electronegativity sugar_pucker Favors C3'-endo Sugar Pucker electronegativity->sugar_pucker a_form Pre-organizes Strand for A-form Helical Geometry sugar_pucker->a_form thermo_stability A-form Helix is More Thermodynamically Stable a_form->thermo_stability increased_tm Increased Duplex Melting Temperature (Tm) thermo_stability->increased_tm enthalpy Favorable Enthalpic Contribution (Stronger H-bonding & Stacking) thermo_stability->enthalpy

References

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic PCR primers and probes to therapeutic antisense oligonucleotides and siRNA. At the heart of this synthetic revolution lies the robust and efficient phosphoramidite (B1245037) chemistry, a method that has remained the gold standard for nearly four decades.[1][2] This in-depth technical guide provides a comprehensive overview of phosphoramidite chemistry, detailing the synthesis cycle, key reagents, experimental protocols, and the critical factors influencing the successful construction of synthetic nucleic acids.

The Chemistry of Phosphoramidites: Building Blocks of Life, Synthesized

A phosphoramidite is a protected nucleoside monomer, the fundamental building block for solid-phase oligonucleotide synthesis.[3] Its unique chemical structure is engineered for stability during storage and precise reactivity during the synthesis cycle. A standard 2'-deoxynucleoside phosphoramidite consists of several key components:

  • A Deoxyribose Sugar: The foundational scaffold of the DNA backbone.

  • A Nitrogenous Base (A, C, G, or T): The information-carrying element. The exocyclic amino groups of adenine, guanine, and cytosine are protected to prevent unwanted side reactions.[4][5]

  • A 5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which is acid-labile, allowing for its controlled removal at the beginning of each synthesis cycle.[1][6]

  • A 3'-Phosphoramidite Moiety: This consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a protecting group, most commonly a 2-cyanoethyl group. The diisopropylamino group is an excellent leaving group upon activation, and the cyanoethyl group protects the phosphate (B84403) backbone during synthesis.[1][7]

The strategic use of these protecting groups ensures that the oligonucleotide chain is extended in the desired 3' to 5' direction with high specificity.[8]

The Solid-Phase Synthesis Cycle: A Step-by-Step Assembly Line

Solid-phase oligonucleotide synthesis is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and byproducts by simple washing steps.[5][9] Each cycle, which adds one nucleotide to the growing chain, consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[8][10][11]

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][12] This exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite. The cleaved DMT cation is orange-colored, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[13]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is introduced along with an activator. The activator, typically a weak acid such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT), protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[9] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2][14]

Step 3: Capping

To prevent the formation of deletion mutations (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[5][6] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[5] The resulting acetylated chains will not participate in subsequent coupling reactions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[8][13] This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction. The overall yield of the full-length product decreases exponentially with the length of the oligonucleotide.

ParameterTypical Value/RangeSignificance
Coupling Efficiency (per step) >99%A small decrease in coupling efficiency significantly reduces the yield of the final product, especially for long oligonucleotides.[15][16]
Detritylation Time 30 - 120 secondsSufficient time is needed for complete removal of the DMT group to allow for efficient coupling.
Coupling Time 30 - 600 secondsStandard phosphoramidites couple quickly, while modified or sterically hindered amidites may require longer reaction times.[12]
Capping Time 20 - 60 secondsEnsures complete blockage of unreacted hydroxyl groups.
Oxidation Time 20 - 60 secondsComplete oxidation is crucial for the stability of the phosphate backbone.

Table 1: Typical Reaction Parameters in Solid-Phase Oligonucleotide Synthesis

The theoretical yield of a full-length oligonucleotide can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

Oligonucleotide Length (bases)Yield at 99.5% Coupling EfficiencyYield at 98.5% Coupling Efficiency
2090.9%75.5%
5078.2%46.8%
10060.9%21.9%
12054.7%15.1%

Table 2: Theoretical Yield of Full-Length Oligonucleotide as a Function of Length and Coupling Efficiency [15]

Experimental Protocols

The following are generalized protocols for the key stages of phosphoramidite-based oligonucleotide synthesis. Specific times and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

Standard Solid-Phase Synthesis Cycle (1 µmol scale)
  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the deblocking solution for 60-90 seconds.

    • Wash: Wash the column extensively with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 1H-Tetrazole or 0.25 M ETT) in anhydrous acetonitrile.

    • Procedure: Deliver the phosphoramidite and activator solutions simultaneously to the column and allow to react for 45-120 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

      • Capping Reagent B: 16% N-Methylimidazole in THF.

    • Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow to react for 30 seconds.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Deliver the oxidizing solution to the column and allow to react for 30 seconds.

    • Wash: Wash the column extensively with anhydrous acetonitrile.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.

  • Cleavage from Solid Support and Phosphate Deprotection:

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

    • Procedure: Push concentrated ammonium hydroxide through the synthesis column and collect the eluate in a sealed vial. Incubate the vial at 55°C for at least 1 hour. This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support, and also removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination.[17]

  • Base Deprotection:

    • Procedure: Continue heating the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours. This removes the protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of the nucleobases.[5] For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at room temperature, may be required.[18]

  • Final Work-up:

    • After deprotection, the ammonia (B1221849) solution is evaporated to dryness. The crude oligonucleotide is then desalted or purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[9]

Visualizing the Process: Workflows and Pathways

To better illustrate the logical flow and chemical transformations in phosphoramidite chemistry, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle start Start: Support-Bound Nucleoside (5'-DMT on) deblock 1. Deblocking (Detritylation) start->deblock TCA/DCA couple 2. Coupling deblock->couple Free 5'-OH cap 3. Capping couple->cap Phosphite Triester oxidize 4. Oxidation cap->oxidize Capped Failures elongated Elongated Chain (5'-DMT on) oxidize->elongated Phosphate Triester elongated->deblock Repeat Cycle (n-1) times cleave Cleavage & Deprotection elongated->cleave Final Cycle Complete final Purified Oligonucleotide cleave->final

A high-level overview of the solid-phase oligonucleotide synthesis cycle.

Coupling_Mechanism phosphoramidite Incoming Phosphoramidite P(OR)NR₂ 5'-DMT activated_intermediate Activated Intermediate phosphoramidite->activated_intermediate Protonation activator Activator (e.g., Tetrazole) activator->activated_intermediate coupled_product Coupled Product Phosphite Triester 5'-DMT activated_intermediate->coupled_product Nucleophilic Attack support_bound Support-Bound Chain 5'-OH 3'-Support support_bound:oh->coupled_product

The core coupling reaction in phosphoramidite chemistry.

Conclusion

Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis due to its high efficiency, robustness, and amenability to automation. A thorough understanding of the underlying chemical principles, reaction kinetics, and experimental protocols is essential for researchers and developers working to create high-quality synthetic nucleic acids for a wide range of applications. By carefully controlling the parameters of the synthesis cycle and employing appropriate purification strategies, it is possible to generate custom oligonucleotides with the high degree of purity and sequence fidelity required for cutting-edge research and therapeutic development.

References

In-Depth Technical Guide: DMT-2'Fluoro-DG(IB) Amidite (CAS: 144089-97-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DMT-2'Fluoro-DG(IB) Amidite, a key building block in the synthesis of modified oligonucleotides. Its unique properties and applications in therapeutic and research contexts are detailed, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Compound Information

This compound, with the CAS number 144089-97-4, is a phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis.[1][2] The "DMT" refers to the dimethoxytrityl protecting group at the 5' position, "2'Fluoro" indicates the presence of a fluorine atom at the 2' position of the deoxyguanosine sugar, and "(IB)" signifies the isobutyryl protecting group on the guanine (B1146940) base.[3] This modification is instrumental in conferring desirable properties to synthetic oligonucleotides, such as enhanced thermal stability and resistance to nuclease degradation.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 144089-97-4[1][2][3]
Full Chemical Name 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-guanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite][3]
Synonyms DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 2'-F-ibu-dG Phosphoramidite[1][6]
Molecular Formula C44H53FN7O8P[1][3]
Molecular Weight 857.9 g/mol [1][3]
Purity Typically ≥98%[1][3]
Appearance White to off-white solid/powder[2][7]
Storage Conditions -20°C, protect from light[1][7]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[3]

Applications in Oligonucleotide Synthesis and Therapeutics

The primary application of this compound is in the automated solid-phase synthesis of modified oligonucleotides.[2][5] The incorporation of 2'-fluoro modifications into oligonucleotides imparts several advantageous properties:

  • Increased Thermal Stability: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, similar to that of RNA. This pre-organization of the sugar-phosphate backbone leads to a more stable A-form helix when hybridized with a complementary RNA strand, resulting in a higher melting temperature (Tm).[8] The increase in Tm is approximately 1.8 to 2°C per 2'-fluoro modification.[9][10]

  • Enhanced Nuclease Resistance: The presence of the electronegative fluorine atom at the 2' position provides steric hindrance and alters the electronic properties of the phosphodiester backbone, rendering the oligonucleotide more resistant to degradation by endo- and exonucleases.[4][5] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to cellular nucleases.

  • Improved Binding Affinity: The conformational rigidity conferred by the 2'-fluoro modification enhances the binding affinity of the oligonucleotide to its target RNA sequence.[10]

These properties make 2'-fluoro modified oligonucleotides highly valuable for various therapeutic and research applications, most notably in the field of RNA interference (RNAi) .

Role in RNA Interference (RNAi)

RNAi is a natural cellular process for gene silencing that is mediated by small interfering RNAs (siRNAs). Synthetic siRNAs incorporating 2'-fluoro modifications have demonstrated improved efficacy and duration of gene silencing.[11]

The general mechanism of RNAi involving a 2'-fluoro modified siRNA is as follows:

  • Introduction of siRNA: The synthetic, double-stranded 2'-fluoro modified siRNA is introduced into the cell.

  • RISC Loading: The siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand is typically cleaved and discarded.

  • Target Recognition: The guide (antisense) strand, now part of the active RISC, guides the complex to the target messenger RNA (mRNA) through complementary base pairing.

  • mRNA Cleavage: The Argonaute-2 (Ago2) protein within the RISC complex cleaves the target mRNA, leading to its degradation.

  • Gene Silencing: The destruction of the mRNA prevents its translation into a functional protein, effectively silencing the corresponding gene.

The increased stability and binding affinity of 2'-fluoro modified siRNAs enhance their loading into the RISC complex and their ability to locate and bind to the target mRNA, resulting in more potent and sustained gene silencing.[11]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of oligonucleotides incorporating this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, with some modifications.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • This compound and other desired phosphoramidites (DNA, RNA, or other modified amidites)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (0.1 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Dichloroacetic acid in Dichloromethane)

  • Anhydrous Acetonitrile

  • Cleavage and Deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of Ammonium Hydroxide and Methylamine - AMA)

Methodology:

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound (or another phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A key difference for 2'-fluoro amidites is the extended coupling time , typically 3 to 10 minutes , compared to the standard 90 seconds for DNA monomers, to ensure high coupling efficiency.[2][5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

  • Ammonium Hydroxide: Incubation in concentrated ammonium hydroxide at 55°C for 8-17 hours.[2][9]

  • AMA (Ammonium Hydroxide/Methylamine): A faster deprotection can be achieved using AMA at 65°C for 10 minutes.[2]

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • HPLC: Reversed-phase HPLC is commonly used to separate the desired full-length oligonucleotide from shorter, more hydrophilic failure sequences.

  • PAGE: Denaturing PAGE can also be used to purify oligonucleotides based on their size.

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data

The incorporation of 2'-fluoro modifications significantly impacts the properties of oligonucleotides. The following tables summarize key quantitative data.

Thermal Stability (Melting Temperature, Tm)
Oligonucleotide DuplexChange in Tm per 2'-F ModificationReference
2'-F-RNA / RNA+1.8 to +2.0 °C[9][10]
2'-F-RNA / DNA+0.5 °C[9]
2'-F-DNA / DNA+1.3 °C[12]
Nuclease Resistance
Oligonucleotide TypeNuclease ResistanceObservationReference
Unmodified siRNALowCompletely degraded within 4 hours in serum.[5]
2'-F modified siRNAHighHalf-life greater than 24 hours in serum.[5]
Gene Silencing Efficiency
siRNA ModificationTarget GeneIn Vitro Potency (IC50)In Vivo PotencyReference
UnmodifiedFactor VII0.95 nM-[5]
2'-F modifiedFactor VII0.50 nMApproximately twice as potent as unmodified.[5][11]

Visualizations

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

Oligo_Synthesis_Workflow start Start: CPG Solid Support deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add 2'-F Amidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat Cycle (n-1 times) oxidation->cycle cycle->deblocking Continue cleavage Cleavage & Deprotection cycle->cleavage End of Synthesis purification Purification (HPLC/PAGE) cleavage->purification analysis Analysis (MS/HPLC) purification->analysis end Final Product: 2'-F Oligonucleotide analysis->end

Caption: Automated solid-phase synthesis cycle for 2'-fluoro modified oligonucleotides.

Signaling Pathway: RNA Interference (RNAi)

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading Passenger_degradation Passenger Strand Degradation RISC_loading->Passenger_degradation Active_RISC Active RISC (with Guide Strand) RISC_loading->Active_RISC Targeting Target Recognition & Binding Active_RISC->Targeting mRNA Target mRNA mRNA->Targeting Cleavage mRNA Cleavage (by Ago2) Targeting->Cleavage mRNA_degradation mRNA Degradation Cleavage->mRNA_degradation Silencing Gene Silencing (No Protein Synthesis) mRNA_degradation->Silencing

Caption: The RNAi pathway initiated by a 2'-fluoro modified siRNA.

References

An In-depth Technical Guide to the Properties of 2'-Deoxy-2'-Fluoro Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro guanosine (B1672433) analogs represent a pivotal class of nucleoside mimics that have garnered significant attention in the fields of antiviral and anticancer research. The strategic incorporation of a fluorine atom at the 2'-position of the ribose sugar moiety profoundly influences the molecule's conformational preferences, metabolic stability, and biological activity. This modification enhances the stability of the glycosidic bond and can increase resistance to degradation by nucleases.[1][2] This technical guide provides a comprehensive overview of the core properties of these analogs, focusing on their antiviral activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Physicochemical Properties

2'-Deoxy-2'-fluoroguanosine is a modified nucleoside analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by a fluorine atom.[1] This substitution has several key consequences:

  • Increased Stability: The fluorine atom enhances the stability of the nucleoside, making it more resistant to nuclease degradation.[1]

  • Conformational Lock: The 2'-fluoro modification tends to lock the sugar into a C3'-endo conformation, which is an important factor for recognition by viral polymerases.

  • Metabolic Stability: The presence of fluorine can restrict the oxidative metabolism of the drug and improve its enzymatic metabolic stability.

Antiviral Activity

2'-Deoxy-2'-fluoro guanosine analogs have demonstrated potent antiviral activity against a broad spectrum of viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp).

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 2'-deoxy-2'-fluoro guanosine analogs and their derivatives against various viruses.

Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoroguanosine (2'-dFG) Analogs

CompoundVirusCell LineEC₅₀ (µM)EC₉₀ (µM)Reference
2'-Deoxy-2'-fluoroguanosineInfluenza AChicken Embryo Cells-<0.35MedChemExpress
2'-Deoxy-2'-fluoroguanosineInfluenza BChicken Embryo Cells-<0.35MedChemExpress
2'-Deoxy-2'-fluoroguanosineHerpes Simplex Virus IChicken Embryo Cells0.093-PubMed
2'-Deoxy-2'-fluoroguanosineHerpes Simplex Virus IVero Cells<0.34-PubMed

Table 2: Antiviral Activity and Cytotoxicity of AT-281 (a 2'-fluoro-2'-C-methyl guanosine nucleotide prodrug)

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Dengue Virus 2 (New Guinea C)Huh-70.48>170>354PMC
Dengue Virus 2 (Clinical Isolate)PBMCs0.60>100>167PMC
Dengue Virus 2 (Clinical Isolate)BHK-210.63>100>159PMC
Dengue Virus 3 (H87)Huh-70.77>170>221PMC
West Nile Virus-0.19 - 1.41>170-PMC
Zika Virus-0.19 - 1.41>170-PMC

Table 3: Antiviral Activity of Other 2'-Deoxy-2'-Fluoro Purine Analogs

CompoundVirusCell LineEC₅₀ (µM)EC₉₀ (µM)Reference
7-vinyl-7-deaza-adenine nucleoside (β-form)HCVHuh-7-7.6PubMed
7-carbomethoxyvinyl substituted nucleoside (α-form)HIV-1-0.71 ± 0.259.5 ± 3.3PubMed

Mechanism of Action

The primary mechanism of action for 2'-deoxy-2'-fluoro guanosine analogs as antiviral agents is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3] This process involves several key steps:

  • Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell and undergoes a series of phosphorylations by host cell kinases to be converted into its active triphosphate form. Prodrug formulations are often used to bypass the initial, often rate-limiting, phosphorylation step.[4]

  • Incorporation by Viral RdRp: The active triphosphate analog is recognized by the viral RdRp and incorporated into the nascent viral RNA strand.

  • Chain Termination: After incorporation, the 2'-fluoro modification, often in combination with other modifications like a 2'-C-methyl group, causes steric hindrance that prevents the addition of the next nucleotide, leading to premature chain termination of the growing RNA strand.[4][5] This effectively halts viral replication.

The following diagram illustrates the intracellular activation and mechanism of action of 2'-deoxy-2'-fluoro guanosine analogs.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex Analog 2'-dFG Analog (Prodrug) Analog_MP Analog Monophosphate Analog->Analog_MP Host Kinase 1 Analog_DP Analog Diiphosphate Analog_MP->Analog_DP Host Kinase 2 Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Host Kinase 3 RdRp Viral RdRp Analog_TP->RdRp Binds to active site Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporates into RNA_template Viral RNA Template RNA_template->RdRp Termination Chain Termination Nascent_RNA->Termination Leads to

Intracellular activation and mechanism of action.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is used to determine the efficacy of compounds in inhibiting HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.[6][7]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated from the dose-response curve.

The following diagram outlines the workflow for an HCV replicon assay.

HCV_Replicon_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells add_compounds Add serial dilutions of 2'-dFG analogs seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate extract_rna Extract total RNA incubate->extract_rna rt_pcr Quantify HCV RNA using RT-PCR extract_rna->rt_pcr calculate_ec50 Calculate EC50 values rt_pcr->calculate_ec50 end End calculate_ec50->end

Workflow for an HCV replicon assay.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of viral RdRp.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified recombinant viral RdRp enzyme, a suitable RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled nucleotide like [α-³³P]GTP or a fluorescently labeled one), and the test compound at various concentrations.[8]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA product is captured (e.g., on a filter membrane). The amount of incorporated label is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits RdRp activity by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the therapeutic index of an antiviral compound by assessing its toxicity to host cells.

Methodology:

  • Cell Culture and Treatment: Host cells (e.g., Huh-7, Vero) are seeded in 96-well plates and treated with the same serial dilutions of the test compounds used in the antiviral assays.

  • Incubation: The cells are incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.[9][10]

Structure-Activity Relationships (SAR)

The antiviral potency of 2'-deoxy-2'-fluoro guanosine analogs is highly dependent on their chemical structure. Key structural modifications and their impact on activity are summarized below.

The following diagram illustrates the key structural features of 2'-deoxy-2'-fluoro guanosine analogs and their influence on antiviral activity.

SAR_Diagram cluster_structure Key Structural Modifications cluster_activity Impact on Antiviral Activity Base Guanine Base (Modifications can affect substrate recognition) Selectivity Improved Selectivity Base->Selectivity Sugar 2'-Deoxyribose (Core Scaffold) Fluoro 2'-Fluoro Group (Enhances stability, C3'-endo pucker) Potency Increased Potency Fluoro->Potency Fluoro->Selectivity Prodrug 5'-Prodrug Moiety (Improves cellular uptake and phosphorylation) Pharmacokinetics Enhanced PK Profile Prodrug->Pharmacokinetics Methyl 2'-C-Methyl Group (Can enhance chain termination) Methyl->Potency

Structure-activity relationships of analogs.

Conclusion

2'-Deoxy-2'-fluoro guanosine analogs are a promising class of antiviral agents with a well-defined mechanism of action. Their continued development, guided by a thorough understanding of their structure-activity relationships and supported by robust experimental evaluation, holds significant potential for the treatment of a wide range of viral diseases. This guide provides a foundational resource for researchers and drug developers working with these important compounds.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[2] By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1][3]

The selection of the DMT group for this critical role is due to a unique combination of properties:

  • Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.[1]

  • Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.

  • Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance at approximately 495-498 nm.[4] This property allows for real-time monitoring of the coupling efficiency at each step of the synthesis.[4]

The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first and last steps of each cycle.

Oligo_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds new nucleotide Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted chains Oxidation->Detritylation Stabilizes phosphate (B84403) (for next cycle) End Repeat cycle for next nucleotide or final deprotection Oxidation->End Start Start with support-bound nucleoside (DMT-on) Start->Detritylation

Figure 1: The four-step phosphoramidite oligonucleotide synthesis cycle.
Step 1: Detritylation - The Gateway to Chain Elongation

The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support (or the previously added nucleotide). This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[3]

Detritylation_Mechanism DMT_Protected Support-Bound Oligo (5'-DMT Protected) Protonation Protonation of Ether Oxygen DMT_Protected->Protonation Acid Acid (TCA or DCA) in Dichloromethane Acid->Protonation Cleavage Cleavage of C-O Bond Protonation->Cleavage Products Products Cleavage->Products Free_OH Support-Bound Oligo (Free 5'-OH) Products->Free_OH DMT_Cation DMT Cation (Orange Color) Products->DMT_Cation

Figure 2: Mechanism of acid-catalyzed detritylation.

The choice of acid and the duration of the detritylation step are critical to balance complete DMT removal with minimizing the risk of depurination, a side reaction where the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[5][6]

Parameter3% Trichloroacetic Acid (TCA) in DCM3% Dichloroacetic Acid (DCA) in DCM
pKa ~0.7[6]~1.5[6]
Detritylation Rate Faster[3]Slower[6]
Risk of Depurination Higher[6]Lower[5]
Typical Contact Time 20 - 60 seconds[7]110 seconds (can be optimized to be shorter)[7]

Table 1: Comparison of Common Detritylation Reagents

Subsequent Steps in the Synthesis Cycle

Following detritylation, the exposed 5'-hydroxyl group is ready for the coupling reaction with the next phosphoramidite monomer. Any unreacted 5'-hydroxyl groups are then permanently blocked in the capping step to prevent the formation of deletion mutations.[8] Finally, the newly formed phosphite (B83602) triester linkage is stabilized by oxidation to a more stable phosphate triester.[4]

Experimental Protocols

Protocol for Automated Detritylation

This protocol describes a typical detritylation step on an automated solid-phase oligonucleotide synthesizer.

Reagents:

  • Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or 3% (w/v) Trichloroacetic Acid (TCA) in DCM.

  • Washing Solution: Anhydrous Acetonitrile (B52724) (ACN).

Procedure:

  • The synthesis column containing the CPG-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

  • The deblocking solution is delivered to the synthesis column and allowed to react for a predetermined time (e.g., 60-120 seconds for DCA, 30-60 seconds for TCA).

  • The eluent containing the orange DMT cation is directed to a spectrophotometer for absorbance reading at 495 nm to monitor coupling efficiency.

  • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation, preparing it for the subsequent coupling step.

Protocol for Manual Detritylation of a Purified Oligonucleotide

This protocol is for the removal of the final DMT group after "DMT-on" purification.

Reagents:

Procedure:

  • The dried, DMT-on purified oligonucleotide is dissolved in 80% acetic acid (e.g., 200-500 µL).[9] The solution will not turn orange as the aqueous environment leads to the formation of tritanol.[9]

  • The solution is incubated at room temperature for 20-30 minutes.[9]

  • An equal volume of 3 M sodium acetate is added, followed by 3 volumes of cold ethanol to precipitate the oligonucleotide.

  • The mixture is centrifuged to pellet the detritylated oligonucleotide.

  • The supernatant containing the dimethoxytritanol is carefully removed.

  • The oligonucleotide pellet is washed with cold ethanol, dried, and then redissolved in an appropriate buffer.

Protocol for Spectrophotometric Determination of Coupling Efficiency

Principle: The amount of DMT cation released during detritylation is directly proportional to the number of successfully coupled nucleotides in the previous cycle. By measuring the absorbance of the DMT cation, the stepwise coupling efficiency can be calculated.

Procedure:

  • During the detritylation step of the automated synthesis, the acidic eluent containing the DMT cation is collected.

  • The collected fraction is diluted to a known volume with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to ensure the cation remains stable.

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for the DMT cation (typically around 495-498 nm).

  • The molar amount of DMT cation is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DMT cation (approximately 71,700 L·mol⁻¹·cm⁻¹ at 498 nm in 1:1 2.5% DCA/DCM:ACN), c is the concentration, and l is the path length of the cuvette.

  • The stepwise coupling efficiency is calculated by comparing the molar amount of DMT cation released at the current cycle to the amount released in the previous cycle.

Stepwise Yield (%) = (Moles of DMT at cycle n / Moles of DMT at cycle n-1) x 100

Cycle NumberAbsorbance at 498 nmCalculated Moles of DMTStepwise YieldOverall Yield
11.251.74 x 10⁻⁸-100%
21.231.72 x 10⁻⁸98.9%98.9%
31.211.69 x 10⁻⁸98.3%97.2%
...............

Table 2: Example Data for Coupling Efficiency Monitoring

Troubleshooting Detritylation Issues

Incomplete detritylation is a common problem in oligonucleotide synthesis that can lead to the accumulation of n-1 deletion mutants.

Troubleshooting_Detritylation cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Yield / Incomplete Detritylation Reagent_Issues Degraded/Wet Acid Reagent Problem->Reagent_Issues Time_Temp Insufficient Reaction Time or Low Temperature Problem->Time_Temp Flow_Issues Poor Reagent Flow (Clogged Column/Lines) Problem->Flow_Issues Steric_Hindrance Steric Hindrance from Bulky Modifications Problem->Steric_Hindrance Fresh_Reagents Use Fresh, Anhydrous Deblocking Solution Reagent_Issues->Fresh_Reagents Optimize_Conditions Increase Detritylation Time or Check Temperature Time_Temp->Optimize_Conditions Check_Hardware Check Synthesizer Fluidics and Column Packing Flow_Issues->Check_Hardware Modify_Protocol Use Stronger Acid or Longer Contact Time for Modified Oligos Steric_Hindrance->Modify_Protocol

Figure 3: Troubleshooting guide for incomplete detritylation.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its unique combination of properties—providing robust protection for the 5'-hydroxyl group, facile and selective removal under mild acidic conditions, and a built-in mechanism for monitoring synthesis efficiency—has cemented its role as the gatekeeper of high-fidelity oligonucleotide synthesis. A thorough understanding of its function and the critical parameters governing its removal is essential for any researcher or professional involved in the synthesis and application of synthetic nucleic acids.

References

An In-depth Technical Guide to the Isobutyryl (ib) Protecting Group for Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the isobutyryl (iBu) group as a crucial protecting agent for the exocyclic amine of guanosine (B1672433) in oligonucleotide synthesis. It covers the chemical principles, experimental procedures, and critical considerations for its application, from initial protection to final deprotection in the context of solid-phase synthesis.

Introduction to the Isobutyryl Protecting Group

In the chemical synthesis of DNA and RNA oligonucleotides, protecting groups are essential for temporarily masking reactive functional groups on the nucleobases, the sugar moiety, and the phosphate (B84403) backbone. This ensures that chemical reactions proceed with high fidelity and specificity at the desired positions. For the guanosine nucleobase, the exocyclic N2-amino group is highly nucleophilic and requires protection to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps.

The isobutyryl group (iBu) is the most commonly used protecting group for the N2-position of guanosine in standard phosphoramidite chemistry.[1][2] It offers a balance of stability throughout the iterative synthesis cycles and can be removed under basic conditions post-synthesis. However, its robust nature means that its removal is often the rate-determining step in the final deprotection process.[1][2]

Properties of N2-Isobutyryl Guanosine

  • Stability: The N2-isobutyryl amide bond is stable to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle.[3] It is also stable to the reagents used for capping and oxidation.

  • Compatibility: N2-isobutyryl-protected guanosine phosphoramidite is highly compatible with automated solid-phase oligonucleotide synthesis protocols.

Protection of Guanosine: Synthesis of N2-Isobutyryl-2'-deoxyguanosine

The introduction of the isobutyryl group onto the N2-amino group of guanosine is typically achieved via acylation using isobutyric anhydride (B1165640) or isobutyryl chloride in the presence of a base, such as pyridine (B92270). A transient protection strategy for the hydroxyl groups is often employed.

G_Protection cluster_reactants Reactants cluster_products Products dG Guanine Deoxyribose 2'-deoxyguanosine iBu_dG N²-isobutyryl-Guanine Deoxyribose Protected Guanosine dG->iBu_dG  Pyridine, TMS-Cl (transient protection)   iBuAnhydride Isobutyric Anhydride ((CH₃)₂CHCO)₂O iBuAnhydride->iBu_dG

Caption: Reaction scheme for the protection of 2'-deoxyguanosine.

This protocol is adapted from the method of Nishino et al. and details a specific acylation process.[5]

  • Drying: Suspend N2-isobutyryl-2'-deoxyguanosine (143 mmol) in anhydrous pyridine (850 ml) and dry by vacuum desiccation to a constant weight.

  • Reaction Setup: Stir the suspension. Prepare a solution of benzoyl chloride (146 mmol) in anhydrous pyridine (100 ml).

  • Acylation: Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 5 hours.

  • Reaction Completion: Once the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Work-up: Concentrate the reaction mixture in vacuo to obtain a slightly yellow foam. The product can then be purified by silica (B1680970) gel chromatography.

Application in Solid-Phase Oligonucleotide Synthesis

The N2-isobutyryl-protected guanosine is converted into a 3'-phosphoramidite building block, typically 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite. This monomer is then used in the standard automated synthesis cycle.

Oligo_Synthesis_Cycle start Start: Nucleoside on Solid Support (CPG) detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA) Removes 5'-DMT group start->detritylation wash1 Wash detritylation->wash1 coupling Step 2: Coupling Add iBu-dG Phosphoramidite + Activator (e.g., Tetrazole) wash1->coupling wash2 Wash coupling->wash2 capping Step 3: Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups wash2->capping wash3 Wash capping->wash3 oxidation Step 4: Oxidation (Iodine/Water) Converts P(III) to stable P(V) wash3->oxidation wash4 Wash oxidation->wash4 repeat Repeat Cycle for Next Nucleotide wash4->repeat repeat->detritylation Next Cycle end Final Deprotection & Cleavage repeat->end Synthesis Complete G_Deprotection cluster_reactants Reactants cluster_products Products iBu_dG_oligo N²-isobutyryl-Guanine Oligo Chain Protected Oligo dG_oligo Guanine Oligo Chain Final Oligo iBu_dG_oligo->dG_oligo  55-65 °C, several hours   NH4OH Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) NH4OH->dG_oligo

References

Methodological & Application

Application Notes and Protocols for DMT-2'Fluoro-DG(IB) Amidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides is a critical strategy in the development of therapeutic oligonucleotides, enhancing their stability, binding affinity, and biological activity. DMT-2'Fluoro-DG(IB) Amidite is a 2'-fluoro modified phosphoramidite (B1245037) of deoxyguanosine used in automated solid-phase oligonucleotide synthesis.[1][2] The 2'-fluoro modification, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, confers valuable properties to the resulting oligonucleotide.[3][4]

Oligonucleotides containing 2'-fluoro modifications exhibit increased thermal stability when hybridized to complementary DNA and RNA targets and show enhanced resistance to nuclease degradation.[3][4][5][6] These characteristics make them highly suitable for a range of applications, including antisense, siRNA, miRNA, and aptamer-based therapeutics and diagnostics.[4][6] The 2'-fluoro modification pre-organizes the sugar pucker into an A-form helix geometry, which is favorable for binding to RNA targets.[4][7][8][9]

This document provides a detailed protocol for the synthesis of oligonucleotides using this compound, including data on the expected performance and characteristics of the resulting modified oligonucleotides.

Key Features of 2'-Fluoro Modified Oligonucleotides

  • Increased Thermal Stability: The incorporation of 2'-fluoro nucleosides increases the melting temperature (Tm) of oligonucleotide duplexes. The stabilization is additive at approximately 1-2°C per modification for RNA/RNA duplexes and around 1.3°C per modification for DNA/DNA duplexes.[3][4][8][9]

  • Enhanced Nuclease Resistance: While phosphodiester linkages of 2'-fluoro-RNA are not inherently nuclease resistant, the corresponding phosphorothioate (B77711) linkages exhibit high resistance to enzymatic degradation.[6][8][9]

  • A-form Helix Geometry: The high electronegativity of fluorine causes the sugar to adopt a C3'-endo conformation, leading to an A-form helical structure, which is ideal for binding to RNA targets.[4][7][8][9]

  • Compatibility: this compound can be used in conjunction with standard DNA and RNA phosphoramidites in automated synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of 2'-fluoro modified nucleosides in oligonucleotide synthesis.

Table 1: Thermal Stability (Tm) Enhancement

Duplex TypeTm Increase per 2'-Fluoro ModificationReference
Oligo-RNA~1-2 °C[3][4][8][9]
Oligo-DNA~1.3 °C[4]
Oligo-2'-fluoro-N3'→P5' phosphoramidate-RNA~5 °C[5][10]
Oligo-2'-fluoro-N3'→P5' phosphoramidate-DNA~4 °C[5][10]

Table 2: Synthesis Cycle Parameters

ParameterStandard DNA MonomerThis compoundReference
Coupling Time~90 seconds3 minutes (recommended)[1][9]
Coupling Efficiency>98.5%~94-96% (single coupling)[5][11]

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., Tetrazole, DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support

Workflow Diagram:

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Amidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage from Support Oxidation->Cleavage Final Cycle Start Start (CPG Support) Start->Deblocking Deprotection 6. Base Deprotection Cleavage->Deprotection Purification 7. Purification Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.08–0.10 M).[12] Install the phosphoramidite solution on a designated port of the synthesizer.

  • Synthesis Program: Program the synthesis sequence on the automated synthesizer. For the coupling step of this compound, extend the coupling time to 3 minutes to ensure high coupling efficiency.[1][9] Standard coupling times for DNA amidites are typically shorter.

  • Initiate Synthesis: Start the synthesis run. The synthesizer will perform the following steps in a cyclical manner for each monomer addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the phosphoramidite and its subsequent reaction with the 5'-hydroxyl group of the support-bound oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final DMT Removal: The final 5'-DMT group can either be removed on the synthesizer or left on for purification purposes ("DMT-on" purification).

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the base and phosphate protecting groups removed.

Recommended Deprotection Conditions:

  • Ammonium (B1175870) Hydroxide (B78521): Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-17 hours.[1][9]

  • AMA (Ammonium hydroxide/40% Methylamine 1:1): Treat the support with AMA solution. For 2'-Fluoro-dG, incubation for 10 minutes at 65°C is recommended.[1] For other 2'-fluoro nucleosides like 2'-Fluoro-U, a milder condition of 2 hours at room temperature is advised to prevent degradation.[9]

Procedure:

  • Transfer the CPG support to a screw-cap vial.

  • Add the chosen deprotection solution (Ammonium Hydroxide or AMA).

  • Incubate at the recommended temperature and time.

  • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the CPG with water or a suitable buffer and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Purification

Crude oligonucleotides can be purified using several methods. The choice of method depends on the length of the oligonucleotide and the required purity. 2'-fluoro modified oligonucleotides can generally be purified using standard DNA purification techniques.[3]

Purification Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, especially for "DMT-on" purification, where the hydrophobicity of the DMT group is used to separate the full-length product from truncated sequences.[13][14]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for purifying long oligonucleotides.

General RP-HPLC "DMT-on" Purification Workflow:

Purification_Workflow Crude_Oligo Crude 'DMT-on' Oligo RP_HPLC 1. RP-HPLC Separation Crude_Oligo->RP_HPLC Collect_DMT_on 2. Collect Full-Length 'DMT-on' Fraction RP_HPLC->Collect_DMT_on DMT_Removal 3. DMT Removal (e.g., Acetic Acid) Collect_DMT_on->DMT_Removal Desalting 4. Desalting DMT_Removal->Desalting Purified_Oligo Purified Oligonucleotide Desalting->Purified_Oligo

Caption: General workflow for "DMT-on" RP-HPLC purification.

Application in Gene Silencing

Oligonucleotides incorporating 2'-fluoro modifications are widely used in gene silencing applications such as antisense and RNA interference (RNAi). The enhanced binding affinity and nuclease resistance of these modified oligonucleotides make them potent tools for downregulating the expression of specific genes.

Generalized Gene Silencing Pathway:

Gene_Silencing_Pathway Simplified Gene Silencing by Modified Oligonucleotides cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Transcription Transcription DNA->Transcription mRNA pre-mRNA Transcription->mRNA Splicing Splicing mRNA->Splicing mRNA_processed mRNA Splicing->mRNA_processed mRNA_transport mRNA mRNA_processed->mRNA_transport Export Ribosome Ribosome mRNA_transport->Ribosome Binding Binding to mRNA mRNA_transport->Binding Translation Translation Ribosome->Translation Protein Protein Translation->Protein Modified_Oligo 2'-Fluoro Modified Oligo (Antisense or siRNA) Modified_Oligo->Binding Degradation mRNA Degradation (e.g., RNase H) or Translational Arrest Binding->Degradation

Caption: Generalized mechanism of gene silencing by modified oligonucleotides.

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides with improved properties for therapeutic and diagnostic applications. By following the recommended synthesis protocols, particularly the extended coupling time, researchers can successfully incorporate this modified nucleoside to produce high-quality oligonucleotides with enhanced thermal stability and nuclease resistance. The favorable A-form helical conformation conferred by the 2'-fluoro modification makes these oligonucleotides particularly well-suited for targeting RNA molecules in various gene silencing strategies.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro (2'-F) modified oligonucleotides are a critical class of nucleic acid analogs that have garnered significant attention in therapeutic and diagnostic applications. The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom confers several advantageous properties, including enhanced nuclease resistance, increased binding affinity to complementary RNA targets, and the ability to elicit RNase H or RNAi activity.[1][2][3][4][5] These characteristics make them ideal candidates for the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[1][4]

Automated solid-phase synthesis, utilizing phosphoramidite (B1245037) chemistry, is the standard method for the production of high-quality 2'-fluoro-modified oligonucleotides.[6] This document provides detailed application notes and protocols for the automated synthesis, purification, and analysis of these valuable molecules.

Data Presentation: Synthesis Performance

The efficiency of automated solid-phase synthesis is critical for obtaining high-purity, full-length oligonucleotides. The following table summarizes typical quantitative data associated with the synthesis of 2'-fluoro-modified oligonucleotides. It is important to note that coupling efficiencies can be sequence-dependent and may vary slightly based on the specific synthesizer and reagents used.

ParameterStandard DNA/RNA Synthesis2'-Fluoro-Modified SynthesisNotes
Average Coupling Efficiency >99%98-99%The steric hindrance of the 2'-fluoro group can slightly reduce coupling efficiency compared to standard phosphoramidites.[7]
Overall Yield (for a 20-mer) ~82%~66-75%The overall yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). Even a small decrease in coupling efficiency significantly impacts the final yield of the full-length product.[7][8]
Purity (Crude Product) 50-70%40-60%The crude product contains the full-length oligonucleotide as well as shorter, failure sequences (n-1, n-2, etc.).
Final Purity (Post-HPLC) >95%>95%High-performance liquid chromatography (HPLC) is essential for purifying the full-length product from truncated sequences and other impurities.[9][10]

Experimental Protocols

Automated Solid-Phase Synthesis

This protocol outlines the standard cycle for automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides on a controlled pore glass (CPG) solid support.[6][11]

Instrumentation: An automated DNA/RNA synthesizer.

Reagents:

  • Solid Support: 2'-Fluoro-nucleoside-loaded CPG columns.

  • Phosphoramidites: 5'-DMT-2'-fluoro-N-protected-A, G, C, U-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidites dissolved in anhydrous acetonitrile.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Capping Solution A: Acetic anhydride (B1165640) in THF/Pyridine.

  • Capping Solution B: 16% 1-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Synthesis Cycle:

Each cycle of nucleotide addition consists of four main steps:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group on the nucleotide bound to the solid support is removed by treatment with the deblocking solution.

    • This exposes a free 5'-hydroxyl group for the next coupling reaction.

    • The column is then washed with anhydrous acetonitrile.

  • Coupling:

    • The desired 2'-fluoro phosphoramidite and activator are delivered to the synthesis column.

    • The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Longer coupling times may be required for 2'-fluoro-modified phosphoramidites compared to standard DNA or RNA phosphoramidites to ensure high coupling efficiency.[12]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.

    • This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

    • The column is washed with anhydrous acetonitrile, and the cycle is repeated until the desired sequence is synthesized.

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with 2'-F-Nucleoside-CPG deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add 2'-F-Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->deblocking Add next base end_synthesis Full-Length Protected Oligonucleotide on CPG repeat->end_synthesis Sequence complete cleavage_deprotection 5. Cleavage and Deprotection end_synthesis->cleavage_deprotection purification 6. Purification (e.g., HPLC) cleavage_deprotection->purification analysis 7. Analysis (LC-MS, CE) purification->analysis final_product Purified 2'-Fluoro- Modified Oligonucleotide analysis->final_product

Automated Solid-Phase Synthesis Workflow
Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Reagents:

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-O-silyl protecting groups if used in a mixed oligonucleotide.

Protocol:

  • Transfer the CPG support to a screw-cap vial.

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

Note: For oligonucleotides containing both 2'-F and standard RNA monomers with 2'-O-silyl protection, a subsequent deprotection step with TEA·3HF is required.[16]

Purification

Purification is crucial to isolate the full-length product from shorter failure sequences. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used method.[9]

Instrumentation: HPLC system with a UV detector.

Column: C18 reversed-phase column.

Mobile Phase:

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Buffer B: 0.1 M TEAA in acetonitrile.

Protocol:

  • Dissolve the dried crude oligonucleotide in Buffer A.

  • Inject the sample onto the HPLC column.

  • Elute with a gradient of Buffer B. The full-length, DMT-on oligonucleotide (if the final DMT group was not removed) will elute later than the shorter, DMT-off failure sequences due to its increased hydrophobicity.[8]

  • Collect the peak corresponding to the full-length product.

  • If DMT-on purification was performed, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Analysis and Quality Control

The purity and identity of the final product should be confirmed.

Methods:

  • Purity Assessment: Capillary electrophoresis (CE) or analytical HPLC.[16]

  • Identity Confirmation: Liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of the synthesized oligonucleotide.[16][17]

Mechanism of Action: RNA Interference (RNAi) Pathway

2'-Fluoro-modified oligonucleotides are frequently used in the design of siRNAs to enhance their stability and efficacy. The RNAi pathway is a natural cellular process for gene silencing that can be harnessed by synthetic siRNAs.

rnai_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus siRNA Synthetic 2'-F-modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if necessary) RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer->RISC_loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Target Recognition & Binding cleavage mRNA Cleavage mRNA->cleavage cluster_cytoplasm cluster_cytoplasm degradation mRNA Degradation cleavage->degradation translation_repression Translation Repression cleavage->translation_repression gene Target Gene transcription Transcription gene->transcription pre_mRNA pre-mRNA transcription->pre_mRNA pre_mRNA->mRNA Splicing & Export

RNA Interference (RNAi) Signaling Pathway

Pathway Description:

  • Introduction of siRNA: A synthetic 2'-fluoro-modified siRNA duplex is introduced into the cytoplasm.

  • RISC Loading: The siRNA duplex is recognized by the RNA-Induced Silencing Complex (RISC) loading complex.

  • Target Recognition: The guide strand directs the activated RISC to the target messenger RNA (mRNA) that has a complementary sequence.[12]

  • Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, leading to the silencing of the target gene through the prevention of protein translation.[12][18]

Conclusion

The automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides is a robust and reliable method for producing these therapeutically important molecules. The protocols outlined in this document provide a framework for their synthesis, purification, and analysis. The enhanced properties of 2'-fluoro-modified oligonucleotides, combined with their ability to effectively engage cellular machinery such as the RNAi pathway, underscore their potential in the development of next-generation nucleic acid-based drugs.

References

Application Notes and Protocols for DMT-2'-Fluoro-dG(ib) Amidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides is a critical aspect of modern oligonucleotide synthesis, enabling the development of novel therapeutics, advanced diagnostics, and sophisticated research tools. DMT-2'-Fluoro-dG(ib) Amidite is a key building block for introducing 2'-deoxy-2'-fluoro guanosine (B1672433) into synthetic DNA sequences. The presence of the fluorine atom at the 2'-position of the ribose sugar imparts valuable properties to the resulting oligonucleotide, including enhanced thermal stability of duplexes and increased resistance to nuclease degradation.[1][2]

However, the steric hindrance presented by the 2'-fluoro modification necessitates adjustments to standard DNA synthesis protocols, particularly an extension of the coupling time, to ensure high incorporation efficiency. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of DMT-2'-Fluoro-dG(ib) Amidite.

Data Presentation: Coupling Time and Efficiency

Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length oligonucleotides. For 2'-fluoro modified phosphoramidites, the coupling reaction is generally slower than for standard deoxyribonucleoside phosphoramidites. Therefore, an extended coupling time is recommended.[3][4] The choice of activator also plays a significant role, with more potent activators potentially reducing the required coupling time and improving efficiency.

Below is a summary of recommended coupling times and expected efficiencies for 2'-fluoro phosphoramidites with various activators.

ActivatorRecommended Coupling TimeExpected Stepwise Coupling EfficiencyKey Considerations
1H-Tetrazole3 - 5 minutes≥ 98%The standard activator; a longer coupling time is essential to drive the reaction to completion.
5-Ethylthio-1H-tetrazole (ETT)2.5 - 4 minutes≥ 98.5%A more acidic and reactive activator than tetrazole, which can lead to slightly shorter coupling times.
4,5-Dicyanoimidazole (DCI)2 - 3 minutes> 99%A highly effective activator for sterically hindered amidites, often doubling the coupling rate compared to tetrazole.[5]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the incorporation of DMT-2'-Fluoro-dG(ib) Amidite using a standard automated solid-phase oligonucleotide synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Prepare a 0.1 M solution of DMT-2'-Fluoro-dG(ib) Amidite in anhydrous acetonitrile. Ensure the solvent is of the highest quality with low water content (<30 ppm).

  • Activator Solution: Prepare the chosen activator solution at the concentration recommended by the manufacturer (e.g., 0.25 M 5-Ethylthio-1H-tetrazole or 0.25 M 4,5-Dicyanoimidazole in acetonitrile).

  • Standard Reagents: Use fresh, high-quality capping, oxidation, and deblocking solutions as per the synthesizer manufacturer's recommendations.

Automated Synthesis Cycle

The following table details a typical synthesis cycle for incorporating a 2'-fluoro modified nucleotide.

StepReagentDuration
1. Deblocking3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 seconds
2. WashingAnhydrous Acetonitrile45 seconds
3. CouplingDMT-2'-Fluoro-dG(ib) Amidite and Activator3 minutes
4. CappingAcetic Anhydride/Lutidine/THF and N-Methylimidazole/THF20 seconds
5. Oxidation0.02 M Iodine in THF/Water/Pyridine20 seconds
6. WashingAnhydrous Acetonitrile45 seconds
Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.

Purification

The crude oligonucleotide product can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

Visualizations

Caption: Chemical Structure of DMT-2'-Fluoro-dG(ib) Amidite.

Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 2'-F-dG Amidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Solid Support with Initial Nucleoside Start->Deblocking Purification Purification (HPLC) Cleavage->Purification FinalProduct Purified 2'-Fluoro Oligonucleotide Purification->FinalProduct

Caption: Solid-Phase Synthesis Workflow for 2'-Fluoro Oligonucleotides.

References

Application Note: Deprotection of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluoro-RNA (2'-F RNA) modifications are a cornerstone in the development of therapeutic oligonucleotides, such as siRNAs and antisense agents. Incorporating fluorine at the 2' position of the ribose sugar enhances nuclease resistance and increases binding affinity to target RNA, attributed to the sugar locking predominantly in a C3'-endo conformation.[1][2] These properties make 2'-F modified oligonucleotides highly valuable for in vivo applications.[1]

Successful synthesis of these modified oligonucleotides culminates in a critical deprotection step to remove protecting groups from the nucleobases and the phosphate (B84403) backbone, and to cleave the oligonucleotide from its solid support. The choice of deprotection strategy is paramount to ensure the integrity of the final product, as improper conditions can lead to degradation. For oligonucleotides composed entirely of 2'-fluoro modifications, the deprotection process is generally analogous to that of standard DNA.[3] However, for chimeric oligonucleotides that also contain standard ribonucleotides (2'-OH), a multi-step deprotection is required.

This document provides detailed protocols for the deprotection of both fully 2'-F modified and mixed 2'-F/2'-OH oligonucleotides, along with a guide for selecting the appropriate method.

Core Principles of Deprotection

The deprotection of synthetic oligonucleotides involves three primary objectives:

  • Base Deprotection: Removal of the protecting groups (e.g., benzoyl, isobutyryl, acetyl) from the exocyclic amines of the nucleobases.

  • Phosphate Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.

  • Cleavage: Release of the oligonucleotide from the solid support (e.g., Controlled Pore Glass - CPG).

For 2'-F modified oligonucleotides, these three steps are typically performed concurrently using an alkaline reagent.

Quantitative Data Summary

The selection of a deprotection protocol depends on the composition of the oligonucleotide and the sensitivity of any other incorporated modifications. The following table summarizes common deprotection conditions for 2'-F modified oligonucleotides.

Protocol NameReagent CompositionTemperatureDurationSuitability & Notes
Standard Deprotection Ammonium (B1175870) Hydroxide / Ethanol (3:1, v/v)55°C16 hoursSuitable for fully 2'-F modified oligonucleotides. A well-established, though lengthy, method.[1]
Fast Deprotection (AMA) Ammonium Hydroxide (30%) / Methylamine (40%) (1:1, v/v)65°C15 minutesA rapid method suitable for both 2'-F and standard RNA chemistries.[4] Requires Ac-dC to avoid base modification.[3]
Mild AMA Deprotection Ammonium Hydroxide (30%) / Methylamine (40%) (1:1, v/v)25°C (Room Temp)2 hoursA milder alternative for 2'-F oligonucleotides that may be sensitive to higher temperatures.[4]
2'-OH Desilylation Triethylamine Trihydrofluoride (TEA·3HF) in a solvent (e.g., DMSO or neat)65°C90 minutes - 2.5 hoursSecondary step required only for mixed oligos containing 2'-OH(TBDMS) groups, performed after initial cleavage and deprotection.[1][3]

Experimental Workflows and Logic

The overall process from synthesis to a purified oligonucleotide requires a clear workflow. The choice of deprotection protocol is a critical decision point based on the oligonucleotide's chemical nature.

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification SolidSupport Start: CPG Solid Support Synthesis Automated Solid-Phase Phosphoramidite Synthesis SolidSupport->Synthesis CleavageDeprotection Step 1: Cleavage from Support & Base/Phosphate Deprotection Synthesis->CleavageDeprotection Desilylation Step 2: 2'-OH Desilylation (if required) CleavageDeprotection->Desilylation For mixed 2'-F/2'-OH Purification Step 3: Purification (e.g., PAGE, HPLC, Cartridge) CleavageDeprotection->Purification Desilylation->Purification QC Step 4: Quality Control (e.g., Mass Spec, CGE) Purification->QC FinalOligo Final Purified Oligonucleotide QC->FinalOligo

Caption: General workflow for synthesis and deprotection.

The decision on which deprotection protocol to follow is critical. The diagram below outlines the logical steps for selecting the appropriate procedure.

G Start Start: Synthesized Oligonucleotide on Support CheckMixed Is the oligo a mix of 2'-F and 2'-OH(TBDMS)? Start->CheckMixed OneStep Perform one-step cleavage and deprotection (e.g., AMA or NH4OH/EtOH). Proceed to Purification. CheckMixed->OneStep No (Fully 2'-F) TwoStep1 Step 1: Perform cleavage and base/phosphate deprotection (e.g., AMA or NH4OH/EtOH). CheckMixed->TwoStep1 Yes (Mixed Polymer) TwoStep2 Step 2: Perform 2'-OH desilylation using TEA.3HF. Proceed to Purification. TwoStep1->TwoStep2

Caption: Logic for selecting the correct deprotection protocol.

Detailed Experimental Protocols

Protocol 1: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method is rapid and efficient for fully 2'-F modified oligonucleotides and is also compatible with standard RNA containing TBDMS protecting groups (prior to the desilylation step).

Materials:

  • Oligonucleotide synthesized on CPG solid support in a synthesis column or vial.

  • Ammonium Hydroxide (30%, NH₄OH) / 40% Aqueous Methylamine (CH₃NH₂) solution (1:1, v/v). Caution: Prepare fresh and in a fume hood.

  • Sterile, RNase-free microcentrifuge tubes and pipette tips.

  • Heating block or oven set to 65°C.

  • Centrifugal vacuum evaporator (e.g., SpeedVac).

Methodology:

  • After synthesis, dry the CPG support thoroughly under a stream of argon or under vacuum.

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1 mL of the freshly prepared AMA solution to the vial. Ensure the support is fully submerged.

  • Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.[4]

  • After incubation, cool the vial on ice for 5-10 minutes.

  • Carefully uncap the vial in a fume hood. Transfer the supernatant containing the cleaved oligonucleotide to a new sterile microcentrifuge tube.

  • Rinse the CPG with 0.5 mL of RNase-free water and combine the wash with the supernatant.

  • Dry the solution completely in a centrifugal vacuum evaporator.

  • The resulting pellet is the crude deprotected oligonucleotide, ready for purification (e.g., PAGE or HPLC).

Protocol 2: Standard Deprotection using Ammonia/Ethanol

This is a more traditional and longer method, suitable for fully 2'-F modified oligonucleotides.

Materials:

  • Oligonucleotide synthesized on CPG solid support.

  • Ammonium Hydroxide (concentrated) / Ethanol (3:1, v/v). Caution: Prepare in a fume hood.

  • Heating block or oven set to 55°C.

  • Sterile, RNase-free microcentrifuge tubes.

  • Anhydrous methanol (B129727) for precipitation.

Methodology:

  • Dry the CPG support post-synthesis.

  • Add 1 mL of the ammonium hydroxide/ethanol mixture to the support in a sealed vial.

  • Incubate the mixture at 55°C for 16 hours.[1]

  • After incubation, cool the vial and transfer the supernatant to a new sterile tube.

  • Wash the CPG with 0.5 mL of RNase-free water and add it to the supernatant.

  • For fully 2'-F oligonucleotides, precipitate the product by adding anhydrous methanol.[1]

  • Centrifuge to pellet the oligonucleotide, decant the supernatant, and dry the pellet.

  • The crude oligonucleotide is now ready for purification.

Protocol 3: Deprotection of Mixed 2'-F/2'-OH(TBDMS) Oligonucleotides

This is a two-stage protocol. The first stage removes base and phosphate protecting groups, and the second removes the TBDMS silyl (B83357) group from the 2'-OH positions.

Stage 1: Cleavage and Base/Phosphate Deprotection

  • Follow either Protocol 1 (AMA method) or Protocol 2 (Ammonia/Ethanol method) as described above to cleave the oligonucleotide from the support and deprotect the bases and phosphates.

  • After drying the oligonucleotide pellet, proceed immediately to Stage 2.

Stage 2: 2'-Hydroxyl (TBDMS) Desilylation

Materials:

  • Dried oligonucleotide pellet from Stage 1.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF). Caution: Highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Heating block set to 65°C.

  • Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer or similar).

Methodology:

  • Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO. A common ratio is ~115 µL of DMSO for a 1 µmol synthesis.[5]

  • Add TEA·3HF to the solution. A common ratio is ~75 µL of TEA·3HF for every 115 µL of DMSO.[5] Mix gently by vortexing.

  • Incubate the mixture at 65°C for 90 minutes.[1]

  • After incubation, cool the reaction vial to room temperature.

  • Quench the reaction by adding a suitable quenching buffer as recommended by the purification cartridge manufacturer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer).

  • The quenched solution is now ready for immediate purification, typically via a specialized RNA purification cartridge or HPLC.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific oligonucleotide sequences, modifications, and available laboratory equipment. Always follow safety guidelines and use appropriate personal protective equipment when handling hazardous chemicals.

References

Application Notes and Protocols for DMT-2'Fluoro-DG(IB) Amidite in RNAi Gene Silencing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA interference (RNAi) is a powerful mechanism for gene silencing, offering therapeutic potential for a wide range of diseases. The efficacy and stability of small interfering RNAs (siRNAs), the effector molecules in RNAi, can be significantly enhanced through chemical modifications. The 2'-deoxy-2'-fluoro (2'-F) modification is a key chemical modification that imparts desirable drug-like properties to siRNAs. DMT-2'Fluoro-DG(IB) Amidite is a phosphoramidite (B1245037) used in the synthesis of oligonucleotides containing 2'-fluoro modifications, which enhance thermal stability and nuclease resistance. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2'-F modified siRNAs for RNAi gene silencing research.

The incorporation of 2'-F modifications into siRNAs has been shown to have little to no negative impact on their activity, regardless of the number or position of the modifications. In fact, 2'-F-modified siRNAs are thermodynamically more stable and more resistant to nucleases than unmodified siRNAs, and they do not elicit an immunostimulatory response. These properties make them highly attractive for in vivo applications.

Key Advantages of 2'-Fluoro Modified siRNAs

  • Increased Nuclease Resistance: The 2'-F modification provides significant protection against degradation by nucleases present in serum and cellular environments, prolonging the half-life of the siRNA. For instance, while unmodified siRNAs can be completely degraded within 4 hours in serum, 2'-F-modified siRNAs can have a half-life greater than 24 hours.

  • Enhanced Thermal Stability: The 2'-F modification increases the melting temperature (Tm) of siRNA duplexes, indicating stronger binding affinity to the target mRNA. The stabilizing effect is approximately 1.8°C per nucleotide modification. An siRNA duplex with 2'-F at all pyrimidine (B1678525) residues can have a Tm almost 15°C higher than the unmodified duplex.

  • Improved In Vivo Potency: In some studies, 2'-F-modified siRNAs have demonstrated significantly greater potency in vivo compared to their unmodified counterparts.

  • Reduced Immune Stimulation: Modification with 2'-F can abrogate the activation of Toll-like receptors 3 and 7, reducing unwanted inflammatory responses.

  • Compatibility with RNAi Machinery: The 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), allowing the modified siRNA to effectively guide the cleavage of target mRNA.

Data Presentation

Table 1: Thermal Stability of Unmodified vs. 2'-Fluoro Modified siRNA Duplexes
siRNA DuplexModificationMelting Temperature (Tm) (°C)
Unmodified siRNA ANone71.8
2'-F Modified siRNA B2'-F at all pyrimidines86.2

Data extracted from a study targeting the coagulation factor VII (FVII) gene.

Table 2: In Vivo Gene Silencing Efficacy of Unmodified vs. 2'-Fluoro Modified siRNA
siRNAModificationDose (mg/kg)Target GeneSilencing Efficiency (%)Time Point
Unmodified siRNA ANone3Factor VII (FVII)~50%48 hours
2'-F Modified siRNA B2'-F at all pyrimidines3Factor VII (FVII)~80%48 hours

Data from an in vivo study in mice using a liver-specific liposome (B1194612) formulation for delivery.

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro Modified Oligonucleotides using this compound

This protocol outlines the automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides.

Materials:

  • This compound

  • Other DNA or RNA phosphoramidites (as required)

  • Controlled pore glass (CPG) solid support

  • Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Acetonitrile (B52724) (anhydrous)

  • Concentrated ammonia (B1221849) solution or AMA (Ammonium hydroxide/40% Methylamine)

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration for your synthesizer.

    • Install the amidite vials on the synthesizer.

    • Pack a synthesis column with the appropriate CPG solid support.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each nucleotide addition. The key difference for incorporating a 2'-fluoro amidite is the coupling time.

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the phosphoramidite to the 5'-hydroxyl group. Crucially, extend the coupling time to 3 minutes for this compound , compared to the standard 90 seconds for DNA monomers.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups.

    • Option 1 (Concentrated Ammonia): Incubate the solid support in concentrated ammonia solution at 55°C for 8 hours.

    • Option 2 (AMA): Incubate the solid support in AMA at 65°C for 10 minutes.

  • Purification:

    • Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain a high-purity product.

Protocol 2: siRNA Duplex Annealing

Materials:

  • Purified sense and antisense 2'-F modified oligonucleotide strands

  • Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)

  • Nuclease-free water

Procedure:

  • Resuspend the lyophilized sense and antisense strands in nuclease-free water to a desired stock concentration (e.g., 20 µM).

  • In a sterile microcentrifuge tube, mix equal molar amounts of the sense and antisense strands in the annealing buffer.

  • Heat the mixture to 95°C for 2 minutes.

  • Gradually cool the mixture to room temperature over 1-2 hours. This allows for proper annealing of the two strands to form the siRNA duplex.

  • Store the annealed siRNA duplex at -20°C.

Protocol 3: In Vitro Transfection of 2'-F Modified siRNA

This protocol describes the delivery of siRNA into cultured cells using a lipid-based transfection reagent.

Materials:

  • Annealed 2'-F modified siRNA duplex

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 96-well or other multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the 2'-F modified siRNA duplex in serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

Protocol 4: Validation of Gene Silencing by Quantitative RT-PCR (qRT-PCR)

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene in separate wells of a qPCR plate.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene.

    • Calculate the relative expression of the target gene in the siRNA-treated samples compared to the control samples using the ΔΔCt method.

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Unwinding RISC Activated RISC (with Guide Strand) RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage Target Recognition mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: The RNAi pathway initiated by a 2'-F modified siRNA duplex.

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides with 2'-Fluoro Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a valuable tool in the design of next-generation ASOs.

The 2'-fluoro modification, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, confers several advantageous properties. The high electronegativity of fluorine locks the sugar pucker in an RNA-like (C3'-endo) conformation, which increases the binding affinity of the ASO to its RNA target. This modification also provides significant resistance to nuclease degradation, prolonging the half-life of the oligonucleotide in biological systems. Furthermore, 2'-F modified ASOs can be synthesized using standard solid-phase phosphoramidite (B1245037) chemistry, making them accessible for research and drug development.

These application notes provide a detailed overview of the synthesis, purification, and characterization of antisense oligonucleotides incorporating 2'-fluoro modifications. The included protocols are intended to serve as a guide for researchers in the synthesis and evaluation of these promising therapeutic agents.

Key Advantages of 2'-Fluoro Modified ASOs

  • Increased Binding Affinity: The 2'-F modification pre-organizes the sugar into an A-form helical geometry, leading to a more stable duplex with the target RNA. The thermal stability (Tm) of ASO-RNA duplexes can increase by approximately 2°C for each 2'-F substitution[1].

  • Enhanced Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases. Phosphorothioate (B77711) linkages in combination with 2'-F modifications further enhance this resistance[1].

  • Compatibility with RNase H-mediated cleavage: Chimeric ASOs, often referred to as "gapmers," can be designed with a central DNA "gap" flanked by 2'-F modified wings. This design allows for the recruitment of RNase H to the DNA-RNA hybrid, leading to the cleavage of the target mRNA, while the 2'-F wings provide high affinity and nuclease stability[1].

  • Favorable Toxicity Profile: 2'-F modified oligonucleotides have demonstrated a good safety profile in various studies. However, it is important to note that high doses or certain sequences of 2'-F-modified phosphorothioate oligonucleotides have been reported to cause toxicity in some cell types, potentially through interactions with cellular proteins[2].

Data Presentation

Table 1: Synthesis and Performance Metrics of 2'-Fluoro Modified Oligonucleotides
ParameterValue/RangeNotes
Coupling Efficiency 94-96% (average per step)Can be influenced by the specific 2'-fluoro phosphoramidite, activator, and coupling time. A double coupling strategy can increase efficiency[3].
Recommended Coupling Time 3 minutesSpecifically for 2'-F-U-CE Phosphoramidite[1]. Extended coupling times are generally recommended for modified phosphoramidites.
Overall Synthesis Yield Varies significantlyDependent on oligonucleotide length, sequence, and the efficiency of each synthesis cycle.
Purity (post-purification) >90-95%Routinely achievable with Glen-Pak™ purification for RNA oligos[4]. HPLC purification can yield purities of at least 98%[5].
Increase in Tm per 2'-F modification ~2.0 °CCompared to ~1.5 °C for 2'-O-Me and ~1.1 °C for RNA per modification[1].

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the general steps for the automated synthesis of 2'-fluoro modified oligonucleotides on a standard DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 2'-Fluoro phosphoramidites (A, C, G, U) and standard DNA phosphoramidites (for gapmers).

  • Anhydrous acetonitrile (B52724) (synthesis grade).

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: 10% 1-Methylimidazole/THF).

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Install the required phosphoramidite vials, solid support column, and reagent bottles. Ensure the system is purged with an inert gas (e.g., Argon) to maintain anhydrous conditions.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition.

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

    • Step 2: Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of at least 3 minutes is recommended for 2'-fluoro phosphoramidites[1].

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (or phosphorothioate triester if a sulfurizing agent is used) with the oxidizing solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is fully assembled.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for "Trityl-on" purification or removed for "Trityl-off" purification.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.

Materials:

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add AMA solution to the vial to completely cover the support.

    • For oligonucleotides containing only 2'-fluoro and DNA modifications, incubate at room temperature for 2 hours[1]. Note: Heating in AMA can lead to the degradation of 2'-fluoro nucleotides[1]. For oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides, deprotection using aqueous methylamine at approximately 35°C for 30 minutes is also an option[6].

  • Removal of 2'-Protecting Groups (if applicable): This step is not necessary for 2'-fluoro modifications but is included for completeness if other 2'-protected RNA monomers are present.

    • After AMA treatment, evaporate the solution to dryness.

    • Resuspend the residue in a solution of TEA·3HF in DMSO.

    • Incubate at 65°C for 1.5 hours.

  • Quenching and Precipitation:

    • Quench the reaction by adding an appropriate quenching buffer.

    • Precipitate the oligonucleotide by adding a salt solution (e.g., 3 M sodium acetate) and a water-miscible organic solvent (e.g., n-butanol or ethanol).

    • Centrifuge to pellet the oligonucleotide, decant the supernatant, and wash the pellet with ethanol (B145695).

    • Dry the oligonucleotide pellet.

Protocol 3: Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide and its subsequent analysis for purity and identity.

Materials:

  • Purification cartridges (e.g., Glen-Pak™) or HPLC system (ion-exchange or reverse-phase).

  • Appropriate buffers for the chosen purification method.

  • Deionized, nuclease-free water.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Purification:

    • Cartridge Purification (Trityl-on):

      • Resuspend the crude "Trityl-on" oligonucleotide in a loading buffer.

      • Load the solution onto the purification cartridge.

      • Wash the cartridge to remove truncated sequences (which lack the DMT group).

      • Cleave the DMT group on-cartridge using a deblocking solution.

      • Elute the purified, detritylated oligonucleotide.

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve the crude oligonucleotide in an appropriate mobile phase.

      • Inject the sample onto an HPLC column (anion-exchange is commonly used for oligonucleotides).

      • Elute the oligonucleotide using a salt gradient.

      • Collect the fractions corresponding to the full-length product.

  • Desalting:

    • Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove excess salts from the purification buffers.

  • Analysis:

    • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.

    • Purity Assessment: Analyze the purity of the final product by analytical HPLC or capillary gel electrophoresis (CGE).

    • Identity Confirmation: Confirm the molecular weight of the synthesized oligonucleotide using mass spectrometry[7][8].

Visualizations

G cluster_synthesis Automated Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

G cluster_workflow Overall Synthesis and Purification Workflow Synthesis Automated Solid-Phase Synthesis Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Desalting Desalting Purification->Desalting Analysis Analysis (LC-MS, CE) Desalting->Analysis FinalProduct Purified 2'-Fluoro ASO Analysis->FinalProduct

Caption: A high-level overview of the 2'-fluoro ASO synthesis and purification process.

References

Incorporation of 2'-Fluoro-Deoxyguanosine (2'-F-dG) into Therapeutic Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified nucleotides is a cornerstone in the development of therapeutic oligonucleotides, enhancing their stability, binding affinity, and overall efficacy. Among these modifications, 2'-fluoro-deoxyguanosine (2'-F-dG) has emerged as a critical component for optimizing antisense oligonucleotides, siRNAs, and aptamers. This document provides detailed application notes and experimental protocols for the successful incorporation of 2'-F-dG into synthetic oligonucleotides. It covers the synthesis of 2'-F-dG phosphoramidite (B1245037), solid-phase oligonucleotide synthesis, purification, and comprehensive characterization. Furthermore, protocols for evaluating key performance metrics such as thermal stability and nuclease resistance are provided, along with quantitative data to guide researchers in the application of this important modification.

Introduction

Oligonucleotide-based therapeutics represent a rapidly advancing class of drugs designed to modulate gene expression at the RNA level. However, unmodified oligonucleotides are susceptible to rapid degradation by cellular nucleases and exhibit suboptimal hybridization properties. Chemical modifications are therefore essential to overcome these limitations. The 2'-fluoro modification at the ribose sugar is a key "second-generation" modification that imparts desirable drug-like properties.[1][2] Specifically, the 2'-fluoro substitution provides a favorable C3'-endo sugar pucker, similar to that of RNA, which enhances binding affinity to target RNA molecules.[3] Oligonucleotides containing 2'-fluoro modifications, including 2'-F-dG, demonstrate increased resistance to nuclease degradation and improved thermal stability of the resulting duplexes.[4][5]

This application note details the practical aspects of incorporating 2'-F-dG into therapeutic oligonucleotides, providing researchers with the necessary protocols and data to harness the benefits of this modification.

Key Properties of 2'-F-dG Modified Oligonucleotides

The incorporation of 2'-F-dG into an oligonucleotide confers several advantageous properties:

  • Enhanced Thermal Stability: The 2'-fluoro modification increases the melting temperature (Tm) of the oligonucleotide duplex, indicating stronger binding to the target sequence. The increase in Tm is typically in the range of 1.3°C to 2.0°C per 2'-fluoro modification.[6][7]

  • Increased Nuclease Resistance: While phosphodiester 2'-fluoro-modified oligonucleotides show limited resistance, the combination with a phosphorothioate (B77711) (PS) backbone results in oligonucleotides that are highly resistant to degradation by cellular nucleases.[4][8]

  • Favorable Duplex Conformation: The 2'-fluoro modification promotes an A-form helix, which is the preferred conformation for RNA-DNA and RNA-RNA duplexes. This can be crucial for the mechanism of action of certain antisense oligonucleotides.[4]

  • RNase H Activity Modulation: Uniformly 2'-fluoro-modified oligonucleotides do not support RNase H activity. However, "gapmer" designs, which feature a central DNA-like region flanked by 2'-fluoro-modified wings, can effectively elicit RNase H-mediated cleavage of the target RNA.[4][9]

G cluster_properties Properties of 2'-F-dG Oligonucleotides cluster_applications Therapeutic Applications prop1 Enhanced Thermal Stability (Higher Tm) app1 Antisense Oligonucleotides prop1->app1 app2 siRNAs prop1->app2 app3 Aptamers prop1->app3 prop2 Increased Nuclease Resistance (with PS backbone) prop2->app1 prop2->app2 prop2->app3 prop3 A-form Duplex Conformation prop3->app1 prop4 Modulation of RNase H Activity prop4->app1 Oligo Oligonucleotide + 2'-F-dG Oligo->prop1 Oligo->prop2 Oligo->prop3 Oligo->prop4

Caption: Properties and applications of 2'-F-dG modified oligonucleotides.

Quantitative Data Summary

The following tables summarize the quantitative effects of incorporating 2'-fluoro modifications into oligonucleotides.

Table 1: Thermal Stability (Melting Temperature, Tm) of 2'-Fluoro Modified Oligonucleotides

Oligonucleotide Sequence (5' to 3')ModificationComplementTm (°C)ΔTm per Modification (°C)Reference
15-mer DNAUnmodifiedRNA45.1-[6]
15-mer DNAPhosphorothioateRNA33.9-11.2 (from unmodified)[6]
12-mer DNAUnmodifiedDNA54.0-[10]
12-mer DNA1 x 2'-F-CDNA55.0+1.0[10]
18-mer DNAUnmodifiedRNA--[7]
18-mer DNA1 x 2'-F-ARNA-+0.5 (relative to rA)[7]
DNA dodecamer1 x 2'-F-RNADNA-+1.2[7]
DNA dodecamer2 x 2'-F-RNADNA--0.65 (per modification)[7]
DNA dodecamer4 x 2'-F-RNADNA--0.33 (per modification)[7]

Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides

Oligonucleotide TypeModificationNucleaseObservationReference
2'-F-RNA/DNA chimericPhosphodiesterCellular NucleasesSome resistance[3]
2'-F-RNA/DNA chimericPhosphorothioateCellular NucleasesStrongly enhanced resistance[3][4]
51-mer RNA2'-F pyrimidinesMycoplasma-associated nucleaseDegraded after 4 hours[11]
51-mer RNA2'-O-methyl pyrimidinesMycoplasma-associated nucleaseDegraded after 4 hours[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F-dG Containing Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating 2'-F-dG using standard phosphoramidite chemistry.

G start Start with CPG Solid Support detritylation 1. Detritylation: Remove 5'-DMT group with TCA or DCA start->detritylation coupling 2. Coupling: Add 2'-F-dG phosphoramidite and activator (e.g., Tetrazole) detritylation->coupling capping 3. Capping: Block unreacted 5'-OH groups with Acetic Anhydride coupling->capping oxidation 4. Oxidation: Convert phosphite (B83602) triester to stable phosphate (B84403) triester with Iodine capping->oxidation repeat Repeat Cycle for Each Subsequent Nucleotide oxidation->repeat repeat->detritylation Next cycle cleavage Final Cleavage from Support and Deprotection repeat->cleavage Final cycle end Purified Oligonucleotide cleavage->end

Caption: Workflow for solid-phase oligonucleotide synthesis.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • DMT-2'-F-dG(Ib)-CE-Phosphoramidite (e.g., from BroadPharm, Syd Labs)[12][13]

  • Standard DNA and/or RNA phosphoramidites (dA, dC, dG, T, U)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid or Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle positions for the 2'-F-dG phosphoramidite and other reagents.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[14] b. Coupling: The 2'-F-dG phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[14] A coupling time of 2-5 minutes is typically sufficient. c. Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.[15] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[3]

  • Chain Elongation: Steps 2a-d are repeated for each subsequent nucleotide in the sequence.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).

  • Post-Synthesis Workup: The solution is cooled, and the supernatant containing the crude oligonucleotide is collected. The solution is then dried down, for instance, using a vacuum concentrator.

Protocol 2: Purification of 2'-F-dG Containing Oligonucleotides by RP-HPLC

This protocol describes the purification of the synthesized oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Desalting columns (e.g., NAP-10)

Procedure:

  • Sample Preparation: Resuspend the crude, dried oligonucleotide in water.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Injection: Inject the crude oligonucleotide sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes. The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal (Detritylation): Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group, then neutralize with triethylamine.

  • Desalting: Desalt the purified oligonucleotide using a desalting column according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 3: Characterization by Mass Spectrometry and NMR

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., water with a small amount of a volatile salt like ammonium acetate).

  • Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Data Interpretation: The resulting mass spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will yield the molecular weight of the oligonucleotide, which can be compared to the calculated theoretical mass to confirm its identity.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of the purified oligonucleotide in D₂O.

  • Analysis: Acquire 1D (¹H, ³¹P) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.

  • Data Interpretation: The NMR spectra provide detailed information about the structure and conformation of the oligonucleotide, including the successful incorporation of the 2'-F-dG nucleotide. The fluorine atom can also be observed directly in ¹⁹F NMR spectra.[17][18]

Protocol 4: Thermal Stability (Melting Temperature) Analysis

This protocol determines the Tm of the duplex formed by the 2'-F-dG modified oligonucleotide and its complementary strand.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • 2'-F-dG modified oligonucleotide and its complementary strand

Procedure:

  • Sample Preparation: Anneal the 2'-F-dG modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Measurement: Place the annealed sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[19]

  • Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which the absorbance is halfway between the minimum and maximum values, corresponding to 50% duplex dissociation. This is typically determined by finding the peak of the first derivative of the melting curve.[20]

Protocol 5: Nuclease Resistance Assay

This protocol assesses the stability of the 2'-F-dG modified oligonucleotide in the presence of nucleases.

Materials:

  • 2'-F-dG modified oligonucleotide (and an unmodified control)

  • Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or a specific exonuclease)

  • Incubation buffer

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC

  • Fluorescent label (e.g., 5'-FAM) for visualization (optional)

Procedure:

  • Labeling (Optional): Label the 5' end of the oligonucleotides with a fluorescent dye for easier visualization.

  • Reaction Setup: Incubate the modified and unmodified oligonucleotides in separate tubes with the nuclease source in the appropriate buffer at 37°C.

  • Time Course: Remove aliquots from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.

  • Analysis: Analyze the samples by denaturing PAGE or HPLC.

  • Data Interpretation: Compare the amount of full-length oligonucleotide remaining at each time point for the modified and unmodified sequences. The 2'-F-dG modified oligonucleotide with a phosphorothioate backbone is expected to show significantly less degradation over time.

Protocol 6: RNase H Cleavage Assay

This protocol determines if a 2'-F-dG modified "gapmer" antisense oligonucleotide can mediate RNase H cleavage of a target RNA.

G ASO Antisense Oligonucleotide (ASO) with 2'-F-dG Wings and DNA Gap Duplex ASO-mRNA Duplex Formation ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Enzyme Duplex->RNaseH Recruitment Cleavage RNase H Mediated Cleavage of mRNA RNaseH->Cleavage Products Cleaved mRNA Fragments Cleavage->Products Release ASO Release and Recycling Cleavage->Release Inhibition Inhibition of Protein Translation Products->Inhibition Release->Duplex Recycling

Caption: Antisense mechanism of action via RNase H.

Materials:

  • 2'-F-dG "gapmer" antisense oligonucleotide

  • Target RNA (can be radiolabeled or fluorescently labeled for detection)

  • RNase H enzyme (e.g., human or E. coli)

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA)[21]

  • Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl)

  • PAGE system

Procedure:

  • Annealing: Anneal the ASO to the target RNA in the annealing buffer by heating to 95°C for 2 minutes, followed by slow cooling.

  • Reaction Initiation: Initiate the cleavage reaction by adding RNase H to the annealed duplex in the RNase H reaction buffer.[22]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding EDTA.

  • Analysis: Analyze the reaction products by denaturing PAGE.

  • Data Interpretation: The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage of the target RNA. The extent of cleavage can be quantified by measuring the intensity of the cleaved product bands relative to the full-length RNA band.

Conclusion

The incorporation of 2'-F-dG is a powerful strategy for enhancing the therapeutic potential of oligonucleotides. By increasing thermal stability and nuclease resistance, this modification contributes to improved pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this application note provide a comprehensive resource for researchers to effectively utilize 2'-F-dG in the design and development of next-generation oligonucleotide therapeutics. Careful execution of these experimental procedures will enable the robust synthesis, purification, and characterization of 2'-F-dG modified oligonucleotides, facilitating their advancement from the laboratory to clinical applications.

References

Application Notes and Protocols: Preparation of 4'-Modified 2'-Deoxy-2'-Fluorouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Modified 2'-deoxy-2'-fluorouridine (B118953) nucleoside analogs are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their potent antiviral and potential anticancer activities. The strategic introduction of modifications at the 4'-position of the furanose ring, combined with a 2'-fluoro substituent, can significantly influence the conformational properties of the nucleoside, its interaction with viral polymerases, and its metabolic stability. These modifications have led to the discovery of compounds with potent activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of key 4'-modified 2'-deoxy-2'-fluorouridine analogs, specifically focusing on 4'-azido and 4'-ethynyl derivatives. It also outlines the general mechanism of action of these compounds as antiviral agents.

Mechanism of Action: Inhibition of Viral Polymerase

4'-Modified 2'-deoxy-2'-fluorouridine analogs exert their antiviral effects primarily by targeting the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[4][5] The general mechanism involves a multi-step intracellular process:

  • Cellular Uptake: The nucleoside analog is transported into the host cell.

  • Phosphorylation: Host cell kinases catalyze the phosphorylation of the analog to its active triphosphate form.

  • Incorporation: The viral polymerase recognizes the triphosphate analog as a natural nucleotide and incorporates it into the nascent viral RNA or DNA strand.

  • Chain Termination: The 4'-modification on the sugar moiety sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the growing nucleic acid chain. This disruption of viral genome replication ultimately inhibits viral propagation.[4][6]

G cluster_cell Host Cell cluster_virus Viral Replication NA 4'-Modified Nucleoside Analog NA_MP Monophosphate NA->NA_MP Host Kinase NA_DP Diphosphate NA_MP->NA_DP Host Kinase NA_TP Active Triphosphate NA_DP->NA_TP Host Kinase Viral_Polymerase Viral Polymerase (RdRp/RT) NA_TP->Viral_Polymerase Competitive Inhibition Viral_RNA_DNA Nascent Viral RNA/DNA Viral_Polymerase->Viral_RNA_DNA Incorporation Chain_Termination Chain Termination Viral_RNA_DNA->Chain_Termination

Caption: Mechanism of action of 4'-modified nucleoside analogs.

Experimental Protocols

The following protocols describe the synthesis of 4'-azido and 4'-ethynyl-2'-deoxy-2'-fluorocytidine, which can be subsequently converted to the corresponding uridine (B1682114) analogs.

Synthesis of 1-(4'-Azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine

This protocol is adapted from the synthesis of 4'-azido-2'-deoxy-2'-fluorocytidine, a potent anti-HIV agent.[7]

Synthetic Workflow:

G A 1,3,5-O-Tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside B α-Bromide Intermediate A->B HBr-HOAc C β-Nucleoside Analog B->C Silylated Uracil (B121893) D Deprotected Nucleoside C->D Methanolic Ammonia E 4'-Azido Nucleoside D->E Azidation

Caption: Synthetic workflow for 4'-azido-2'-deoxy-2'-fluorocytidine.

Step 1: Bromination

  • Dissolve 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside in dichloromethane (B109758) (DCM).

  • Add a solution of hydrogen bromide in acetic acid (HBr-HOAc, 45%) at room temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromide intermediate.

Step 2: Glycosylation

  • Prepare silylated uracil by treating uracil with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst.

  • Dissolve the crude α-bromide intermediate in an anhydrous solvent such as chloroform.

  • Add the silylated uracil to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by column chromatography to yield the β-nucleoside analog.

Step 3: Deprotection

  • Dissolve the β-nucleoside analog in methanolic ammonia.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue to afford the deprotected nucleoside.

Step 4: Azidation

  • The introduction of the 4'-azido group is a multi-step process involving oxidation of the 4'-hydroxyl group, followed by nucleophilic substitution. A detailed, multi-step procedure as referenced in the literature should be followed for this transformation.[7]

Quantitative Data Summary:

CompoundModificationEC50 (HIV-1)Cytotoxicity (CC50)
1-(4'-Azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine4'-Azido0.3 nM> 100 µM
Hydrochloride salt of above4'-Azido0.13 nM> 100 µM

Table 1: Biological activity of 4'-azido-2'-deoxy-2'-fluorocytidine analogs.[7]

Synthesis of 1-(2'-Deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)uracil

This protocol is based on the synthesis of 4'-ethynyl-2'-deoxy-2'-fluoro nucleoside analogs with potent anti-HIV activity.[8][9]

Synthetic Workflow:

G A Protected 2-deoxy-2-fluoro-D-arabinofuranoside B 4'-Keto Intermediate A->B Oxidation C 4'-Ethynyl Intermediate B->C Ethynylation D Glycosylation C->D Coupling with Uracil E Final Product D->E Deprotection

Caption: Synthetic workflow for 4'-ethynyl-2'-deoxy-2'-fluorouridine.

Step 1: Oxidation

  • Start with a suitably protected 2-deoxy-2-fluoro-D-arabinofuranoside.

  • Perform an oxidation reaction to convert the 4'-hydroxyl group to a ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).

Step 2: Ethynylation

  • Treat the 4'-keto intermediate with an ethynylating agent, such as ethynylmagnesium bromide or ethynyl (B1212043) lithium, to introduce the ethynyl group at the 4'-position.

Step 3: Glycosylation and Deprotection

  • The resulting 4'-ethynyl sugar intermediate is then coupled with silylated uracil.

  • Subsequent deprotection of the protecting groups yields the final 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)uracil. A detailed, multi-step procedure as referenced in the literature should be followed for these transformations.[8]

Quantitative Data Summary:

CompoundModificationEC50 (HIV-1)
1-(2'-Deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)thymine4'-Ethynyl86 nM
1-(2'-Deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)cytosine4'-Ethynyl1.34 nM

Table 2: Biological activity of 4'-ethynyl-2'-deoxy-2'-fluoro nucleoside analogs.[9]

Conclusion

The preparation of 4'-modified 2'-deoxy-2'-fluorouridine analogs represents a promising avenue for the development of novel antiviral therapeutics. The synthetic routes, while multi-stepped, provide access to a diverse range of compounds with potent biological activities. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these important nucleoside analogs. Further exploration of modifications at the 4'-position is warranted to identify new candidates with improved efficacy and resistance profiles.

References

Application Notes and Protocols: Synthesis of Cyclic Dinucleotides using DMT-2'-Fluoro-DG(IB) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dinucleotides (CDNs) are crucial second messengers in both prokaryotic and eukaryotic cells, playing a pivotal role in innate immunity. The discovery of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway has highlighted the therapeutic potential of synthetic CDNs as vaccine adjuvants and cancer immunotherapeutics. The activation of STING by CDNs triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral immune response.

The modification of CDN structures is a key strategy to enhance their therapeutic properties, such as stability against enzymatic degradation and binding affinity to STING. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a particularly promising modification. 2'-Fluoro-modified oligonucleotides exhibit increased nuclease resistance and thermal stability. DMT-2'-Fluoro-DG(IB) Amidite is a key building block for incorporating 2'-fluoro-deoxyguanosine into synthetic oligonucleotides and, consequently, into novel CDN analogs.

These application notes provide detailed protocols for the synthesis of 2'-fluoro-modified cyclic dinucleotides using DMT-2'-Fluoro-DG(IB) Amidite via both solid-phase and solution-phase methodologies.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP (or analog) cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes Interferon Type I Interferon Genes p_IRF3->Interferon translocates & activates transcription

Caption: Overview of the cGAS-STING signaling pathway.

Chemical Structure of DMT-2'-Fluoro-DG(IB) Amidite

DMT_2_Fluoro_DG_IB_Amidite Amidite

Caption: Chemical structure of DMT-2'-Fluoro-DG(IB) Amidite.

Experimental Protocols

Solid-Phase Synthesis of a 2'-Fluoro-modified Cyclic Dinucleotide

This protocol describes the synthesis of a dinucleotide on a solid support, followed by on-support cyclization.

Solid_Phase_Synthesis_Workflow start Start with Nucleoside-loaded CPG Support deprotection1 1. Detritylation (DMT removal) start->deprotection1 coupling1 2. Coupling with first Phosphoramidite deprotection1->coupling1 capping 3. Capping coupling1->capping oxidation 4. Oxidation capping->oxidation deprotection2 5. Detritylation oxidation->deprotection2 coupling2 6. Coupling with DMT-2'Fluoro-DG(IB) Amidite deprotection2->coupling2 capping2 7. Capping coupling2->capping2 oxidation2 8. Oxidation capping2->oxidation2 deprotection3 9. Final Detritylation oxidation2->deprotection3 cyclization 10. On-support Cyclization deprotection3->cyclization cleavage 11. Cleavage from Support & Base Deprotection cyclization->cleavage purification 12. HPLC Purification cleavage->purification end Characterized Cyclic Dinucleotide purification->end Solution_Phase_Synthesis_Workflow start Start with Protected Nucleosides coupling 1. Coupling of Phosphoramidite and Nucleoside start->coupling oxidation 2. Oxidation coupling->oxidation deprotection1 3. Selective Deprotection (e.g., DMT removal) oxidation->deprotection1 deprotection2 4. Selective Deprotection (e.g., Cyanoethyl removal) deprotection1->deprotection2 cyclization 5. Intramolecular Cyclization deprotection2->cyclization deprotection3 6. Final Deprotection cyclization->deprotection3 purification 7. HPLC Purification deprotection3->purification end Characterized Cyclic Dinucleotide purification->end

Experimental Applications of Nuclease-Resistant Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclease-resistant oligonucleotides are short, synthetic strands of nucleic acids designed to withstand degradation by cellular enzymes called nucleases.[1] This resistance is crucial for their use as therapeutic agents and research tools, as unmodified oligonucleotides are rapidly broken down in biological fluids.[1] By incorporating chemical modifications, the stability, target affinity, and pharmacokinetic properties of these oligonucleotides can be significantly enhanced.[2][3] This document provides detailed application notes and experimental protocols for the use of various nuclease-resistant oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and DNAzymes/ribozymes.

Key Chemical Modifications for Nuclease Resistance

Several chemical modifications are commonly employed to increase the nuclease resistance of oligonucleotides. These modifications can be broadly categorized into changes to the phosphate (B84403) backbone, the sugar moiety, or the nucleobases.

  • Phosphorothioate (B77711) (PS) Backbone: The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone is a first-generation modification that significantly increases resistance to nuclease degradation.[2][3] However, it can also lead to reduced binding affinity for the target RNA.[4]

  • 2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F), are second-generation modifications that enhance both nuclease resistance and binding affinity.[3][5]

  • Locked Nucleic Acid (LNA): LNA is a conformationally restricted nucleotide analog where the ribose ring is "locked" by a methylene (B1212753) bridge. This modification confers exceptionally high binding affinity and significant nuclease resistance.[2][6]

Data Presentation: Comparative Stability and Efficacy

The choice of chemical modification significantly impacts the performance of an oligonucleotide. The following tables summarize quantitative data on the nuclease resistance, binding affinity, and in vivo efficacy of various modified oligonucleotides.

Table 1: Nuclease Resistance of Modified Oligonucleotides in Serum

ModificationOligonucleotide TypeHalf-life in SerumReference(s)
UnmodifiedDNA~1.5 hours[6]
Phosphorothioate (PS)ASO>72 hours (in 10% FBS)[7]
2'-O-Methyl (2'-O-Me)ASO (gapmer)~12 hours[6]
2'-O-Methyl (2'-O-Me) with PS backboneASO>72 hours (in 10% FBS)[7]
2'-O-Methoxyethyl (2'-MOE) with PS backboneASOStable for at least 8 hours[8]
Locked Nucleic Acid (LNA) with PS backboneASO (gapmer)~15-28 hours[6]
2'-Fluoro (2'-F)siRNAGreatly increased compared to unmodified[9][10]
Fully Modified (2'-O-Me/2'-F)AptamerLittle degradation after prolonged incubation[[“]][12]

Table 2: Binding Affinity (Kd) of Nuclease-Resistant Aptamers

Aptamer TargetModification(s)Dissociation Constant (Kd)Reference(s)
Vascular Endothelial Growth Factor (VEGF165)2'-F pyrimidine70 - 100 pM[13]
Platelet-Derived Growth Factor (PDGF)Not specifiedLow nanomolar range[14]
ThrombinNot specified0.5 nM[15]
CocaineNot specified~5 µM[15]
Various ProteinsNon-natural nucleotides2 - 20 pM[16]

Table 3: In Vivo Efficacy of Nuclease-Resistant Oligonucleotides

Oligonucleotide TypeTargetDelivery MethodEfficacy (ED50/IC50)Animal ModelReference(s)
siRNAFactor VIILipid Nanoparticle (LNP)~0.005 mg/kg (ED50)Mice[3]
siRNAapoBD-peptide-based LNP60% knockdown at 2.0 mg/kgMice[17]
ASO (cEt modified)KRAS-Potent antitumor activityMice[18]
siRNAHTT (mutant)-~400 nM (IC50)Cell culture[19]

Application Notes and Protocols

Antisense Oligonucleotides (ASOs) for Gene Expression Knockdown

ASOs are single-stranded oligonucleotides that bind to a target mRNA via Watson-Crick base pairing, leading to the downregulation of the corresponding protein. Nuclease-resistant ASOs, particularly those with a "gapmer" design (a central DNA region flanked by modified wings), can recruit RNase H to cleave the target mRNA.

ASO_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Application design Target Selection & ASO Design synthesis Synthesis of Nuclease-Resistant ASO design->synthesis transfection ASO Transfection into Cultured Cells synthesis->transfection knockdown_analysis Analysis of Target mRNA & Protein Knockdown transfection->knockdown_analysis delivery In Vivo Delivery (e.g., systemic injection) knockdown_analysis->delivery efficacy_assessment Assessment of Therapeutic Efficacy delivery->efficacy_assessment siRNA_Workflow cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies design siRNA Design & Synthesis (with modifications) formulation Formulation with Delivery Vehicle (e.g., LNP) design->formulation cell_transfection Transfection into Cultured Cells formulation->cell_transfection silencing_analysis Analysis of Gene Silencing cell_transfection->silencing_analysis animal_admin Administration to Animal Model silencing_analysis->animal_admin pk_pd_analysis Pharmacokinetic & Pharmacodynamic Analysis animal_admin->pk_pd_analysis SELEX_Workflow start Initial Oligonucleotide Library (10^14-10^15 sequences) incubation Incubation with Target Molecule start->incubation partition Partitioning of Bound and Unbound Sequences incubation->partition elution Elution of Bound Oligonucleotides partition->elution amplification PCR Amplification elution->amplification ssDNA_generation Generation of Single-Stranded DNA amplification->ssDNA_generation next_round Next Round of Selection ssDNA_generation->next_round Repeat 8-12 times sequencing Sequencing of Enriched Pool ssDNA_generation->sequencing next_round->incubation characterization Aptamer Characterization (Binding Affinity, Specificity) sequencing->characterization DNAzyme_Mechanism cluster_binding Binding cluster_cleavage Cleavage cluster_release Release dna_rna DNAzyme binds to target RNA via complementary arms catalytic_core Catalytic core of DNAzyme facilitates RNA cleavage dna_rna->catalytic_core product_release Cleaved RNA fragments are released catalytic_core->product_release dna_turnover DNAzyme is free to bind and cleave another target RNA product_release->dna_turnover MAPK_Pathway KRAS_ASO KRAS ASO KRAS_mRNA KRAS mRNA KRAS_ASO->KRAS_mRNA degradation KRAS_Protein KRAS Protein KRAS_mRNA->KRAS_Protein RAF RAF KRAS_Protein->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF_Pathway VEGF_Aptamer VEGF Aptamer VEGF VEGF VEGF_Aptamer->VEGF binding & inhibition VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling Angiogenesis Angiogenesis, Vascular Permeability Signaling->Angiogenesis

References

Synthesizing Chimeric Antisense Oligonucleotides with 2'-Fluoro Nucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis, Purification, and Evaluation of 2'-Fluoro-Modified Chimeric Antisense Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. Chemical modifications to the ASO structure are crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and in vivo stability. The incorporation of 2'-deoxy-2'-fluoro (2'-F) modifications into chimeric ASO designs, particularly in "gapmer" configurations, has emerged as a promising strategy to improve their efficacy.[1]

This document provides detailed application notes and protocols for the synthesis, purification, and in vitro evaluation of chimeric ASOs containing 2'-F nucleotides. These guidelines are intended to assist researchers in the development of potent and stable antisense agents for therapeutic and research applications.

Key Advantages of 2'-Fluoro Modifications

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar confers several advantageous properties to ASOs:

  • Increased Binding Affinity: The electronegative fluorine atom promotes a C3'-endo sugar pucker, similar to that of RNA, which increases the melting temperature (Tm) of the ASO-RNA duplex.[2] This enhanced binding affinity can lead to improved potency.

  • Enhanced Nuclease Resistance: 2'-F modifications provide significant protection against degradation by cellular nucleases, prolonging the half-life and duration of action of the ASO.[2]

  • RNase H Activation: When incorporated into the "wings" of a gapmer ASO, 2'-F modified nucleotides do not inhibit the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. This allows for the targeted degradation of the mRNA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 2'-F modified chimeric ASOs.

Table 1: Coupling Efficiency of Phosphoramidites

Phosphoramidite (B1245037) TypeAverage Coupling Efficiency (%)Reference
Standard DNA>99[3]
2'-F-RNA94-96 (with double coupling)[1]
2'-F-3'-amino-nucleoside (alternative method)70-75[1]

Table 2: Impact of 2'-Fluoro Modification on Duplex Stability (Melting Temperature, Tm)

Oligonucleotide TypeModificationΔTm per modification (°C) vs. unmodified DNA/RNA duplexReference
2'-F-RNA/RNA duplex2'-Fluoro+5[2]
2'-F-RNA/DNA duplex2'-Fluoro+4[2]

Table 3: Nuclease Stability of Modified Oligonucleotides

Oligonucleotide TypeModificationHalf-life in Acidic Media (pH 2.2)Relative Stability vs. UnmodifiedReference
Oligo-2'-deoxynucleotide N3'→P5' phosphoramidatesUnmodified21.5 min1x[1]
Oligo-2'-fluoronucleotide N3'→P5' phosphoramidates2'-Fluoro61 min~2.8x[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-Fluoro Gapmer Phosphorothioate (B77711) ASO

This protocol outlines the automated solid-phase synthesis of a chimeric ASO with a central DNA "gap" flanked by 2'-F modified "wings" and a phosphorothioate backbone.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • 5'-Dimethoxytrityl (DMT)-2'-deoxyribonucleoside-3'-phosphoramidites (dA, dG, dC, T)

  • 5'-DMT-2'-fluoro-ribonucleoside-3'-phosphoramidites (fA, fG, fC, fU)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionyl) (DDTT)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction through repeated cycles of the following steps. Note that for 2'-F phosphoramidites, a longer coupling time or a double coupling step is recommended to ensure high efficiency.[1][4] For phosphorothioate linkages, the oxidation step is replaced by a sulfurization step.[5]

Synthesis_Workflow Start Start Synthesis (CPG Support) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Sulfurization 4. Sulfurization (Create PS linkage) Capping->Sulfurization Cycle Repeat Cycle for next base Sulfurization->Cycle More bases? Cycle->Deblocking Yes End End Synthesis Cycle->End No

Figure 1: Automated solid-phase synthesis cycle for a phosphorothioate oligonucleotide.

Detailed Steps:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution.

  • Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group. For 2'-F phosphoramidites, extend the coupling time to 5-10 minutes or perform a double coupling.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Sulfurization: For phosphorothioate linkages, the newly formed phosphite (B83602) triester is converted to a thiophosphate triester using the sulfurizing reagent. For phosphodiester linkages, an oxidation step with the iodine solution would be performed instead.

  • Repeat: The cycle is repeated until the desired sequence is synthesized.

Protocol 2: Cleavage, Deprotection, and Purification

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Anhydrous triethylamine/hydrogen fluoride (B91410) in N-methylpyrrolidinone (TEA·HF/NMP) (for 2'-O-TBDMS protected RNA, if applicable, though 2'-F does not require this specific deprotection)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Desalting columns

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a vial.

    • Add AMA solution and incubate at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.[6]

    • Cool the vial on ice and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Purification by RP-HPLC:

    • The crude oligonucleotide is typically purified with the DMT group still attached ("DMT-on") to facilitate separation from shorter, failure sequences.

    • Inject the crude oligonucleotide solution onto the RP-HPLC column.

    • Elute the oligonucleotide using a gradient of Buffer B. The DMT-on product will have a longer retention time.

    • Collect the fractions containing the DMT-on product.[7]

  • Detritylation (Post-Purification):

    • Treat the purified DMT-on oligonucleotide with 80% acetic acid in water to remove the final DMT group.

    • Lyophilize the sample.

  • Desalting:

    • Dissolve the purified oligonucleotide in water and desalt using a desalting column to remove excess salts.

    • Lyophilize the final product and store at -20°C.

Protocol 3: In Vitro Evaluation of ASO Activity - Bcl-2 Knockdown

This protocol describes the evaluation of a 2'-F gapmer ASO designed to target the anti-apoptotic protein Bcl-2 in a cancer cell line.

Materials:

  • MCF-7 or other suitable cancer cell line

  • Cell culture medium and supplements

  • Lipofectamine RNAiMAX or other transfection reagent

  • Opti-MEM reduced-serum medium

  • Bcl-2 targeting ASO and a scrambled control ASO

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for Bcl-2 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute the ASO (e.g., to a final concentration of 50 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • RNA Extraction and Reverse Transcription:

    • Lyse the cells and extract total RNA using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for Bcl-2 and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative knockdown of Bcl-2 mRNA expression compared to the scrambled control.

Protocol 4: Nuclease Stability Assay

This protocol assesses the stability of the 2'-F modified ASO in the presence of serum.

Materials:

  • 2'-F modified ASO and an unmodified control oligonucleotide

  • Fetal bovine serum (FBS)

  • Nuclease-free water

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

Procedure:

  • Incubation:

    • Prepare reaction mixtures containing the ASO (e.g., 1 µM final concentration) and 50% FBS in nuclease-free water.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and mix with loading buffer to stop the reaction.[8]

  • Gel Electrophoresis:

    • Run the samples on a denaturing polyacrylamide gel.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands under a gel imager. The disappearance of the full-length ASO band over time indicates degradation. Compare the stability of the 2'-F modified ASO to the unmodified control.

Signaling Pathway and Experimental Workflow Diagrams

Bcl2_Pathway cluster_ASO ASO-mediated Inhibition cluster_Apoptosis Intrinsic Apoptosis Pathway ASO Bcl-2 ASO Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Binds RNaseH RNase H Bcl2_mRNA->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Cleaves Bcl2_Protein Bcl-2 Protein Degradation->Bcl2_Protein Reduces Synthesis Bax_Bak Bax/Bak Bcl2_Protein->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Mechanism of Bcl-2 ASO-induced apoptosis.

Experimental_Workflow cluster_InVitro In Vitro Assays Synthesis 1. ASO Synthesis (Solid-Phase) Purification 2. Purification (RP-HPLC) Synthesis->Purification Characterization 3. Characterization (Mass Spec, Purity) Purification->Characterization InVitro_Eval 4. In Vitro Evaluation Characterization->InVitro_Eval Knockdown Target Knockdown (RT-qPCR) InVitro_Eval->Knockdown Stability Nuclease Stability (Serum Assay) InVitro_Eval->Stability

Figure 3: Overall experimental workflow for ASO synthesis and evaluation.

Conclusion

The synthesis of chimeric antisense oligonucleotides incorporating 2'-F nucleotides represents a robust approach to developing highly potent and stable gene-silencing therapeutics. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, purify, and evaluate these promising molecules. By carefully following these methodologies, scientists can advance the development of novel ASO-based therapies for a wide range of diseases.

References

Troubleshooting & Optimization

Low coupling efficiency with DMT-2'Fluoro-DG(IB) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides using DMT-2'Fluoro-dG(ib) Amidite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemically modified phosphoramidite (B1245037) used in the solid-phase synthesis of oligonucleotides. The key feature of this molecule is the presence of a fluorine atom at the 2' position of the deoxyribose sugar. This modification enhances the nuclease resistance and thermal stability of the resulting oligonucleotide, making it a valuable tool for various research and therapeutic applications, including antisense oligonucleotides, siRNAs, and aptamers.[1][] The isobutyryl (ib) protecting group on the guanine (B1146940) base is a standard protecting group used in oligonucleotide synthesis.

Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is paramount. Any unreacted 5'-hydroxyl groups will result in the formation of truncated sequences (n-1, n-2, etc.), which can be difficult to separate from the full-length product, ultimately impacting the purity and yield of the desired oligonucleotide.[3]

Q3: How does the 2'-Fluoro modification impact the synthesis process compared to standard DNA synthesis?

A3: The synthesis of oligonucleotides containing 2'-Fluoro modifications is very similar to standard DNA synthesis. However, the 2'-Fluoro group can cause steric hindrance, which may lead to slower reaction kinetics. To compensate for this, an extended coupling time is generally recommended.[4]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is one of the most common challenges encountered when working with modified phosphoramidites like this compound. Below is a systematic guide to help you troubleshoot and resolve this issue.

Issue 1: Sub-optimal Coupling Time

Symptom:

  • Gradual decrease in trityl signal during synthesis.

  • Presence of significant n-1 and shorter truncated sequences in the final product analysis by HPLC or Mass Spectrometry.

Cause: The 2'-Fluoro modification on the sugar moiety can sterically hinder the coupling reaction, requiring a longer time to achieve completion compared to standard deoxyribonucleoside phosphoramidites.

Solution:

  • Extend the coupling time. A coupling time of 3 minutes is recommended for 2'-Fluoro phosphoramidites, which is double the typical 90-second coupling time used for standard DNA monomers.[4] For particularly long oligonucleotides or sequences with repetitive 2'-Fluoro-dG incorporations, a further extension of the coupling time may be beneficial.

Issue 2: Reagent Quality and Handling

Symptom:

  • Sharp drop in coupling efficiency, often for all bases.

  • Low overall yield of the final oligonucleotide.

Cause: Phosphoramidites are highly sensitive to moisture and oxidation. Contamination of the amidite, activator, or synthesizer reagents with water is a primary cause of low coupling efficiency. dG phosphoramidites are known to be particularly susceptible to degradation.[5][6]

Solution:

  • Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile (B52724) (ACN), are of high purity and have a low water content (<30 ppm).

  • Fresh Reagents: Prepare fresh activator and amidite solutions before each synthesis. Do not store solutions on the synthesizer for extended periods.

  • Proper Storage: Store solid this compound at -20°C under an inert atmosphere (Argon or Nitrogen).[7]

  • Inert Gas Handling: Use a dry, inert gas to pressurize the reagent bottles on the synthesizer to prevent moisture ingress.

Issue 3: Sub-optimal Activator or Amidite Concentration

Symptom:

  • Consistently low coupling efficiency across the synthesis.

  • The issue is more pronounced with the modified amidite compared to standard amidites.

Cause: The choice and concentration of the activator are critical for the efficient protonation of the phosphoramidite, which is a prerequisite for the coupling reaction. An insufficient concentration of the amidite can also lead to incomplete reactions.

Solution:

  • Activator Choice: While standard activators like Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may improve coupling efficiency, especially for sterically hindered amidites.

  • Increase Amidite Concentration: For modified phosphoramidites, using a slightly higher concentration (e.g., 0.12 M to 0.15 M) compared to standard DNA amidites (typically 0.1 M) can help drive the reaction to completion.

Issue 4: Inefficient Deprotection

Symptom:

  • Additional peaks observed during HPLC analysis of the final product.

  • Mass spectrometry data indicates incomplete removal of protecting groups.

Cause: Incomplete removal of the isobutyryl (ib) protecting group from the guanine base can lead to a heterogeneous final product.

Solution:

  • Follow Recommended Deprotection Protocols:

    • Concentrated Ammonium Hydroxide: 8 hours at 55°C.[4]

    • AMA (Ammonium hydroxide/40% Methylamine 1:1): 10 minutes at 65°C.[4]

  • Ensure the deprotection solution is fresh and of high quality.

Data Presentation

Table 1: Recommended Synthesis and Deprotection Parameters

ParameterStandard DNA AmiditeThis compound
Coupling Time 90 seconds3 minutes [4]
Amidite Concentration 0.1 M0.1 M - 0.15 M
Activator Tetrazole, DCI, ETTDCI, ETT recommended
Deprotection (Ammonia) 4-8 hours at 55°C8 hours at 55°C[4]
Deprotection (AMA) 10 minutes at 65°C10 minutes at 65°C[4]

Experimental Protocols

Protocol 1: Double Coupling for a Single this compound Incorporation

This protocol can be implemented on most automated DNA synthesizers by modifying the synthesis cycle for the specific step where the 2'-Fluoro-dG amidite is to be added.

  • Step 1: Standard Deblocking: The 5'-DMT group is removed from the growing oligonucleotide chain using a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Step 2: First Coupling: The this compound and activator are delivered to the synthesis column. Allow the recommended 3-minute coupling time.

  • Step 3: Intermediate Wash: The column is washed with acetonitrile.

  • Step 4: Second Coupling: A fresh solution of this compound and activator is delivered to the synthesis column for a second 3-minute coupling.

  • Step 5: Capping: Any unreacted 5'-hydroxyl groups are capped using a standard capping solution.

  • Step 6: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a standard oxidizing solution.

  • Step 7: The synthesis proceeds to the deblocking step for the next nucleotide addition.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_time Is Coupling Time Extended (≥3 minutes)? start->check_time extend_time Action: Extend Coupling Time to 3 minutes check_time->extend_time No check_reagents Are Reagents Fresh and Anhydrous? check_time->check_reagents Yes extend_time->check_reagents replace_reagents Action: Use Fresh, Anhydrous Amidite, Activator, and ACN check_reagents->replace_reagents No check_concentration Is Amidite/Activator Concentration Optimal? check_reagents->check_concentration Yes replace_reagents->check_concentration increase_concentration Action: Increase Amidite Concentration (0.12-0.15M) and/or Use Stronger Activator (DCI/ETT) check_concentration->increase_concentration No consider_double_coupling Consider Double Coupling Protocol check_concentration->consider_double_coupling Yes increase_concentration->consider_double_coupling contact_support Contact Technical Support consider_double_coupling->contact_support

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Oligonucleotide_Synthesis_Cycle Standard Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

References

Technical Support Center: Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of modified oligonucleotides.

Synthesis & Yield Issues

Q1: My coupling efficiency is low. What are the common causes and how can I improve it?

Low coupling efficiency is a frequent issue that directly impacts the final yield and purity of your oligonucleotide. The phosphoramidite (B1245037) chemistry used in synthesis is highly sensitive to a variety of factors.[1][2]

Potential Causes & Solutions:

CauseSolution
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous. Use fresh, high-quality reagents and consider using molecular sieves to dry solvents.[1][3]
Poor Quality Phosphoramidites Use fresh, high-purity phosphoramidites from a reputable supplier. Degradation of amidites can significantly lower coupling efficiency.
Activator Issues Confirm the activator (e.g., Tetrazole, DCI) is fresh and at the correct concentration. Optimize the activator-to-phosphoramidite ratio.
Suboptimal Coupling Time For modified or bulky phosphoramidites, a standard coupling time may be insufficient. Increase the coupling time to ensure complete reaction.
Inefficient Deblocking Incomplete removal of the 5'-DMT protecting group will prevent the next phosphoramidite from coupling. Ensure the deblocking solution (e.g., TCA or DCA in DCM) is fresh and the deblocking time is adequate.

Troubleshooting Workflow for Low Coupling Efficiency:

low_coupling_efficiency start Low Coupling Efficiency Detected check_reagents Check Reagent Quality (ACN, Amidites, Activator) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with Fresh, Anhydrous Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Coupling Time, Temp) reagents_ok->optimize_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? optimize_conditions->conditions_ok adjust_conditions Increase Coupling Time/ Adjust Temperature conditions_ok->adjust_conditions No check_instrument Check Instrument (Fluidics, Calibration) conditions_ok->check_instrument Yes adjust_conditions->optimize_conditions instrument_ok Instrument OK? check_instrument->instrument_ok service_instrument Service Instrument instrument_ok->service_instrument No end Problem Resolved instrument_ok->end Yes service_instrument->check_instrument

A flowchart for troubleshooting low coupling efficiency.

Q2: My final oligonucleotide yield is significantly lower than expected. Why is this happening?

Low final yield can be a result of issues at multiple stages of the synthesis and purification process.[4][5] The theoretical yield is highly dependent on the coupling efficiency and the length of the oligonucleotide.[2][6][7]

Factors Affecting Final Yield:

FactorImpact on Yield
Coupling Efficiency A small decrease in average coupling efficiency per step results in a dramatic reduction in the final yield of the full-length product.[7]
Oligonucleotide Length Longer oligonucleotides have a lower theoretical maximum yield due to the cumulative effect of incomplete coupling at each step.[2][6]
Purification Method Each purification step (e.g., desalting, HPLC, PAGE) will result in some loss of the final product.[4] PAGE purification, while providing high purity, often results in lower yields compared to HPLC.[8]
Deprotection Issues Incomplete or harsh deprotection can lead to degradation of the oligonucleotide, especially those with sensitive modifications.[4]
Sequence Composition Sequences with high GC content or secondary structures can be more challenging to synthesize and purify, potentially leading to lower yields.
Modifications Modified phosphoramidites may have lower coupling efficiencies than standard ones, and some modifications may not be stable under standard deprotection conditions.[5]

Expected Yield Based on Coupling Efficiency and Oligonucleotide Length:

Oligonucleotide Length98.5% Coupling Efficiency (Theoretical Yield)99.5% Coupling Efficiency (Theoretical Yield)
20mer~76%~90%
50mer~52%~78%
100mer~22%~60%

Note: These are theoretical maximum yields. Actual isolated yields will be lower after purification.

Purification & Analysis Issues

Q3: I'm seeing peak broadening in my HPLC chromatogram. What could be the cause?

Peak broadening in HPLC can obscure impurities and lead to inaccurate quantification. Several factors related to the HPLC system, column, and mobile phase can contribute to this issue.[9][10]

Common Causes of Peak Broadening in Oligonucleotide HPLC:

CauseSolution
Column Overload Reduce the amount of sample injected onto the column.[11]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[9]
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal for your oligonucleotide. The pH and concentration of the ion-pairing reagent are critical.[10]
Low Column Temperature Increasing the column temperature can improve peak shape by reducing secondary structures in the oligonucleotide.[12]
Column Degradation If the column has been used extensively, the stationary phase may be degraded. Replace the column.
Incorrect Flow Rate Operate the column at its optimal flow rate as specified by the manufacturer.[10]

Q4: My mass spectrometry signal is weak or I'm seeing a lot of adducts. How can I improve my results?

Weak signals and the presence of adducts (e.g., sodium, potassium) are common challenges in the MS analysis of oligonucleotides.[13][14] These issues can complicate data interpretation and reduce sensitivity.

Tips for Improving MS Analysis of Oligonucleotides:

IssueSolution
Low Signal Intensity - Ensure proper desalting of the sample before MS analysis. - Optimize the ion-pairing reagent and its concentration in the mobile phase. - Use high-purity solvents and reagents.
Metal Adducts (Na+, K+) - Use high-purity water and solvents for mobile phase preparation. - Use plasticware instead of glassware to minimize leaching of metal ions.[13] - Incorporate a low pH wash step in your HPLC gradient to remove metal ions from the system.[15][16]
Complex Spectra - The polyanionic nature of oligonucleotides results in a distribution of charge states. Use deconvolution software to interpret the spectra and determine the molecular weight.[13]

Q5: I'm observing smearing or diffuse bands in my PAGE analysis. What's wrong?

Smearing in polyacrylamide gel electrophoresis (PAGE) can make it difficult to resolve the full-length product from shorter failure sequences.

Potential Causes of Smearing in PAGE:

CauseSolution
Sample Overload Load a smaller amount of the oligonucleotide onto the gel.
Incomplete Denaturation Ensure the sample is fully denatured by heating in a formamide-containing loading buffer before loading.
Poor Gel Quality Prepare fresh polyacrylamide gels and ensure complete polymerization.
Incorrect Running Conditions Run the gel at the appropriate voltage and for the correct duration. Excessive voltage can cause heating and band distortion.
High Salt Concentration Desalt the oligonucleotide sample before loading it onto the gel.
Issues with Modified Oligonucleotides

Q6: I'm having trouble with the synthesis of a fluorophore-labeled oligonucleotide. What should I consider?

The incorporation of modifications like fluorophores can introduce specific challenges during synthesis and deprotection.

Key Considerations for Fluorophore-Labeled Oligonucleotides:

  • Fluorophore Stability: Some fluorophores are sensitive to the standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures). Use milder deprotection conditions or "UltraMILD" phosphoramidites and deprotection reagents if necessary.

  • Coupling Efficiency: Fluorophore phosphoramidites may have lower coupling efficiencies than standard nucleoside phosphoramidites. It may be necessary to increase the coupling time or use a higher concentration of the phosphoramidite and activator.

  • Purification: HPLC is generally the recommended method for purifying fluorophore-labeled oligonucleotides to separate the labeled product from unlabeled sequences and free dye.

Key Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of Modified Oligonucleotides

Objective: To assess the purity of a synthesized oligonucleotide and separate the full-length product from failure sequences.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Synthesized oligonucleotide sample, desalted

Methodology:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the oligonucleotide sample in Mobile Phase A.

  • Inject the sample onto the column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • The full-length, DMT-on oligonucleotide will be the most retained peak. Failure sequences will elute earlier.

Protocol 2: ESI-MS Analysis of Modified Oligonucleotides

Objective: To confirm the molecular weight of the synthesized oligonucleotide.

Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • Mobile Phase A: Ion-pairing solution (e.g., 15 mM triethylamine (B128534) and 400 mM hexafluoro-2-propanol (HFIP)) in water

  • Mobile Phase B: Methanol

  • Purified oligonucleotide sample

Methodology:

  • Infuse the sample directly into the mass spectrometer or perform a rapid LC separation.

  • Acquire data in negative ion mode.

  • Observe the resulting spectrum, which will show a series of peaks corresponding to different charge states of the oligonucleotide.

  • Use deconvolution software to calculate the neutral mass of the oligonucleotide from the charge state distribution.

  • Compare the experimentally determined mass with the theoretical mass of the expected sequence.

Protocol 3: Denaturing PAGE Analysis of Oligonucleotides

Objective: To resolve the full-length oligonucleotide from shorter failure sequences based on size.

Materials:

  • Vertical gel electrophoresis apparatus

  • Polyacrylamide gel (e.g., 15-20%) with 7M urea

  • 1x TBE buffer

  • Formamide (B127407) loading buffer

  • Oligonucleotide sample

  • Staining solution (e.g., SYBR Gold or Stains-All)

Methodology:

  • Assemble the gel electrophoresis apparatus and pre-run the gel for 30 minutes.

  • Mix the oligonucleotide sample with an equal volume of formamide loading buffer.

  • Heat the sample at 95°C for 5 minutes and then immediately place it on ice.

  • Load the denatured sample into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Carefully remove the gel from the apparatus and stain it with the chosen staining solution.

  • Visualize the bands under a UV transilluminator. The top-most band corresponds to the full-length product.

Signaling Pathways and Workflows

The Phosphoramidite Coupling Cycle

The synthesis of oligonucleotides on a solid support proceeds through a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

coupling_cycle cluster_cycle Phosphoramidite Coupling Cycle deblocking 1. Deblocking (Removal of 5'-DMT group) coupling 2. Coupling (Addition of next phosphoramidite) deblocking->coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) capping->oxidation end_cycle Repeat for next nucleotide oxidation->end_cycle start Start with Solid Support start->deblocking end_cycle->deblocking final_product Cleavage and Deprotection end_cycle->final_product

The four main steps of the phosphoramidite coupling cycle.

References

Technical Support Center: Phosphoramidite Stability and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of water on phosphoramidite (B1245037) stability. It includes frequently asked questions and troubleshooting procedures to address common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water affect phosphoramidite stability?

A1: Phosphoramidites are highly sensitive to moisture.[1] Water hydrolyzes the phosphoramidite at the trivalent phosphorus (P(III)) center, converting it into an H-phosphonate or other P(V) species.[2] This degradation renders the phosphoramidite inactive for the coupling reaction during oligonucleotide synthesis, leading to lower coupling efficiencies and an increased frequency of truncated sequences.[3][4] The presence of moisture is the most common cause of poor phosphoramidite performance.[1]

Q2: What is the acceptable level of water in solvents used for phosphoramidite chemistry?

A2: To maintain phosphoramidite integrity, all solvents, especially the acetonitrile (B52724) used for dissolution and delivery, must be anhydrous.[4] The recommended water content is below 30 parts per million (ppm), with 10 ppm or less being preferable for optimal results.[5]

Q3: Which phosphoramidite is most susceptible to degradation?

A3: While all phosphoramidites are moisture-sensitive, guanosine (B1672433) (dG) phosphoramidites are known to be particularly susceptible to degradation.[6] This degradation can be autocatalytic, meaning the dG phosphoramidite catalyzes its own hydrolysis, making its stability a critical factor to control.[7]

Q4: How should phosphoramidites be stored to minimize water-related degradation?

A4: Phosphoramidites should be stored at -20°C under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and prevent oxidation and hydrolysis.[6][8] For routine use on a synthesizer, where they are kept in solution at ambient temperature, degradation is more likely.[6] Therefore, it is crucial to use high-quality anhydrous solvents and minimize the time the solutions are kept on the instrument.

Q5: How can I dry a phosphoramidite solution if I suspect water contamination?

A5: If you suspect water contamination in a dissolved phosphoramidite solution, you can dry it using high-quality 3 Å molecular sieves.[5] Add a single layer of sieves to the bottom of the vial, seal it, and let it stand overnight.[5] This procedure can help reduce the water content to acceptable levels.[5]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent issue in oligonucleotide synthesis, often linked to phosphoramidite degradation by water.[2] Use this guide to diagnose and resolve the problem.

Problem: A sudden or gradual drop in coupling efficiency observed via trityl monitoring. [4]

// Nodes start [label="Low Coupling Efficiency Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_water [label="Step 1: Verify Water Content\nin Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; kf_titration [label="Perform Karl Fischer Titration\non Acetonitrile and Activator.\nIs water content < 30 ppm?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; replace_solvents [label="Action: Replace Solvents\nwith fresh, anhydrous stock.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_amidite [label="Step 2: Assess\nPhosphoramidite Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; p31_nmr [label="Analyze Amidite Solution\nwith ³¹P NMR.\nAre P(V) impurities > 1%?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; replace_amidite [label="Action: Discard old solution.\nPrepare fresh solution from\npowder stored at -20°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="Step 3: Check Synthesizer\nFluidics", fillcolor="#FBBC05", fontcolor="#202124"]; leak_check [label="Inspect for leaks.\nPerform flow tests.\nAre there any issues?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; maintenance [label="Action: Perform instrument\nmaintenance. Replace tubing\nand seals as needed.", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_water; check_water -> kf_titration; kf_titration -> replace_solvents [label="No (High Water)"]; replace_solvents -> check_amidite; kf_titration -> check_amidite [label="Yes (Water OK)"]; check_amidite -> p31_nmr; p31_nmr -> replace_amidite [label="Yes (Degraded)"]; replace_amidite -> resolve; p31_nmr -> check_system [label="No (Amidite OK)"]; check_system -> leak_check; leak_check -> maintenance [label="Yes (Leaks Found)"]; maintenance -> resolve; leak_check -> resolve [label="No (System OK)"]; }

Caption: Troubleshooting workflow for low coupling efficiency.

Data on Water Content and Phosphoramidite Degradation

The following tables summarize key quantitative data regarding acceptable water levels and the observed impact on phosphoramidite stability.

Table 1: Recommended Water Content in Reagents

ReagentRecommended Max Water Content (ppm)Reference
Acetonitrile (for phosphoramidite dissolution)< 10-30[5]
Acetonitrile (on synthesizer)< 25[1]
Activator Solution< 30[5]

Table 2: Impact of Concentration on dG Phosphoramidite Oxidation

This study demonstrates that lower concentrations of phosphoramidites are more susceptible to oxidation, a common degradation pathway exacerbated by the presence of water.

dG Concentration (mg/mL)Total Oxidation (%)Reference
1~5%
0.1~8%
0.01~12%
0.001~20%

Key Experimental Protocols

Accurate assessment of phosphoramidite stability and solvent quality is critical. Below are protocols for essential quality control tests.

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol describes the volumetric method for determining water content in solvents like acetonitrile.[9]

  • Instrument Preparation: Set up the Karl Fischer titrator. The titration vessel should contain a suitable solvent, such as anhydrous methanol, which is then neutralized by the Karl Fischer reagent to a stable endpoint.[10]

  • Reagent Standardization: Accurately weigh a known water standard (e.g., disodium (B8443419) tartrate dihydrate) and add it to the vessel.[10] Titrate with the Karl Fischer reagent to the endpoint. Calculate the water equivalence factor (F) of the reagent in mg/mL.[10]

  • Sample Analysis: Inject a precisely known volume or weight of the sample solvent (e.g., acetonitrile) into the titration vessel.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the electrometric endpoint is reached.[10]

  • Calculation: Calculate the water content in the sample, typically expressed in ppm.

G cluster_prep Preparation cluster_analysis Sample Analysis cluster_calc Calculation prep1 Prepare KF Titrator: Fill vessel and neutralize solvent prep2 Standardize Reagent: Titrate known water standard to determine Factor (F) prep1->prep2 analysis1 Inject known amount of sample (e.g., Acetonitrile) prep2->analysis1 analysis2 Titrate sample with standardized KF reagent analysis1->analysis2 analysis3 Record volume of titrant used analysis2->analysis3 calc1 Calculate water content (ppm) using sample weight/volume, titrant volume, and Factor (F) analysis3->calc1

Caption: Workflow for Karl Fischer titration.

Protocol 2: Phosphoramidite Purity Analysis by ³¹P NMR

³¹P NMR is a powerful technique to directly assess the purity of phosphoramidites by detecting the desired P(III) species and undesired P(V) oxidation/hydrolysis products.[3][11]

  • Sample Preparation: Prepare the sample by dissolving ~0.3 g of the phosphoramidite in a suitable deuterated solvent (e.g., 1% triethylamine (B128534) in CDCl₃).[3]

  • System Suitability: Use a system suitability solution, such as 5% H₃PO₄ in D₂O, as a reference to verify the chemical shift.[3]

  • Data Acquisition: Record the ³¹P NMR spectrum. The main phosphoramidite diastereomers (P(III)) typically appear as two peaks between 140 and 155 ppm.[3][11]

  • Data Analysis: Integrate the signals. P(V) impurities, which are products of hydrolysis or oxidation, resonate in the region from approximately -25 to 99 ppm.[3] Calculate the percentage of P(V) impurities relative to the main P(III) peaks to determine the extent of degradation. A P(V) content of less than 1% is generally considered acceptable.[3]

Protocol 3: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is used to monitor the appearance of degradation products over time.

  • Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (TEA) to minimize on-column degradation. Prepare further dilutions as needed.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).

  • Analysis: Inject the sample at time zero and then at subsequent time points (e.g., every 4 hours for 24 hours) to monitor the increase in impurity peaks, particularly the P(V) oxidation products which appear as a doublet. Quantify the peak areas to determine the rate of degradation.

References

Technical Support Center: Optimizing Activator Concentration for 2'-Fluoro Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-fluoro phosphoramidites. The information is designed to help resolve common issues encountered during oligonucleotide synthesis and optimize experimental protocols for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are 2'-fluoro phosphoramidites and why are they used?

A1: 2'-Fluoro phosphoramidites are specialized building blocks used in the chemical synthesis of oligonucleotides. They feature a fluorine atom at the 2' position of the ribose sugar.[1] This modification offers several advantages, including increased nuclease resistance and enhanced binding affinity (Tm) to target RNA sequences, making them valuable for therapeutic applications like antisense oligonucleotides and siRNAs.[1][2][3] The 2'-fluoro modification helps the resulting oligonucleotide adopt an A-form duplex, which is similar to the structure of RNA-RNA duplexes.[3]

Q2: Which activators are recommended for 2'-fluoro phosphoramidite (B1245037) coupling?

A2: Due to the steric hindrance caused by the 2'-fluoro group, standard activators like 1H-Tetrazole may not provide optimal coupling efficiency.[4][5] More potent activators are generally recommended. These include:

  • 4,5-Dicyanoimidazole (DCI): Often the preferred choice for sterically hindered phosphoramidites, including 2'-fluoro modifications.[4][6][7] It is highly soluble in acetonitrile (B52724) and less acidic than tetrazole, which can reduce side reactions.[6][7]

  • 5-Ethylthio-1H-tetrazole (ETT): A more acidic and reactive activator than 1H-Tetrazole, often used for RNA and other modified phosphoramidites.[4][5]

  • 5-Benzylthio-1H-tetrazole (BTT): Another highly reactive tetrazole derivative considered ideal for RNA synthesis.[4][5]

Q3: What is the typical activator concentration for 2'-fluoro phosphoramidite coupling?

A3: The optimal activator concentration can vary depending on the specific activator, the synthesizer, and the scale of the synthesis. However, some generally recommended starting concentrations are:

  • DCI: 0.25 M to 1.0 M in acetonitrile.[4][7][8] For small-scale synthesis (<15 µmoles), 0.25 M is often optimal.[4]

  • ETT: Typically used at a concentration of 0.25 M in acetonitrile.[8][9]

  • BTT: Also commonly used at a concentration of 0.25 M.[10]

It is often necessary to empirically determine the optimal concentration for your specific experimental conditions.[]

Q4: How does activator concentration impact the synthesis of oligonucleotides with 2'-fluoro phosphoramidites?

A4: Activator concentration is a critical parameter in oligonucleotide synthesis.[]

  • Too low a concentration can lead to incomplete activation of the phosphoramidite, resulting in low coupling efficiency and an increased number of truncated sequences (n-1).[]

  • Too high a concentration can promote side reactions, such as the detritylation of the phosphoramidite during the coupling step, which can lead to the formation of n+1 sequences (e.g., GG dimers).[12] It can also accelerate the decomposition of the phosphoramidite.[]

Troubleshooting Guide

This guide addresses common problems encountered when working with 2'-fluoro phosphoramidites and provides systematic steps for resolution.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Significant presence of truncated sequences (n-1) in HPLC or mass spectrometry analysis.

  • A sudden drop in the trityl cation signal during synthesis monitoring.[13]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Activator or Concentration 1. Switch to a more reactive activator recommended for modified phosphoramidites, such as DCI or ETT.[4][5] 2. Optimize the activator concentration. Perform a titration experiment to find the ideal concentration for your system.[] 3. Ensure the activator solution is fresh and has not degraded.
Moisture Contamination 1. Use anhydrous acetonitrile (<15 ppm water) for all reagents and on the synthesizer.[12] 2. Ensure phosphoramidites are stored in a dry, inert atmosphere and are handled under anhydrous conditions.[12][14] 3. Use an in-line drying filter for the argon or helium gas on the synthesizer.[12]
Degraded Phosphoramidites 1. Use fresh, high-purity phosphoramidites.[] 2. Avoid repeated freeze-thaw cycles. 3. Check the expiration date of the phosphoramidites.
Insufficient Coupling Time 1. Increase the coupling time to allow for complete reaction, especially for sterically hindered 2'-fluoro phosphoramidites.[8][][16] A coupling time of 3-5 minutes is often recommended.[3][16]
Instrument or Fluidics Issues 1. Check the synthesizer for leaks, blocked lines, or clogs.[13] 2. Verify that the reagent delivery volumes are accurate.
Issue 2: Presence of n+1 Sequences

Symptoms:

  • A significant peak corresponding to the mass of the desired oligonucleotide plus an additional nucleotide in the mass spectrum.

  • An impurity peak that elutes slightly later than the full-length product on reverse-phase HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Activator Acidity 1. Avoid using overly acidic activators, especially for sequences prone to dimer formation (e.g., dG).[12] 2. Consider using DCI, which is a strong activator but less acidic than tetrazole derivatives.[12]
High Activator Concentration 1. Reduce the activator concentration to the minimum required for efficient coupling to minimize side reactions.[]

Experimental Protocols

Protocol: Optimization of Activator Concentration

This protocol outlines a general procedure for determining the optimal activator concentration for a specific 2'-fluoro phosphoramidite and oligonucleotide sequence.

  • Synthesizer Preparation:

    • Ensure the synthesizer is clean and all lines are primed with fresh, anhydrous reagents.

    • Install a new, dry solid support column for each synthesis.

  • Reagent Preparation:

    • Prepare stock solutions of the chosen activator (e.g., DCI) at a range of concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous acetonitrile.

    • Dissolve the 2'-fluoro phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M to 0.15 M).

  • Synthesis:

    • Program the synthesizer to synthesize a short, test oligonucleotide sequence containing the 2'-fluoro modification.

    • Run a separate synthesis for each activator concentration to be tested, keeping all other synthesis parameters (e.g., coupling time, phosphoramidite concentration) constant.

    • Monitor the trityl cation release after each coupling step to get a real-time indication of coupling efficiency.[13]

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate conditions for the specific protecting groups used (e.g., ammonium (B1175870) hydroxide (B78521) or AMA).[3]

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC and mass spectrometry.

    • Quantify the yield of the full-length product and the percentage of impurities (n-1, n+1, etc.) for each activator concentration.

    • Compare the results from all syntheses to determine the activator concentration that provides the highest yield of the full-length product with the lowest level of impurities.

Data Presentation

Table 1: Comparison of Activators for a 34-mer Oligoribonucleotide Containing 2'-Fluoro Pyrimidines

ActivatorConcentrationFull-Length Product YieldReference
1H-Tetrazole0.45 MNot Detected[4][7]
1H-Tetrazole + NMI0.45 M + 0.1 M13%[4][7]
DCI1.0 M54%[4][7]

This experiment was performed on a 1 µmole scale using 2 equivalents of monomer.[4][7]

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Remove DMT) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Start Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Start Synthesis (Solid Support) Start->Deblocking Purification Purification (HPLC) End->Purification

Caption: Workflow of the phosphoramidite method for oligonucleotide synthesis.

Troubleshooting_Low_Coupling cluster_reagents Reagent Checks cluster_parameters Synthesis Parameter Checks cluster_hardware Hardware Checks Start Low Coupling Efficiency Detected CheckActivator Check Activator (Type, Conc., Freshness) Start->CheckActivator CheckAmidite Check Phosphoramidite (Freshness, Purity) Start->CheckAmidite CheckSolvent Check Acetonitrile (Anhydrous?) Start->CheckSolvent CheckTime Increase Coupling Time? CheckActivator->CheckTime CheckAmidite->CheckTime CheckSolvent->CheckTime CheckFluidics Check Synthesizer Fluidics (Leaks, Blocks) CheckTime->CheckFluidics Result Improved Coupling Efficiency CheckFluidics->Result

Caption: Logical workflow for troubleshooting low coupling efficiency.

References

Preventing phosphoramidite degradation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent phosphoramidite (B1245037) degradation and ensure successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: Phosphoramidites are sensitive reagents and can degrade due to several factors. The primary causes are exposure to moisture and oxidation.[1][2] Elevated temperatures can also accelerate degradation.[3] Additionally, impurities in the phosphoramidites or synthesis reagents can lead to unwanted side reactions and degradation.

Q2: How should phosphoramidites be properly stored?

A2: To ensure stability, phosphoramidites should be stored in a controlled environment. They are best stored as a dry powder at low temperatures, typically between 2-8°C, under an inert atmosphere such as argon or nitrogen.[4] It is crucial to minimize exposure to humidity and air.

Q3: How long are phosphoramidites stable in solution on a synthesizer?

A3: Once dissolved in anhydrous acetonitrile (B52724) for use on a synthesizer, the stability of phosphoramidites is significantly reduced. In solution at room temperature, they are typically stable for only 2-3 days.[4] Guanosine (dG) phosphoramidites are known to be particularly less stable in solution compared to other bases.[1][5][6]

Q4: What is the impact of water in the synthesis reagents?

A4: Water is a critical factor that negatively impacts oligonucleotide synthesis. It can hydrolyze phosphoramidites, rendering them inactive for coupling.[1][5][6] This leads to lower coupling efficiency and an increased proportion of truncated or deleted sequences in the final product.[2][7] Even trace amounts of water in the acetonitrile, activator, or other reagents can be detrimental.[2]

Q5: How can I ensure my synthesis reagents are sufficiently anhydrous?

A5: It is essential to use high-grade anhydrous solvents, particularly acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[8][9] Using molecular sieves can help in drying solvents.[10][11] Regularly replacing solvents and ensuring a dry inert gas supply to the synthesizer are also critical practices.[2] The water content of reagents can be accurately measured using Karl Fischer titration.[12][13]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to phosphoramidite degradation. This guide provides a systematic approach to troubleshooting this issue.

Problem: A sudden or gradual drop in coupling efficiency is observed during synthesis.

Step 1: Verify Reagent Quality and Handling

  • Question: Are the phosphoramidites expired or improperly stored?

    • Action: Check the expiration dates of your phosphoramidites. Ensure they have been stored at the recommended temperature and under an inert atmosphere. If there is any doubt about the quality, use a fresh batch.

  • Question: Is there excessive water content in the acetonitrile or other reagents?

    • Action: Use fresh, high-purity anhydrous acetonitrile. Consider testing the water content of your solvents using Karl Fischer titration. Ensure that the inert gas being used to pressurize the reagent bottles is dry.[2]

Step 2: Check the Synthesizer and Fluidics

  • Question: Are there any leaks or blockages in the synthesizer's fluid delivery system?

    • Action: Perform a thorough inspection of the synthesizer's tubing, valves, and seals for any signs of leaks. Run a flow test to ensure that all reagents are being delivered to the synthesis column at the correct rate.

  • Question: Is the activator solution being delivered correctly and at the right concentration?

    • Action: Ensure the activator bottle is not empty and that the lines are properly primed. Verify the concentration of the activator solution.

Step 3: Evaluate the Synthesis Protocol

  • Question: Is the coupling time sufficient for the specific phosphoramidites being used?

    • Action: Some modified or sterically hindered phosphoramidites may require longer coupling times. Consult the manufacturer's recommendations and consider increasing the coupling time if necessary.[9]

  • Question: Is the correct activator being used for the phosphoramidites?

    • Action: Different phosphoramidites may have optimal performance with specific activators. Confirm that the activator is compatible with the phosphoramidites in your synthesis.

Quantitative Data Summary

Table 1: Recommended Water Content in Oligonucleotide Synthesis Reagents

ReagentRecommended Water Content (ppm)
Acetonitrile (Amidite Diluent)< 10
Acetonitrile (Wash)< 30
Activator Solution< 30

Data compiled from multiple sources.[2][8][9]

Table 2: Relative Stability of Deoxynucleoside Phosphoramidites in Solution

PhosphoramiditeRelative Stability
dTMost Stable
dCStable
dALess Stable
dGLeast Stable

Based on observations of degradation rates in solution.[1][5][6]

Experimental Protocols

Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy

Objective: To assess the purity of phosphoramidite reagents and detect the presence of oxidized impurities (P(V) species).

Materials:

Procedure:

  • Prepare the sample by dissolving approximately 0.3 g of the phosphoramidite in 1 mL of CDCl₃ with 1% triethylamine in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The active phosphoramidite (P(III) species) will appear as two distinct peaks around 149 ppm, representing the two diastereomers.[14]

  • Oxidized impurities (P(V) species) will appear as peaks in the range of -25 to 99 ppm.[15]

  • Calculate the purity by integrating the respective peak areas. A high-quality phosphoramidite should have P(V) impurities at a level of less than 1%.[15]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in oligonucleotide synthesis reagents like acetonitrile.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent

  • Anhydrous methanol (B129727)

  • Sodium tartrate dihydrate (for standardization)

  • Syringes and needles

  • Sample to be tested

Procedure:

  • Standardization of Karl Fischer Reagent:

    • Add a known volume of anhydrous methanol to the titration vessel.

    • Titrate to the endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a small amount of sodium tartrate dihydrate and add it to the vessel.

    • Titrate to the endpoint. The water equivalence factor (F) of the reagent is calculated based on the known water content of the sodium tartrate (15.66%).[12]

  • Sample Analysis:

    • Add a known volume of anhydrous methanol to the titration vessel and titrate to the endpoint.

    • Inject a precisely measured volume or weight of the sample (e.g., acetonitrile) into the vessel.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Activated Phosphoramidite Capping 3. Capping (Terminate Failures) Coupling->Capping Acetic Anhydride Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Iodine Solution End Elongated Oligonucleotide Oxidation->End Start Growing Oligonucleotide on Solid Support Start->Deblocking Acid End->Deblocking Repeat Cycle Troubleshooting_Workflow Start Low Coupling Efficiency Observed CheckAmidite Check Phosphoramidite Quality and Age Start->CheckAmidite CheckWater Check Water Content in Reagents CheckAmidite->CheckWater [Amidite OK] ReplaceAmidite Use Fresh Phosphoramidites CheckAmidite->ReplaceAmidite [Degraded] CheckFluidics Inspect Synthesizer Fluidics CheckWater->CheckFluidics [Water OK] ReplaceReagents Use Fresh Anhydrous Reagents CheckWater->ReplaceReagents [High Water] CheckProtocol Review Synthesis Protocol CheckFluidics->CheckProtocol [Fluidics OK] ServiceSynth Service Synthesizer (Fix Leaks/Blocks) CheckFluidics->ServiceSynth [Issue Found] OptimizeProtocol Optimize Protocol (e.g., Coupling Time) CheckProtocol->OptimizeProtocol [Potential Issue]

References

Technical Support Center: Impurity Profiling of DMT-2'Fluoro-dG(iB) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impurity profiling of DMT-2'Fluoro-dG(iB) Amidite for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

DMT-2'-Fluoro-dG(iB) Phosphoramidite (B1245037) is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides.[1] The 2'-fluoro modification enhances nuclease resistance and binding affinity, making it a valuable component in the development of therapeutic oligonucleotides. Its purity is critical because the repetitive nature of oligonucleotide synthesis can amplify even small amounts of impurities, leading to a significant percentage of undesired oligonucleotides in the final product.[2] This can negatively impact the efficacy and safety of the therapeutic.

Q2: What are the common classes of impurities found in phosphoramidite raw materials?

Impurities in phosphoramidites are generally classified into three categories:

  • Non-reactive and non-critical: These do not get incorporated into the oligonucleotide during synthesis.[2]

  • Reactive but non-critical: These may be incorporated but are easily separated from the desired product during purification.[2]

  • Reactive and critical: These are incorporated into the oligonucleotide and are difficult or impossible to separate from the final product, posing the most significant risk to quality.[2][3]

Q3: What is the potential impact of impurities on my oligonucleotide synthesis?

Impurities can lead to several issues during and after oligonucleotide synthesis, including:

  • Low Coupling Efficiency: Reactive impurities can compete with the desired phosphoramidite, leading to incomplete chain elongation and truncated sequences.[][5]

  • Formation of Deletion Mutants (n-1): If a phosphoramidite fails to couple, subsequent cycles can continue, resulting in an oligonucleotide missing a nucleotide.

  • Formation of Addition Mutants (n+1): Certain impurities can lead to the addition of an extra nucleotide. For example, the formation of a GG dimer can lead to an n+1 peak in analysis.[6]

  • Modified Oligonucleotides: Reactive impurities can be incorporated, leading to a final product with unintended chemical modifications, which can alter the biological activity and safety profile.

  • Difficult Purification: The presence of impurities that are structurally similar to the full-length product can make purification challenging.[]

Troubleshooting Guide

Issue: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and can often be traced back to the quality of the phosphoramidite raw material.

Initial Checks:

  • Trityl Monitoring: Monitor the trityl cation release during the detritylation step. A significant drop in absorbance compared to previous cycles indicates a coupling problem.[7]

  • Reagent Quality: Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous, as moisture is a primary inhibitor of the coupling reaction.[6][7]

  • Activator: Verify that the correct activator is being used at the appropriate concentration and that it has not degraded.[7]

  • Synthesizer Fluidics: Check the instrument for any leaks, blocked lines, or issues with reagent delivery.[7]

Impurity-Specific Troubleshooting for this compound:

Observed Issue Potential Impurity-Related Cause Recommended Action
Gradual decrease in coupling efficiency Phosphoramidite degradation (e.g., oxidation, hydrolysis).Use fresh, properly stored phosphoramidite. Prepare solutions fresh before synthesis.[7] Analyze the raw material using ³¹P NMR to check for phosphonate (B1237965) impurities.
Sudden drop in coupling efficiency Contamination of the phosphoramidite vial.Discard the current vial and use a new, unopened vial of this compound.
Presence of n-1 sequences in final product analysis Inefficient coupling due to reactive impurities in the amidite.Perform HPLC or LC-MS analysis of the raw material to identify and quantify reactive impurities. Consider sourcing the amidite from a different vendor with a better purity profile.
Presence of unexpected peaks in HPLC/MS of the crude oligonucleotide Incorporation of critical impurities from the phosphoramidite.Characterize the unexpected peaks using high-resolution mass spectrometry to identify the nature of the impurity. This information can help pinpoint the specific impurity in the raw material.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the this compound and identify the presence of related impurities.

  • Instrumentation: A reverse-phase HPLC system with a UV detector.

  • Method:

    • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 0.1 mg/mL.[8][9]

    • Column: Use a C18 column suitable for oligonucleotide or small molecule analysis.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

    • Detection: Monitor the elution profile at a specific wavelength (e.g., 260 nm).

    • Analysis: The main peak corresponds to the two diastereomers of the this compound.[8] Smaller peaks represent impurities. The area percentage of the main peak relative to the total peak area gives an indication of purity.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify the molecular weights of impurities and aid in their structural elucidation.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11]

  • Method:

    • Sample Preparation and LC Conditions: As described for HPLC analysis.

    • Mass Spectrometry: Acquire mass spectra in positive ion mode. The expected mass for the protonated this compound (C₄₄H₅₃FN₇O₈P) is approximately 858.37 g/mol .

    • Data Analysis: Compare the measured masses of the impurity peaks with potential degradation products or synthesis by-products.

Assessment of Phosphorous-Containing Impurities by ³¹P NMR
  • Objective: To specifically identify and quantify phosphorus-containing impurities, such as the corresponding H-phosphonate.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

  • Method:

    • Sample Preparation: Dissolve a sufficient amount of the phosphoramidite in an appropriate deuterated solvent (e.g., acetonitrile-d₃).

    • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

    • Analysis: The phosphoramidite typically shows a signal around 148-150 ppm. The presence of a significant peak around 0-10 ppm would indicate the presence of the H-phosphonate impurity.

Visual Guides

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Amidite This compound Dissolve Dissolve in Anhydrous ACN Amidite->Dissolve HPLC HPLC Analysis (Purity) Dissolve->HPLC LCMS LC-MS Analysis (Impurity ID) Dissolve->LCMS NMR 31P NMR Analysis (Phosphorous Impurities) Dissolve->NMR Purity_Data Purity Assessment (% Area) HPLC->Purity_Data Impurity_Profile Impurity Profile (Mass & Structure) LCMS->Impurity_Profile NMR->Impurity_Profile Report Final Report Purity_Data->Report Impurity_Profile->Report

Caption: Workflow for the impurity profiling of this compound.

Troubleshooting_Flow Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Quality (Anhydrous ACN, Activator) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Instrument Check Synthesizer (Fluidics, Leaks) Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Analyze_Amidite Analyze Amidite Raw Material Impurity_Detected Critical Impurity Detected? Analyze_Amidite->Impurity_Detected Reagents_OK->Check_Instrument Yes Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Instrument_OK->Analyze_Amidite Yes Service_Instrument Service Instrument Instrument_OK->Service_Instrument No Source_New_Amidite Source New Batch/ Vendor of Amidite Impurity_Detected->Source_New_Amidite Yes Continue_Synthesis Continue Synthesis Impurity_Detected->Continue_Synthesis No Replace_Reagents->Start Service_Instrument->Start Source_New_Amidite->Start

References

Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-fluoro oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the synthesis of 2'-fluoro modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during 2'-fluoro oligonucleotide synthesis?

A1: The most prevalent side reactions include:

  • Depurination: The cleavage of the glycosidic bond, leading to the loss of purine (B94841) bases (Adenine and Guanine) and the formation of abasic sites. This is often exacerbated by the acidic conditions of the detritylation step.[1][2]

  • HF Elimination (Loss of 2'-Fluorine): Under harsh basic deprotection conditions, the 2'-fluoro group can be eliminated as hydrogen fluoride (B91410) (HF), followed by the addition of a water molecule. This results in the conversion of the 2'-fluoro nucleoside to a 2'-hydroxyl nucleoside with an inverted stereochemistry.[]

  • Phosphoramidite (B1245037) Impurities: The quality of the phosphoramidite building blocks is critical. Impurities in the phosphoramidites can lead to the incorporation of incorrect monomers and the formation of various side products.

  • Base Modifications: Side reactions can occur on the nucleobases themselves, such as deamination of cytosine, particularly during the final deprotection step.

Troubleshooting Guides

Issue 1: Depurination and Formation of Abasic Sites

Q: I am observing a significant number of shorter oligonucleotide fragments in my final product, especially when synthesizing purine-rich sequences. What could be the cause and how can I prevent it?

A: This is a classic sign of depurination, where the purine bases (A and G) are lost from the oligonucleotide backbone. The resulting abasic sites are unstable under basic deprotection conditions, leading to chain cleavage.

Root Cause: The primary cause of depurination is the acidic detritylation step, which removes the 5'-dimethoxytrityl (DMT) protecting group. The standard reagent, trichloroacetic acid (TCA), is a strong acid that can protonate the N7 position of purines, weakening the glycosidic bond and leading to base loss.[1]

Troubleshooting and Solutions:

  • Use a Milder Deblocking Acid: Replace Trichloroacetic Acid (TCA) with a weaker acid like Dichloroacetic Acid (DCA). A 3% solution of DCA in dichloromethane (B109758) (DCM) or toluene (B28343) is a common and effective alternative that significantly reduces the rate of depurination.[1]

  • Optimize Deblocking Time: Minimize the contact time of the acid with the solid support. For TCA, a deblocking step of less than one minute is ideal.[4] When switching to DCA, you may need to increase the deblocking time or the number of acid washes to ensure complete detritylation, as it is a slower process.[1]

  • Use Base-Protecting Groups that Stabilize the Glycosidic Bond: For guanosine, using a dimethylformamidine (dmf) protecting group instead of the standard isobutyryl (iBu) group can help stabilize the glycosidic bond and reduce depurination.[1]

Experimental Protocol: Detritylation using Dichloroacetic Acid (DCA)

This protocol outlines the use of 3% DCA for the deblocking step in solid-phase oligonucleotide synthesis.

Reagents:

  • 3% (v/v) Dichloroacetic Acid in Dichloromethane (DCM) or Toluene.

Procedure:

  • During the automated synthesis cycle, replace the TCA deblocking solution with the 3% DCA solution.

  • Program the synthesizer to deliver the DCA solution to the synthesis column.

  • To compensate for the slower reaction rate of DCA compared to TCA, double the delivery time or volume of the deblocking solution to ensure complete removal of the DMT group.[1] For example, if the standard TCA deblock is 1 minute, extend the DCA deblock to 2 minutes.

  • Follow the acid treatment with a thorough wash with anhydrous acetonitrile (B52724) to remove all traces of the acid before the coupling step.

Logical Workflow for Troubleshooting Depurination

Depurination_Troubleshooting Start High level of truncated oligos observed Check_Sequence Is the sequence purine-rich? Start->Check_Sequence Check_Deblock What deblocking acid is being used? Check_Sequence->Check_Deblock Yes Check_Sequence->Check_Deblock No (Still check deblock) TCA_Used TCA Check_Deblock->TCA_Used TCA DCA_Used DCA Check_Deblock->DCA_Used DCA Switch_to_DCA Action: Switch to 3% DCA in DCM/Toluene TCA_Used->Switch_to_DCA Optimize_DCA_Time Action: Increase DCA contact time/volume DCA_Used->Optimize_DCA_Time Consider_Protecting_Groups Action: Use dmf-dG for guanosine Switch_to_DCA->Consider_Protecting_Groups Problem_Solved Problem Resolved Switch_to_DCA->Problem_Solved Optimize_DCA_Time->Consider_Protecting_Groups Optimize_DCA_Time->Problem_Solved Consider_Protecting_Groups->Problem_Solved

Caption: Troubleshooting workflow for depurination.

Issue 2: HF Elimination (Loss of 2'-Fluorine)

Q: My final 2'-fluoro oligonucleotide product shows a mass corresponding to a 2'-hydroxyl modification. What causes this and how can I prevent it?

A: This indicates the loss of the 2'-fluoro group via HF elimination, followed by hydrolysis to a 2'-OH group. This is a known side reaction for 2'-fluoro-modified oligonucleotides, particularly under harsh basic conditions.[]

Root Cause: The strong basic conditions required for the removal of base and phosphate (B84403) protecting groups can lead to the elimination of the 2'-fluoro group. The electron-withdrawing nature of the fluorine atom makes the C2' proton more acidic and susceptible to abstraction by a strong base.

Troubleshooting and Solutions:

  • Use Milder Deprotection Conditions: Avoid prolonged exposure to strong bases at high temperatures. A common strategy is to use a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), which can often achieve complete deprotection in a shorter time and at a lower temperature than ammonium (B1175870) hydroxide (B78521) alone.[4][5]

  • Optimize Deprotection Time and Temperature: If using standard ammonium hydroxide, reducing the deprotection time and temperature can help minimize HF loss. However, this must be balanced with the need for complete removal of the base protecting groups, especially the isobutyryl group on guanine, which is the most difficult to remove.

  • Consider Alternative Protecting Groups: The use of more labile "ultra-mild" protecting groups on the nucleobases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for deprotection under much milder conditions, such as with potassium carbonate in methanol (B129727) at room temperature, which can significantly reduce HF loss.[4]

Experimental Protocol: AMA Deprotection of 2'-Fluoro Oligonucleotides

This protocol is a general guideline for using AMA for the deprotection of 2'-fluoro oligonucleotides.

Reagents:

  • Ammonium Hydroxide/40% Methylamine (1:1 v/v) (AMA)

  • Acetyl-protected dC (Ac-dC) phosphoramidite should be used during synthesis to prevent transamination of cytosine.[4]

Procedure:

  • After synthesis, cleave the oligonucleotide from the solid support using the AMA solution for 5-10 minutes at room temperature.

  • Transfer the AMA solution containing the oligonucleotide to a sealed vial.

  • Heat the vial at 65°C for 10-15 minutes to complete the deprotection of the base and phosphate protecting groups.

  • Cool the vial and evaporate the AMA solution to dryness.

  • Resuspend the deprotected oligonucleotide in an appropriate buffer for analysis and purification.

Chemical Pathway of HF Elimination

HF_Elimination Start 2'-Fluoro Nucleoside Intermediate1 Enolate Intermediate Start->Intermediate1 Base abstraction of H2' Intermediate2 Glycal Intermediate Intermediate1->Intermediate2 -F- HF HF Final_Product 2'-Arabinofuranosyl Nucleoside (2'-OH) Intermediate2->Final_Product +H2O Base Base (e.g., OH-) H2O H2O Phosphoramidite_QC Start New batch of 2'-F phosphoramidite RP_HPLC Perform RP-HPLC analysis Start->RP_HPLC P31_NMR Perform 31P NMR analysis Start->P31_NMR Check_Purity_HPLC Purity > 99%? RP_HPLC->Check_Purity_HPLC Check_Purity_NMR P(V) impurities < 0.5%? P31_NMR->Check_Purity_NMR Pass Accept for synthesis Check_Purity_HPLC->Pass Yes Fail Reject or purify Check_Purity_HPLC->Fail No Check_Purity_NMR->Pass Yes Check_Purity_NMR->Fail No

References

Technical Support Center: Synthesis of Long 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of long 2'-fluoro modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing long 2'-fluoro modified oligonucleotides?

The primary challenges in synthesizing long ( >50 nucleotides) 2'-fluoro modified oligonucleotides are:

  • Reduced Coupling Efficiency: The 2'-fluoro modification can sterically hinder the coupling reaction, leading to a lower coupling efficiency compared to standard DNA or RNA synthesis. This effect is cumulative, resulting in a significant decrease in the yield of the full-length product as the oligonucleotide chain elongates.[1][2]

  • Deprotection Complexity: The conditions required to remove the protecting groups from the oligonucleotide can be harsh and may lead to degradation of the final product, especially for longer sequences.[3] Finding a balance between complete deprotection and minimizing oligonucleotide degradation is crucial.

  • Purification Difficulties: As the length of the oligonucleotide increases, the resolution of standard purification methods like HPLC and PAGE can decrease, making it challenging to separate the full-length product from closely related failure sequences.[4][5]

  • Secondary Structures: Long oligonucleotides, particularly those with high GC content, can form stable secondary structures (e.g., hairpins) that can interfere with the synthesis and purification processes, leading to lower yields.[6]

Q2: How does the 2'-fluoro modification affect the properties of an oligonucleotide?

The 2'-fluoro modification imparts several beneficial properties to oligonucleotides:

  • Increased Nuclease Resistance: The fluorine atom at the 2' position provides protection against degradation by nucleases, increasing the in vivo stability of the oligonucleotide.[7][8]

  • Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity (Tm) for their complementary RNA targets compared to unmodified RNA.[7][9]

  • A-form Helix: The 2'-fluoro modification encourages the ribose sugar to adopt a C3'-endo conformation, which is characteristic of an A-form helix, similar to RNA. This can be advantageous for applications involving RNA targets.

Q3: Which purification method is best for long 2'-fluoro modified oligonucleotides?

The choice of purification method depends on the required purity and the length of the oligonucleotide. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is generally considered the "gold standard" for purifying long oligonucleotides, offering high resolution and purity.[6][10] However, it can result in lower yields compared to other methods.[4][11] High-Performance Liquid Chromatography (HPLC), particularly ion-exchange (AEX) and reversed-phase (RP), is also widely used.[10][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of long 2'-fluoro modified oligonucleotides.

Problem 1: Low Yield of Full-Length Product

Possible Cause Recommended Solution
Low Coupling Efficiency 1. Optimize Coupling Time: Extend the coupling time for 2'-fluoro phosphoramidites to ensure complete reaction.[13] 2. Use a Stronger Activator: Consider using a more potent activator to drive the coupling reaction to completion. 3. Ensure Anhydrous Conditions: Moisture can significantly reduce coupling efficiency. Use anhydrous acetonitrile (B52724) and ensure all reagents are dry.[2]
Incomplete Deprotection 1. Optimize Deprotection Conditions: Adjust the deprotection time, temperature, and reagent concentration. For 2'-fluoro modified oligos, a two-step deprotection is often necessary.[14] 2. Use Fresh Deprotection Reagents: Deprotection reagents like ammonium (B1175870) hydroxide (B78521) can lose potency over time.[15]
Formation of Secondary Structures 1. Sequence Design: If possible, design the oligonucleotide sequence to minimize self-complementarity and GC-rich regions.[6] 2. Use Modified Bases: Incorporate modified bases that can disrupt stable secondary structures.
Loss During Purification 1. Optimize Purification Protocol: Adjust the gradient in HPLC or the gel percentage in PAGE to improve the separation of the full-length product.[16][17] 2. Minimize Handling Steps: Each transfer and handling step can lead to sample loss. Streamline the purification process where possible.

Problem 2: Presence of Multiple Peaks in HPLC or Bands in PAGE Analysis

Possible Cause Recommended Solution
Failure Sequences (n-1, n-2, etc.) 1. Improve Coupling Efficiency: See solutions for "Low Coupling Efficiency" above. 2. Effective Capping: Ensure the capping step is efficient to terminate unreacted sequences.
Incomplete Deprotection 1. Re-treat with Deprotection Reagent: If incomplete deprotection is suspected, the purified oligonucleotide can sometimes be re-treated with the deprotection solution.
Oligonucleotide Degradation 1. Milder Deprotection Conditions: Use milder deprotection conditions (e.g., lower temperature, shorter time) to minimize degradation.[3]
Phosphoramidite (B1245037) Quality 1. Use Fresh, High-Quality Phosphoramidites: Degraded phosphoramidites can lead to side reactions and impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Long Oligonucleotides

Purification Method Principle Typical Purity Relative Yield Advantages Disadvantages
Denaturing PAGE Size-based separation in a polyacrylamide gel matrix.>90%[4]Low to Medium[4][11]High resolution for long oligos; considered the "gold standard".[6][10]Time-consuming; potential for lower yield; urea (B33335) can damage some modifications.[11]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.>85%[4]Medium to HighEfficient for modified oligos with hydrophobic groups; rapid.[4]Resolution decreases with increasing oligo length; secondary structures can interfere.[4]
Ion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone).>98% for shorter oligosMediumExcellent for resolving failure sequences.[10]Resolution decreases for oligos longer than ~40-80 bases.[5][10]
Reversed-Phase Cartridge Hydrophobic interaction chromatography in a cartridge format.>80%[4]HighFast and convenient for routine purification.Lower resolution than HPLC; not ideal for very long oligos.[4]

Table 2: Common Deprotection Conditions for 2'-Fluoro Modified Oligonucleotides

Reagent Typical Conditions Application Notes
Aqueous Methylamine 35°C for 30 minutes.[18]Effective for removing base and phosphate (B84403) protecting groups.
Ammonium Hydroxide/Ethanol (B145695) 3:1 (v/v), 55°C for 16 hours.[19]A standard deprotection method.
Triethylamine Trihydrofluoride (TEA·3HF) Room temperature for 48 hours or 65°C for 15 minutes (in the presence of a solvent like DMSO).[18]Specifically for the removal of 2'-O-silyl protecting groups if used during synthesis.
Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v), 65°C for 10 minutes.[15]A fast deprotection method.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Long 2'-Fluoro Modified Oligonucleotide

This protocol outlines the general steps for automated solid-phase synthesis.

  • Synthesizer Preparation: Ensure the synthesizer is clean and all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and correctly installed.

  • Solid Support: Use a solid support appropriate for the scale of synthesis and the desired 3'-terminus.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next phosphoramidite monomer, activated by a tetrazole derivative. For 2'-fluoro phosphoramidites, extend the coupling time as recommended by the manufacturer (typically 2-5 minutes).

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to the chosen deprotection protocol (see Table 2).

Protocol 2: Purification of a Long 2'-Fluoro Modified Oligonucleotide by Denaturing PAGE

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7M urea) in TBE buffer.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures and immediately place it on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing or by staining with a fluorescent dye.

  • Excision: Carefully excise the band corresponding to the full-length product.

  • Elution: Crush the gel slice and elute the oligonucleotide overnight in a suitable elution buffer (e.g., TE buffer with 0.5 M NaCl).

  • Desalting: Remove the salt from the eluted oligonucleotide using a desalting column or by ethanol precipitation.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

  • System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase conditions. A C18 column is commonly used.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

  • Sample Injection: Dissolve the crude, deprotected oligonucleotide in Buffer A and inject it into the system.

  • Gradient Elution: Apply a linear gradient of increasing Buffer B to elute the oligonucleotide. A typical gradient might be 5-50% Buffer B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and pool the pure fractions.

  • Solvent Removal: Remove the volatile mobile phase by vacuum centrifugation.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis cluster_final_product Final Product s1 Deblocking s2 Coupling s1->s2 Repeat n times s3 Capping s2->s3 Repeat n times s4 Oxidation s3->s4 Repeat n times s4->s1 Repeat n times p1 Cleavage & Deprotection s4->p1 p2 Purification (PAGE or HPLC) p1->p2 p3 Desalting p2->p3 p4 Quality Control (MS, HPLC) p3->p4 fp Pure Long 2'-Fluoro Oligonucleotide p4->fp troubleshooting_yield start Low Yield of Full-Length Product cause1 Low Coupling Efficiency start->cause1 cause2 Incomplete Deprotection start->cause2 cause3 Secondary Structures start->cause3 cause4 Purification Loss start->cause4 sol1a Optimize Coupling Time cause1->sol1a sol1b Use Stronger Activator cause1->sol1b sol1c Ensure Anhydrous Conditions cause1->sol1c sol2a Optimize Deprotection Conditions cause2->sol2a sol2b Use Fresh Reagents cause2->sol2b sol3a Sequence Design cause3->sol3a sol3b Use Modified Bases cause3->sol3b sol4a Optimize Purification Protocol cause4->sol4a sol4b Minimize Handling cause4->sol4b

References

Technical Support Center: P(III) Impurities in Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding P(III) impurities in phosphoramidite (B1245037) reagents. It is intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite impurities.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).[1]

    • Colorimetric trityl assay shows decreasing step-wise coupling efficiency.

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination: Phosphoramidites are highly susceptible to hydrolysis. Even trace amounts of water in the acetonitrile (B52724), activator solution, or on the synthesizer lines can significantly reduce coupling efficiency.[1][2]Use Anhydrous Reagents and Techniques: Ensure that all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<10 ppm).[1][3] Store molecular sieves in the phosphoramidite and activator solutions to scavenge any residual moisture.[1][4] Purge synthesizer lines thoroughly with dry argon or helium.[1]
Phosphoramidite Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), especially in the presence of air. Oxidized phosphoramidites will not couple to the growing oligonucleotide chain.[1][5]Maintain an Inert Atmosphere: Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen).[1][6] Use septum-sealed bottles and syringes flushed with inert gas for transfers.[3] Avoid vigorous shaking to minimize the introduction of air.[1]
Degraded Phosphoramidite Stock: Phosphoramidite solutions can degrade over time, even when stored on the synthesizer. The stability of phosphoramidites in acetonitrile decreases in the order T > dC > dA > dG.[1][6]Prepare Fresh Solutions: Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications.[1][3] Do not store solutions on the synthesizer for extended periods. For routine use, it is practical to store phosphoramidites in solution at an appropriate temperature as recommended by the manufacturer.
Presence of Other P(III) Impurities (e.g., H-phosphonates): Hydrolysis of the diisopropylamino group can lead to the formation of H-phosphonates, which are unreactive under standard coupling conditions.High-Purity Reagents: Use phosphoramidites with high purity (≥98.0%).[7] Analyze incoming reagents by ³¹P NMR to quantify the level of P(III) impurities.

Issue 2: Unexpected Peaks in LC-MS Analysis of the Final Oligonucleotide

  • Symptoms:

    • Mass spectrometry data shows peaks that do not correspond to the full-length product or simple n-1 deletions.

    • Presence of adducts or other modifications.

  • Possible Causes and Solutions:

CauseSolution
Acrylonitrile Adducts: A common degradation pathway for the cyanoethyl protecting group involves the elimination of acrylonitrile, which can then react with the nucleobases.[1][]Use High-Quality Reagents and Optimize Deprotection: Ensure the purity of the phosphoramidites. Optimize the final deprotection conditions to minimize side reactions.
"Reverse Amidite" Incorporation: The presence of 3'-DMT-5'-phosphoramidite isomers as impurities can lead to chain termination or branching.Source High-Purity Amidites: Utilize phosphoramidites from reputable vendors with stringent quality control to minimize isomeric impurities.[9]
Reactive Impurities: Other reactive impurities in the phosphoramidite can be incorporated into the oligonucleotide chain.Impurity Profiling: Use LC-MS to profile incoming phosphoramidite lots to identify and quantify potentially reactive impurities.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common P(III) impurities in phosphoramidite reagents?

A1: The most common P(III) impurities include:

  • Oxidized P(V) species: These are phosphoramidites where the phosphorus atom has been oxidized from the trivalent to the pentavalent state. They are inactive in the coupling reaction.[5]

  • Hydrolysis products (H-phosphonates): Formed by the reaction of phosphoramidites with water, leading to the loss of the diisopropylamino group. These are also unreactive in the coupling step.[12]

  • Other non-amidite P(III) impurities: These can be various phosphorus-containing side products from the synthesis of the phosphoramidite itself.[7]

Q2: How do P(III) impurities affect my oligonucleotide synthesis?

A2: P(III) impurities can have several negative impacts:

  • Reduced Coupling Efficiency: Impurities that are unreactive (like P(V) species and H-phosphonates) effectively lower the concentration of the active phosphoramidite, leading to incomplete coupling and the formation of n-1 and other failure sequences.[13]

  • Formation of Adducts: Reactive impurities can be incorporated into the growing oligonucleotide chain, leading to modified oligonucleotides that can be difficult to purify.[][12]

  • Lower Yield and Purity: The cumulative effect of lower coupling efficiency and side reactions results in a lower yield of the desired full-length oligonucleotide and a more complex crude product, making purification more challenging.[7]

Q3: How can I detect and quantify P(III) impurities?

A3: The two primary analytical methods are:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for identifying and quantifying different phosphorus species. The active P(III) phosphoramidite gives a characteristic signal (typically a diastereomeric pair of peaks) around 140-155 ppm. P(V) impurities appear in a different region (around -25 to 99 ppm), and other P(III) impurities can also be resolved.[7][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC coupled with MS can separate and identify various impurities based on their retention time and mass-to-charge ratio. This is particularly useful for identifying non-phosphorus impurities and adducts.[5][10]

Q4: What are acceptable levels of P(III) impurities?

A4: While specifications can vary, high-quality phosphoramidites for therapeutic oligonucleotide synthesis typically have a purity of ≥98.0% or even ≥99.0%.[7][15] The total P(III) impurities are often specified to be ≤ 0.5%.[15] For critical applications, any single critical impurity might be limited to ≤ 0.15%.[15]

Q5: How should I store and handle phosphoramidite reagents to minimize impurity formation?

A5: Proper storage and handling are critical:

  • Storage: Store solid phosphoramidites at -20°C under an inert atmosphere (argon or nitrogen).[6]

  • Handling: Always handle phosphoramidites in a dry, inert atmosphere (e.g., in a glove box).[1] When preparing solutions, use anhydrous acetonitrile and transfer using dry syringes and septum-sealed vials.[2][3]

  • In-use Solutions: Prepare fresh solutions for each synthesis run. If solutions are to be stored on the synthesizer, minimize the time and ensure the system is well-maintained to prevent moisture ingress.[1]

Quantitative Data Summary

Table 1: Representative Purity of DNA Phosphoramidites by ³¹P NMR

PhosphoramiditeMain P(III) Peak Area (%)Non-Amidite P(III) Impurities (%)P(V) Impurities (%)
dG99.57ND0.43
T99.57ND0.43
A99.78ND0.22
dC99.19ND0.81
5-Me dC99.61ND0.40
ND: Not Detected. Data adapted from USP quality standards.[7]

Table 2: Impact of Water on Phosphoramidite Degradation (Oxidation)

Phosphoramidite (dG) ConcentrationTotal Oxidation (%) after Preparation
1 mg/mL< 5%
0.1 mg/mL~7%
0.01 mg/mL~12%
0.001 mg/mL~20%
Data illustrates the increased susceptibility to oxidation at lower concentrations, highlighting the impact of residual water. Adapted from Waters Corporation technical note.

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity

  • Sample Preparation:

    • Accurately weigh approximately 300 mg of the phosphoramidite reagent into an NMR tube.

    • Add ~0.6 mL of a solution of 1% triethylamine (B128534) (v/v) in deuterated chloroform (B151607) (CDCl₃).

    • Cap the tube and gently mix until the solid is fully dissolved.

  • Instrument Setup (Example):

    • Spectrometer: 202 MHz NMR spectrometer.

    • Pulse Program: zgig (proton decoupled).

    • Number of Scans: 1024.

    • Acquisition Time (AQ): 1.5 s.

    • Relaxation Delay (D1): 2.0 s.

    • Spectral Width (SW): 300 ppm.

    • Spectral Offset (O1): 100 ppm.

    • Reference: An external standard of 5% H₃PO₄ in D₂O can be used to reference the chemical shift.[7]

  • Data Analysis:

    • Integrate the area of the main phosphoramidite P(III) signals (diastereomers, ~150 ppm).

    • Integrate the area of any non-amidite P(III) impurity signals (~100 to 169 ppm, excluding the main peaks).[7]

    • Integrate the area of any P(V) impurity signals (-25 to 99 ppm).[7]

    • Calculate the percentage of each species relative to the total phosphorus signal area.

Protocol 2: HPLC-MS Analysis of Phosphoramidite Impurities

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at 1.0 mg/mL in anhydrous acetonitrile. To minimize oxidation, a small amount of triethylamine (e.g., 0.01% v/v) can be added to the solvent.[5]

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL for injection.[5]

  • LC Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1 mL/min.

    • Gradient: A suitable gradient to resolve the main diastereomers and impurities.

    • Injection Volume: 5-10 µL.

    • UV Detection: 260 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Orbitrap or Quadrupole Time-of-Flight (Q-TOF).

    • Scan Range: 150–2000 m/z.[7]

    • Resolution: High resolution (e.g., 120,000) is preferred for accurate mass determination and impurity identification.[7]

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram to determine the relative purity.

    • Use the high-resolution mass spectrometry data to identify the main product and any co-eluting or resolved impurities by comparing the measured mass to the theoretical mass of potential degradation products and synthesis byproducts.[9][10]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_impurities Impact of P(III) Impurities Detritylation 1. Detritylation (Acidic Removal of DMT) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle Impurity_Source Phosphoramidite Reagent (with P(III) Impurities) Inactive_Impurity Inactive Impurities (P(V), H-phosphonate) Impurity_Source->Inactive_Impurity Reactive_Impurity Reactive Impurities Impurity_Source->Reactive_Impurity Inactive_Impurity->Coupling Leads to Coupling Failure (n-1) Reactive_Impurity->Coupling Incorporation of Modified Base

Caption: Impact of P(III) impurities on the oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency or Unexpected Peaks Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Analyze_Amidite Analyze Phosphoramidite Purity (³¹P NMR, LC-MS) Check_Reagents->Analyze_Amidite Purity Unknown Fresh_Reagents Use Fresh, Anhydrous Solvents and Amidites Check_Reagents->Fresh_Reagents Reagents Old Check_Conditions 2. Check Synthesis Conditions Inert_Atmosphere Ensure Inert Atmosphere (Argon/Nitrogen) Check_Conditions->Inert_Atmosphere Moisture/Air Exposure? Review_Protocol Review Synthesis Protocol (Coupling Times, etc.) Check_Conditions->Review_Protocol Protocol Issue? Analyze_Amidite->Check_Conditions Fresh_Reagents->Check_Conditions Problem_Solved Problem Resolved Inert_Atmosphere->Problem_Solved Review_Protocol->Problem_Solved

Caption: Troubleshooting workflow for issues related to phosphoramidite quality.

References

Technical Support Center: Managing Moisture Sensitivity of Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the moisture sensitivity of phosphoramidites during oligonucleotide synthesis. Phosphoramidites are highly susceptible to hydrolysis, and improper handling can significantly impact the efficiency of your experiments, leading to lower yields and product impurities.

Troubleshooting Guide

Low coupling efficiency is a primary indicator of phosphoramidite (B1245037) degradation due to moisture. The following guide provides a systematic approach to identifying and resolving this issue.

Problem: Low Coupling Efficiency

A sudden or gradual decrease in coupling efficiency during oligonucleotide synthesis is a common problem. This is often observed through a drop in the trityl cation signal during automated synthesis.

Initial Checks & Solutions

Potential CauseRecommended ActionAcceptance Criteria
Contaminated Acetonitrile (B52724) (ACN) Use fresh, anhydrous acetonitrile (<10-15 ppm water) for all steps, especially for phosphoramidite dissolution.[1] Consider pre-treating ACN with molecular sieves.[2]Water content in ACN should be below 20 ppm.[3]
Improperly Stored Phosphoramidites Ensure phosphoramidites are stored at -20°C under an inert atmosphere (argon or nitrogen).[4] Allow vials to equilibrate to room temperature before opening to prevent condensation.Solid phosphoramidites should be a free-flowing powder. Caking or clumping may indicate moisture exposure.
Suboptimal Dissolution Technique Dissolve phosphoramidites under an inert gas atmosphere using a dry syringe and septum-sealed bottles.[1][5]The dissolved phosphoramidite solution should be clear and free of particulates.
Expired or Degraded Phosphoramidites Check the expiration date of the phosphoramidites. If expired or suspected of degradation, use a fresh lot.Purity should be ≥98% as determined by HPLC or ³¹P NMR.
Synthesizer Fluidics Issues Check the synthesizer for leaks, blocked lines, or malfunctioning valves that could introduce ambient moisture. Ensure in-line drying filters for the gas supply are functional.[1]The synthesizer should pass all system checks and pressure tests.

Diagram of Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_ACN Check Acetonitrile (ACN) Water Content start->check_ACN check_storage Review Phosphoramidite Storage & Handling check_ACN->check_storage Low H₂O Content replace_ACN Use Fresh, Anhydrous ACN (<15 ppm H₂O) check_ACN->replace_ACN High H₂O Content check_dissolution Verify Dissolution Technique check_storage->check_dissolution Proper Handling improve_handling Implement Strict Anhydrous Handling Protocols check_storage->improve_handling Improper Handling check_purity Assess Phosphoramidite Purity (HPLC / ³¹P NMR) check_dissolution->check_purity Correct Technique redissolve Re-dissolve Amidite Under Inert Atmosphere check_dissolution->redissolve Incorrect Technique check_instrument Inspect Synthesizer Fluidics & Gas Lines check_purity->check_instrument High Purity use_new_amidite Use New, Unexpired Lot of Phosphoramidite check_purity->use_new_amidite Low Purity / Degradation service_instrument Service Synthesizer & Replace Drying Filters check_instrument->service_instrument Leaks or Blockages Found end_bad Problem Persists (Consult Advanced Troubleshooting) check_instrument->end_bad No Issues Found end_good Problem Resolved replace_ACN->end_good improve_handling->end_good redissolve->end_good use_new_amidite->end_good service_instrument->end_good

Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of moisture in phosphoramidites and solvents?

A1: For optimal performance, the water content in the acetonitrile used for phosphoramidite dissolution should be as low as possible, ideally below 10-15 ppm.[1] Solvents with water content above 30 ppm can negatively impact coupling efficiency.[2] Solid phosphoramidites should be stored under strictly anhydrous conditions to prevent any moisture uptake.

Q2: How does moisture affect phosphoramidites and the coupling reaction?

A2: Moisture negatively impacts the coupling reaction in two primary ways:

  • Hydrolysis of the activated phosphoramidite: Water can react with the activated phosphoramidite intermediate, rendering it unable to couple with the growing oligonucleotide chain.[1]

  • Direct degradation of the phosphoramidite: Phosphoramidites can hydrolyze to form the corresponding H-phosphonate, which is inactive in the coupling reaction.[4][6] This reduces the concentration of active phosphoramidite available for synthesis.[1]

Q3: Which phosphoramidite is most sensitive to moisture?

A3: Deoxyguanosine (dG) phosphoramidite is known to be the most susceptible to degradation in the presence of moisture compared to dA, dC, and dT phosphoramidites.[4][5][6][7][8] The degradation of dG phosphoramidite can be autocatalytic, meaning its degradation products can accelerate the breakdown of other phosphoramidites.[8]

Q4: Can I re-dry phosphoramidites that have been exposed to moisture?

A4: While it is always best to prevent moisture exposure, it is possible to dry phosphoramidites that have been minimally exposed to moisture. This can be done by placing the open vial inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) and applying a high vacuum for several hours. However, for critical applications, using a fresh, unexposed lot is recommended.

Q5: How can I confirm the quality of my phosphoramidites?

A5: The quality of phosphoramidites can be assessed using analytical techniques such as ³¹P NMR and HPLC.

  • ³¹P NMR: This technique can identify and quantify the active phosphoramidite (P(III) species) and its oxidized or hydrolyzed byproducts (P(V) species).[4] The active phosphoramidite typically shows a signal in the range of 140-155 ppm.[9]

  • HPLC: Reversed-phase HPLC can be used to determine the purity of the phosphoramidite and detect the presence of degradation products.[4][10][11]

Data Presentation

Table 1: Impact of Water Content in Acetonitrile on Oligonucleotide Synthesis

Water Content in ACN (ppm)Expected Impact on Coupling EfficiencyRecommended Action
< 15Optimal for high coupling efficiency.[1]Proceed with synthesis.
15 - 30Minimal to slight decrease in coupling efficiency may be observed.Acceptable for short oligonucleotides, but fresh solvent is recommended for longmers.
30 - 50Noticeable decrease in coupling efficiency, especially for longer oligonucleotides.[2]Replace with fresh, anhydrous ACN.
> 50Significant drop in coupling efficiency, leading to a high percentage of truncated sequences.Do not use for synthesis. Replace with fresh, anhydrous ACN immediately.

Table 2: Relative Stability of Deoxynucleoside Phosphoramidites to Hydrolysis

PhosphoramiditeRelative StabilityNotes
dTHighMost stable of the four standard phosphoramidites.[4][6]
dCHighSimilar stability to dT phosphoramidite.[4][6]
dAMediumMore susceptible to hydrolysis than dT and dC.[4][6]
dGLowThe least stable and most prone to degradation, which can be autocatalytic.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Anhydrous Dissolution of Phosphoramidites

This protocol describes the proper technique for dissolving phosphoramidites to minimize moisture exposure.[1]

Materials:

  • Phosphoramidite vial (septum-capped)

  • Anhydrous acetonitrile (ACN, <15 ppm water) in a septum-sealed bottle

  • Dry argon or nitrogen gas source with a needle adapter

  • Two sterile, dry syringes with needles

Procedure:

  • Allow the phosphoramidite vial and ACN bottle to equilibrate to room temperature for at least 30 minutes.

  • Purge a syringe with dry argon/nitrogen gas.

  • Puncture the septum of the ACN bottle with the gas-purged syringe to create a positive pressure.

  • Using a second dry syringe, withdraw the required volume of ACN.

  • Inject the ACN into the phosphoramidite vial through the septum.

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • The dissolved phosphoramidite is now ready to be loaded onto the synthesizer.

Diagram of Anhydrous Dissolution Workflow

Anhydrous_Dissolution cluster_0 Preparation cluster_1 ACN Transfer cluster_2 Dissolution Equilibrate Allow Amidite & ACN to Reach Room Temp. Pressurize Pressurize ACN Bottle with Inert Gas Equilibrate->Pressurize Withdraw Withdraw Anhydrous ACN with Dry Syringe Pressurize->Withdraw Inject Inject ACN into Amidite Vial Withdraw->Inject Dissolve Gently Swirl to Dissolve Inject->Dissolve

Caption: Workflow for the anhydrous dissolution of phosphoramidites.

Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR

Objective: To assess the purity of a phosphoramidite sample by identifying the P(III) species and any P(V) impurities.[4]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) that has been dried over molecular sieves.

  • Cap the NMR tube and gently invert to dissolve the sample completely.

NMR Acquisition Parameters (Example):

  • Spectrometer: 300 MHz or higher

  • Nucleus: ³¹P

  • Pulse Program: Proton-decoupled pulse sequence

  • Relaxation Delay (D1): 2 seconds[4]

  • Number of Scans: 128 or more for good signal-to-noise

Data Interpretation:

  • Active Phosphoramidite (P(III)): Look for a signal or a pair of diastereomeric signals in the region of 140-155 ppm .[9]

  • Hydrolysis/Oxidation Products (P(V)): Impurities such as H-phosphonates and phosphates will appear as signals in the region of -10 to 50 ppm .[9]

  • Purity Calculation: The purity can be estimated by integrating the P(III) and P(V) signal areas. Purity (%) = [Area(P(III)) / (Area(P(III)) + Area(P(V)))] * 100.

Protocol 3: Quality Control of Phosphoramidites by HPLC

Objective: To determine the purity of a phosphoramidite sample and detect any degradation products using reversed-phase HPLC.[4]

Chromatographic Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the phosphoramidite and any impurities.

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of ~1.0 mg/mL.[4]

Data Interpretation:

  • The phosphoramidite typically elutes as a major peak or a pair of diastereomeric peaks.

  • Degradation products, being more polar, will generally elute earlier than the parent phosphoramidite.

  • Purity is calculated based on the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

Protocol 4: Re-drying Phosphoramidites Using a Vacuum Desiccator

Objective: To remove residual moisture from a phosphoramidite that has been minimally exposed to the atmosphere.

Materials:

  • Vacuum desiccator

  • Phosphorus pentoxide (P₂O₅) or another suitable desiccant

  • High-vacuum pump

  • Phosphoramidite vial (open)

Procedure:

  • Place a fresh layer of P₂O₅ at the bottom of the vacuum desiccator.

  • Place the open vial containing the phosphoramidite inside the desiccator.

  • Seal the desiccator and connect it to a high-vacuum pump.

  • Evacuate the desiccator for at least 4-6 hours. For best results, leave it under vacuum overnight.

  • Before opening the desiccator, slowly vent it with a dry, inert gas like argon or nitrogen.

  • Immediately cap the phosphoramidite vial upon removal from the desiccator.

  • Store the dried phosphoramidite at -20°C under an inert atmosphere.

References

Technical Support Center: Characterization of Impurities in Therapeutic Oligonucleotide Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of impurities in therapeutic oligonucleotide starting materials.

Section 1: Frequently Asked Questions (FAQs)

1. What are the common types of impurities in therapeutic oligonucleotide starting materials?

Impurities in therapeutic oligonucleotide starting materials can be broadly categorized into two main classes: product-related impurities and process-related impurities.[1]

  • Product-Related Impurities: These are structurally similar to the desired oligonucleotide product and arise during the synthesis process. Common product-related impurities include:

    • Truncated Sequences (Shortmers): Oligonucleotides that are shorter than the full-length product (e.g., n-1, n-2).[1] These are often the most common type of impurity.

    • Extended Sequences (Longmers): Oligonucleotides that are longer than the full-length product (e.g., n+1).

    • Deleted Sequences: Full-length oligonucleotides missing one or more internal bases.

    • Modified Sequences: Impurities arising from chemical modifications during synthesis or degradation, such as:

    • Diastereoisomers: In the case of phosphorothioate oligonucleotides, the phosphorus center is chiral, leading to the formation of a mixture of diastereoisomers.

  • Process-Related Impurities: These are impurities that are not structurally related to the oligonucleotide product but are introduced during the manufacturing process. These can include:

    • Residual Solvents: Organic solvents used during synthesis and purification.

    • Reagents and By-products: Unreacted starting materials, coupling reagents, and other chemicals used in the synthesis.

    • Elemental Impurities: Trace metals that may be present in reagents or leach from equipment.[2]

2. What are the regulatory expectations for characterizing and controlling these impurities?

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have evolving guidelines for oligonucleotide therapeutics. While specific ICH guidelines for oligonucleotides are still being developed, the principles of existing guidelines for small molecules and synthetic peptides are often applied.[2][3][4]

Key expectations include:

  • Identification and Characterization: Significant efforts are expected to characterize product-related impurities.[5]

  • Reporting Thresholds: Impurities should be reported above a certain threshold, which is typically around 0.1% to 1.0%, depending on the phase of development and regulatory guidance.[5][6][7]

  • Qualification: Impurities above a higher threshold (e.g., 1.5%) generally need to be qualified, meaning their safety needs to be assessed.[5]

  • Control Strategy: A comprehensive control strategy for impurities should be established, which may include setting acceptance criteria in specifications for the starting material and final product.

The following table summarizes some of the suggested reporting, identification, and qualification thresholds:

Threshold TypeSuggested LevelReference
Reporting> 1.0%[7]
Identification> 1.0%[5]
Qualification> 1.5%[5]

3. Which analytical techniques are most suitable for impurity analysis?

A combination of analytical techniques is typically required for the comprehensive characterization of oligonucleotide impurities. The most powerful and commonly used method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS) .[8][9][10]

  • IP-RP-HPLC: This technique provides high-resolution separation of oligonucleotides and their impurities based on their hydrophobicity.

  • Mass Spectrometry (MS): Provides accurate mass information, which is crucial for identifying impurities based on their molecular weight differences from the full-length product. High-resolution mass spectrometry (HRMS) is particularly valuable.[11]

  • Anion-Exchange Chromatography (AEX): This is a valuable orthogonal technique that separates oligonucleotides based on their charge, which is proportional to their length.[12][13][14] It is often used to confirm the purity assessment from IP-RP-HPLC.

  • Capillary Gel Electrophoresis (CGE): Another high-resolution technique for separating oligonucleotides based on size.

  • Size-Exclusion Chromatography (SEC): Used to assess for aggregates and higher molecular weight species.

4. What are the key parameters to consider for method development in IP-RP-HPLC for oligonucleotide analysis?

Optimizing IP-RP-HPLC methods is critical for achieving good separation of impurities. Key parameters to consider include:

  • Column Chemistry: C18 columns are commonly used. The choice of particle size (e.g., sub-2 µm for UHPLC) and pore size (e.g., 130 Å for single-stranded oligonucleotides) is important.

  • Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent significantly impact retention and selectivity. Common choices include triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP) for MS-compatible methods.[15]

  • Mobile Phase: The organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous buffer composition need to be optimized. The pH of the mobile phase is also a critical parameter.

  • Temperature: Elevated temperatures (e.g., 60-80 °C) can improve peak shape and resolution.[16]

  • Gradient Profile: A well-optimized gradient of the organic modifier is essential for resolving closely eluting impurities.

5. How can I identify co-eluting impurities?

Co-eluting impurities are a common challenge in oligonucleotide analysis. Mass spectrometry is the primary tool for identifying impurities that are not chromatographically resolved. By examining the mass spectrum of a single chromatographic peak, you can identify multiple species with different molecular weights. High-resolution mass spectrometry can further aid in resolving isotopic patterns and confirming elemental compositions.

6. What is the importance of using orthogonal analytical methods?

Orthogonal analytical methods are techniques that separate molecules based on different physicochemical properties. Using an orthogonal method, such as anion-exchange chromatography (AEX) in addition to IP-RP-HPLC, provides a more comprehensive assessment of purity.[3] AEX separates based on charge (length), while IP-RP-HPLC separates based on hydrophobicity. An impurity that co-elutes with the main product in one method may be well-resolved in the other, providing a more accurate purity profile.

7. How do I handle impurities for which no reference standard is available?

For many oligonucleotide impurities, especially those that are process-related and present at low levels, obtaining a reference standard is not feasible. In such cases, relative quantification is often performed. The peak area of the impurity in the chromatogram (from UV or MS signal) is compared to the peak area of the main product to estimate its concentration. It is important to note that the response factor of the impurity may differ from that of the main product, so this provides an estimate of the impurity level. For impurities that need to be qualified for safety, other approaches such as in silico toxicity assessments may be considered.

Section 2: Troubleshooting Guides

Troubleshooting Poor Chromatographic Resolution in IP-RP-HPLC

Problem: Poor separation between the main peak and impurities (e.g., n-1 shortmers).

Potential CauseRecommended Solution
Suboptimal Mobile Phase Composition Optimize the concentration of the ion-pairing reagent (e.g., TEA and HFIP). A higher concentration of the ion-pairing reagent can sometimes improve resolution. Also, try different organic modifiers (e.g., acetonitrile vs. methanol).
Inappropriate Gradient Slope A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different gradient profiles.
Incorrect Column Temperature Increasing the column temperature (e.g., to 60 °C or higher) can often improve peak shape and resolution for oligonucleotides.[16]
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution.[17]
Column Contamination or Aging Flush the column with a strong solvent. If performance does not improve, replace the column. Consider using a guard column to protect the analytical column.[17]
Metal Adsorption Oligonucleotides can interact with metal surfaces in the LC system and column, leading to poor peak shape and recovery. Use of bio-inert or PEEK tubing and columns with specialized coatings (e.g., MaxPeak High Performance Surfaces) can mitigate this issue. Column passivation with repeated injections of the sample may also help.
Troubleshooting Mass Spectrometry Data Interpretation

Problem: Difficulty in assigning impurity peaks in the mass spectrum.

Potential CauseRecommended Solution
Presence of Adducts Oligonucleotides can readily form adducts with cations (e.g., Na+, K+) or the ion-pairing agent. This can complicate the mass spectrum. Use high-purity mobile phase additives and ensure the system is clean.[18]
Multiple Charge States Oligonucleotides ionize to produce a distribution of multiply charged ions. Deconvolution software can be used to determine the neutral mass from the charge state distribution.
In-source Fragmentation Harsh source conditions can cause the oligonucleotide to fragment in the ion source of the mass spectrometer. Optimize source parameters such as capillary voltage and source temperature to minimize fragmentation.
Low Signal Intensity for Impurities For low-abundance impurities, the signal may be weak. Increase the sample concentration if possible, or use a more sensitive mass spectrometer. Signal averaging across the chromatographic peak can also improve the signal-to-noise ratio.
Co-eluting Isobaric Impurities If two impurities have the same mass (isobaric) and co-elute, they will not be distinguishable by MS alone. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and differentiate them based on their fragmentation patterns.
Troubleshooting Inconsistent Quantification Results

Problem: High variability in the quantification of impurities.

Potential CauseRecommended Solution
Poor Peak Integration Ensure that the integration parameters are set correctly to accurately measure the peak areas of both the main peak and the impurities. Manual integration may be necessary for very small or poorly resolved peaks.
Non-linear Detector Response The detector response (UV or MS) may not be linear over the concentration range of the main product and the impurities. If possible, create a calibration curve for the main product to assess linearity.
Sample Degradation Oligonucleotides can be susceptible to degradation. Ensure that samples are stored properly (e.g., frozen) and that the autosampler is kept at a low temperature (e.g., 4 °C).
Variability in Injection Volume Ensure the autosampler is functioning correctly and delivering a consistent injection volume.
System Carryover Residual sample from a previous injection can carry over to the next, leading to inaccurate quantification of low-level impurities. Implement a robust needle wash procedure in the autosampler method.

Section 3: Experimental Protocols

Detailed Protocol for IP-RP-HPLC-MS Analysis of Oligonucleotide Impurities

This protocol provides a general starting point for the analysis of therapeutic oligonucleotides and their impurities. Optimization will be required for specific oligonucleotides.

1. Materials and Reagents:

  • Oligonucleotide sample

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 8.6 mM TEA in 50:50 Methanol:Water.

  • HPLC-grade water, methanol, HFIP, and TEA.

2. Instrumentation:

  • UHPLC or HPLC system with a binary pump, autosampler, and column oven.

  • UV detector.

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier OST C18, 1.7 µm, 2.1 x 100 mm).[10]

  • Column Temperature: 60 °C.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5-10 µL.

  • UV Detection: 260 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10-50% B

    • 17-18 min: 50-90% B

    • 18-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B (re-equilibration)

4. Mass Spectrometry Conditions (Negative Ion Mode):

  • Capillary Voltage: 2.5-3.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-500 °C

  • Mass Range: 500-2500 m/z

5. Data Analysis:

  • Integrate the peaks in the UV chromatogram.

  • Use the mass spectrometer software to deconvolute the mass spectra and identify the molecular weights of the main product and impurities.

  • Calculate the relative percentage of each impurity based on the peak areas from the UV chromatogram or the total ion chromatogram (TIC).

Detailed Protocol for Anion-Exchange Chromatography (AEX) for Orthogonal Analysis

This protocol provides a general method for the orthogonal analysis of oligonucleotide impurities.

1. Materials and Reagents:

  • Oligonucleotide sample

  • Mobile Phase A: 20 mM Tris, pH 8.0.

  • Mobile Phase B: 20 mM Tris, 1 M NaCl, pH 8.0.

  • HPLC-grade water, Tris, and NaCl.

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • UV detector.

3. Chromatographic Conditions:

  • Column: Strong anion-exchange column suitable for oligonucleotides (e.g., Agilent PL-SAX).[16]

  • Column Temperature: 30-80 °C (optimization may be required).[16]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection: 260 nm.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-41 min: 100-0% B

    • 41-50 min: 0% B (re-equilibration)

4. Data Analysis:

  • Integrate the peaks in the UV chromatogram.

  • Calculate the relative percentage of each impurity based on the peak areas.

  • Compare the purity profile with that obtained from the IP-RP-HPLC analysis.

Section 4: Visual Guides

Impurity Characterization Workflow

G Workflow for Oligonucleotide Impurity Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Identification cluster_3 Orthogonal Analysis & Confirmation cluster_4 Reporting & Specification Sample Oligonucleotide Starting Material IP_RP_HPLC_MS IP-RP-HPLC-MS Analysis Sample->IP_RP_HPLC_MS Data_Analysis Data Processing & Deconvolution IP_RP_HPLC_MS->Data_Analysis Impurity_ID Impurity Identification (Mass & Retention Time) Data_Analysis->Impurity_ID AEX Anion-Exchange Chromatography (AEX) Impurity_ID->AEX Confirm with Orthogonal Method Reporting Reporting & Qualification Impurity_ID->Reporting Confirmation Purity Confirmation AEX->Confirmation Confirmation->Reporting

Caption: A typical workflow for the characterization of oligonucleotide impurities.

Troubleshooting Logic for Poor Peak Shape in HPLC

G Troubleshooting Poor Peak Shape in Oligonucleotide HPLC Start Poor Peak Shape Observed Check_Overload Is the peak fronting or tailing at high concentrations? Start->Check_Overload Reduce_Conc Reduce Sample Concentration Check_Overload->Reduce_Conc Yes Check_Temp Is the column temperature optimized? Check_Overload->Check_Temp No End Problem Resolved Reduce_Conc->End Increase_Temp Increase Column Temperature (e.g., to 60-80°C) Check_Temp->Increase_Temp No Check_Mobile_Phase Is the mobile phase composition optimal? Check_Temp->Check_Mobile_Phase Yes Increase_Temp->End Optimize_MP Optimize Ion-Pair Reagent Concentration and Organic Modifier Check_Mobile_Phase->Optimize_MP No Check_Column_Health Is the column old or contaminated? Check_Mobile_Phase->Check_Column_Health Yes Optimize_MP->End Flush_Column Flush or Replace Column Check_Column_Health->Flush_Column Yes Check_Column_Health->End No Flush_Column->End

Caption: A decision tree for troubleshooting poor peak shape in oligonucleotide HPLC.

Oligonucleotide Synthesis Impurity Formation

G Simplified Pathway of Impurity Formation in Oligonucleotide Synthesis Start Solid Support with First Nucleoside Deprotection Deprotection (Detritylation) Start->Deprotection Coupling Coupling with Next Phosphoramidite Deprotection->Coupling Side_Reaction Side Reaction (e.g., Depurination) Deprotection->Side_Reaction Capping Capping of Unreacted Sites Coupling->Capping Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Oxidation Oxidation of Phosphite Triester Capping->Oxidation Cycle_Complete Synthesis Cycle Complete Oxidation->Cycle_Complete Incomplete_Coupling->Capping Successful Capping Shortmer n-1 Shortmer Formation Incomplete_Coupling->Shortmer Failed Capping Modified_Oligo Modified Oligonucleotide Side_Reaction->Modified_Oligo

References

Increasing capping efficiency for modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance capping efficiency during modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

The capping step is a critical process that acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[1][2] This acetylation renders them inert, preventing them from participating in subsequent synthesis cycles.[3][4] The main goal is to minimize the formation of deletion mutations (n-1, n-2, etc.), which are difficult to separate from the full-length oligonucleotide during purification.[3][5][6]

Q2: What are the standard reagents used for capping?

Standard capping is typically performed using a two-part reagent system:

These two solutions are mixed just before delivery to the synthesis column.[3][4] The pyridine or lutidine in Cap B also acts as a mild base to neutralize the acetic acid byproduct.[3][4]

Q3: Are there alternatives to the standard acetic anhydride capping method?

Yes, several alternative capping reagents are available, which can be particularly useful for sensitive or sterically hindered modified oligonucleotides.

  • Phenoxyacetic Anhydride (Pac₂O): This is a milder acylating agent recommended for oligonucleotides with sensitive protecting groups, like the iPr-Pac group on dG, to prevent protecting group exchange.[7]

  • UniCap™ Phosphoramidite (B1245037): This reagent is a phosphoramidite of diethylene glycol monoethyl ether.[5] It offers nearly quantitative capping and is especially useful in microarray synthesis as it doesn't alter the surface polarity of the chip.[5] It functions through a coupling reaction rather than acetylation.[5]

Q4: How does low capping efficiency affect the final product?

Low capping efficiency leads to a significant accumulation of deletion sequences (e.g., n-1 mers).[6] These impurities can be challenging to remove, especially via cartridge purification methods, as they may possess a 5'-DMT group similar to the full-length product.[5] This contamination can compromise the performance of the oligonucleotide in downstream applications.

Q5: Can the capping step influence the overall synthesis yield?

Yes, an efficient capping step can indirectly improve the overall yield. Some synthesizers employ a second capping step after the oxidation step.[3][4] The purpose of this additional step is to thoroughly dry the solid support, as the capping reagents are more effective at removing residual water from the oxidation mix than acetonitrile alone.[1][3][4] This ensures the subsequent coupling reaction proceeds with high efficiency.

Troubleshooting Guide: Low Capping Efficiency

This guide addresses common issues related to incomplete capping and provides systematic solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High levels of n-1 deletion sequences in final product analysis (HPLC, Mass Spec). 1. Degraded Capping Reagents: Acetic anhydride is sensitive to moisture. NMI can degrade over time.1. Use fresh, high-quality capping reagents. Ensure reagent bottles are properly sealed and stored under an inert atmosphere.
2. Insufficient Reagent Delivery: Clogged lines or incorrect synthesizer settings can lead to inadequate reagent volume.2. Check synthesizer lines for blockages. Verify and optimize the reagent delivery steps and volumes in your synthesis protocol. For some synthesizers, increasing the delivery pulses and time can improve efficiency.[6]
3. Low Activator Concentration: The concentration of N-methylimidazole (NMI) in the Cap B mix is crucial for catalytic activity.3. Ensure the NMI concentration is optimal for your synthesizer and protocol. For example, some ABI synthesizers use a 16% NMI solution, while others may use 10%.[6] Increasing the concentration can significantly boost capping efficiency.[5]
Capping failure with sterically hindered or modified nucleosides. 1. Steric Hindrance: Bulky modifications near the 5'-OH group can physically block the capping reagents.1. Increase the capping time to allow for the slower reaction. 2. Consider using a more reactive capping activator like DMAP (use with caution due to potential side reactions with dG).[5] 3. Switch to an alternative capping strategy like UniCap™ Phosphoramidite, which may have better access to the hindered site.[5]
Inconsistent capping efficiency between synthesis runs. 1. Moisture in Reagents/Lines: Water is a primary inhibitor of efficient synthesis chemistry, including capping.1. Use anhydrous acetonitrile for all dilutions and washes.[6] 2. Ensure the inert gas (Argon/Helium) supplied to the synthesizer is passed through a drying filter.[6] 3. Store phosphoramidites and other reagents in a desiccator.
Low purity for long oligonucleotides (>75 bases). 1. Cumulative Effect of Inefficiency: Even a small inefficiency in capping (e.g., 99%) becomes significant over many cycles.1. It is critical to maximize capping efficiency for long oligos.[6] Use fresh, high-concentration reagents. 2. Implement a "Cap/Ox/Cap" cycle if your synthesizer supports it. The second capping step helps to dry the support after oxidation, improving the subsequent coupling step.[1][6]

Quantitative Data Summary

The choice of capping reagents and their concentration directly impacts capping efficiency.

Table 1: Comparison of Capping Efficiency for Different Activators and Reagents

Capping ReagentActivator (in Cap B)ConcentrationReported Capping EfficiencySource
Acetic AnhydrideN-Methylimidazole (MeIm)10%~90%[5]
Acetic AnhydrideN-Methylimidazole (MeIm)16%~97%[5]
UniCap™ PhosphoramiditeTetrazoleStandard Amidite Conc.~99%[5]

Data derived from mock coupling experiments representing a complete coupling failure to test the capping step in isolation.

Experimental Protocols & Methodologies

Protocol 1: Standard Acetic Anhydride Capping

This protocol describes the standard capping step as part of an automated solid-phase oligonucleotide synthesis cycle.

  • Reagent Preparation :

    • Cap A (Acylating Agent): Prepare a solution of acetic anhydride in anhydrous THF or acetonitrile (typically 1:1:8 ratio of Acetic Anhydride/Pyridine/THF or similar formulations).

    • Cap B (Activator): Prepare a solution of 10-16% N-methylimidazole (NMI) in anhydrous THF or acetonitrile.

  • Synthesis Cycle Step - Capping :

    • Following the coupling step and subsequent wash with acetonitrile, the synthesizer delivers Cap A and Cap B simultaneously to the synthesis column.

    • The reagents are mixed immediately before or upon delivery to the column.

    • The reaction is allowed to proceed for a specified time as defined by the synthesis cycle (e.g., 30-180 seconds). The pyridine or lutidine present acts as a base.[4]

    • Following the reaction, the column is thoroughly washed with anhydrous acetonitrile to remove unreacted capping reagents and byproducts before proceeding to the oxidation step.

Protocol 2: Phenoxyacetic Anhydride (Pac₂O) Capping for Sensitive Oligonucleotides

This protocol is recommended when using base-sensitive protecting groups (e.g., iPr-Pac-dG).

  • Reagent Preparation :

    • Cap A: Prepare a 5% solution of phenoxyacetic anhydride (Pac₂O) in a THF/Pyridine or THF solvent mixture.[7][8]

    • Cap B: Prepare a 10% solution of N-methylimidazole in THF.[8]

  • Synthesis Cycle Step - Capping :

    • Substitute the standard Cap A reagent with the Pac₂O solution.

    • The synthesizer delivers the Pac₂O Cap A and NMI Cap B solutions to the column.

    • Allow the reaction to proceed for an extended time if necessary, typically around 160 seconds, to ensure complete capping.[8]

    • Wash the column thoroughly with anhydrous acetonitrile before the oxidation step.

Protocol 3: UniCap™ Phosphoramidite Capping

This method uses a phosphoramidite for capping and is integrated as a secondary coupling step.

  • Reagent Preparation :

    • Dilute the UniCap™ Phosphoramidite to the standard phosphoramidite concentration (e.g., 0.1 M) in anhydrous acetonitrile.

    • Place the prepared UniCap™ solution on an available phosphoramidite port on the synthesizer (e.g., position 5).[5][9]

  • Synthesis Cycle Modification :

    • In the synthesizer's protocol, remove the standard acetic anhydride capping steps (delivery of Cap A and Cap B).

    • After the primary coupling step for the base addition, add a second, separate coupling step.

    • Program this second coupling step to deliver the UniCap™ Phosphoramidite from its designated port along with the standard activator (e.g., Tetrazole or DCI).[5][10]

    • Use standard coupling times for this step.

    • Following the UniCap™ coupling, proceed directly to the oxidation step.

Visualizations

Capping_Mechanism cluster_0 Step 1: Activation of Acetic Anhydride cluster_1 Step 2: Acetylation of 5'-OH Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylimidazolium (Active Acetylating Agent) Ac2O->Intermediate + NMI Uncapped_Oligo Unreacted 5'-OH on Oligonucleotide NMI N-Methylimidazole (NMI) Capped_Oligo Capped Oligonucleotide (5'-O-Acetyl) Intermediate->Capped_Oligo + Unreacted 5'-OH

Caption: Mechanism of the standard capping reaction.

Troubleshooting_Workflow Start Low Capping Efficiency Detected (e.g., high n-1 peak) CheckReagents Are Capping Reagents (Cap A/B) fresh? Start->CheckReagents CheckDelivery Is Reagent Delivery Volume Correct? CheckReagents->CheckDelivery Yes ReplaceReagents Action: Replace with Fresh Reagents CheckReagents->ReplaceReagents No CheckMods Are Sterically Hindered Modifications Present? CheckDelivery->CheckMods Yes CalibrateSynth Action: Check Lines & Recalibrate Synthesizer CheckDelivery->CalibrateSynth No IncreaseTime Action: Increase Capping Time CheckMods->IncreaseTime Yes Resolved Issue Resolved CheckMods->Resolved No ReplaceReagents->Resolved CalibrateSynth->Resolved AltChem Action: Use Alternative Capping Chemistry (e.g., UniCap™) IncreaseTime->AltChem If still fails IncreaseTime->Resolved If successful AltChem->Resolved

Caption: Troubleshooting workflow for low capping efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: 2'-Fluoro vs. 2'-O-Methyl Modified Oligonucleotides in Research and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of synthetic oligonucleotides, the choice of chemical modification is paramount to experimental success and therapeutic efficacy. Among the most widely adopted second-generation modifications, 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) substitutions offer distinct advantages in enhancing stability, binding affinity, and in vivo performance. This guide provides an objective comparison of these two critical modifications, supported by experimental data and detailed protocols to aid in the selection of the optimal chemistry for your application.

The strategic incorporation of 2'-F and 2'-OMe modifications into antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers is a cornerstone of modern nucleic acid chemistry. These modifications address the inherent instability of natural RNA by replacing the reactive 2'-hydroxyl group, thereby conferring resistance to nuclease degradation.[1][2] Beyond stability, these substitutions significantly influence the biophysical properties of oligonucleotides, impacting their hybridization to target sequences and their interaction with cellular machinery.

Core Performance Characteristics: A Comparative Analysis

The decision between 2'-F and 2'-OMe modifications often hinges on the specific requirements of the application, including the desired level of nuclease resistance, binding affinity, and the biological system under investigation. Below is a summary of their key performance characteristics.

Property2'-Fluoro (2'-F) Modification2'-O-Methyl (2'-OMe) ModificationKey Considerations
Nuclease Resistance Increased resistance to both endonucleases and exonucleases.[1][3][4]Confers considerable nuclease resistance, particularly against single-stranded endonucleases.[5][6][7]Both modifications significantly enhance stability over unmodified RNA. The combination with phosphorothioate (B77711) (PS) linkages further boosts nuclease resistance for both.[1][7]
Binding Affinity (Tm) Significant increase in duplex stability (ΔTm of +1.8°C to +2.5°C per modification).[5][8]Improves duplex stability (ΔTm of +1.3°C per modification).[5]2'-F modifications generally provide a greater increase in melting temperature, indicating a higher binding affinity to the target RNA.[9][10]
Duplex Conformation Stabilizes the C3'-endo sugar pucker, favoring an A-form helix characteristic of RNA duplexes.[1][3]Promotes a C3'-endo sugar pucker, enhancing the stability of RNA-like duplexes.[11]Both modifications pre-organize the oligonucleotide into a conformation favorable for binding to RNA targets.
In Vivo Potency 2'-F modified siRNAs have shown potent and persistent in vivo activity.[12][13]2'-OMe is widely used in therapeutic candidates and has demonstrated in vivo efficacy.[14][15]The choice may depend on the specific sequence, target, and delivery method. In some contexts, 2'-F has shown superior potency.[13][16]
Specificity & Off-Target Effects Can reduce but not eliminate off-target effects. The high binding affinity may increase the potential for binding to partially complementary sequences.2'-OMe modifications have been shown to reduce non-specific protein binding and associated toxicity.[14][17]The overall design of the oligonucleotide, including sequence and pattern of modifications, is crucial for minimizing off-target effects.[18][19]
Immunostimulation 2'-F modification can reduce the immunostimulatory effects of siRNAs.[3][4][20]2'-OMe modification can act as a TLR7 antagonist, reducing immune activation.[8]Both modifications are effective at mitigating the innate immune response often triggered by unmodified RNA.

Visualizing the Chemical Landscape and Experimental Processes

To better understand the structural differences and the experimental workflows for evaluating these modifications, the following diagrams are provided.

Caption: Chemical structures of 2'-Fluoro and 2'-O-Methyl ribose modifications.

Mechanism of Nuclease Resistance Unmodified Unmodified RNA (with 2'-OH group) Nuclease Nuclease Enzyme Unmodified->Nuclease Susceptible to Cleavage Enzymatic Cleavage Nuclease->Cleavage Mediates Steric_Hindrance Steric Hindrance & Altered Electronics Nuclease->Steric_Hindrance Degradation Oligonucleotide Degradation Cleavage->Degradation Modified 2'-F or 2'-OMe Modified RNA Modified->Nuclease Resistant to Modified->Steric_Hindrance Provides Protection Protection from Cleavage Steric_Hindrance->Protection Stability Enhanced Stability Protection->Stability

Caption: Mechanism of nuclease resistance conferred by 2' modifications.

Experimental Workflow for Oligonucleotide Comparison start Oligonucleotide Synthesis (Unmodified, 2'-F, 2'-OMe) tm Melting Temperature (Tm) Analysis start->tm nuclease Nuclease Degradation Assay start->nuclease invitro In Vitro Activity Assay (e.g., Gene Knockdown) start->invitro end Comparative Data Analysis tm->end nuclease->end specificity Specificity Analysis (e.g., Microarray) invitro->specificity specificity->end

Caption: A typical experimental workflow for comparing modified oligonucleotides.

Detailed Experimental Protocols

To ensure reproducible and comparable results, standardized protocols are essential. The following sections outline the methodologies for key experiments cited in the comparison of 2'-F and 2'-OMe modified oligonucleotides.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of the duplex formed by the modified oligonucleotide and its complementary target strand. A higher Tm indicates greater binding affinity.

Methodology:

  • Oligonucleotide Preparation:

    • Synthesize and purify the modified (2'-F or 2'-OMe) and unmodified control oligonucleotides, as well as the complementary RNA or DNA target strand.

    • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.

    • Prepare equimolar solutions of the oligonucleotide and its complement in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[21]

  • Annealing:

    • Mix the oligonucleotide and its complement in the melting buffer.

    • Heat the solution to 95°C for 5 minutes to dissociate any secondary structures.

    • Allow the solution to slowly cool to room temperature to facilitate duplex formation.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[22]

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the transition in the melting curve.[23] This is typically determined by finding the maximum of the first derivative of the melting curve.

Nuclease Degradation Assay

Objective: To assess the stability of the modified oligonucleotides in the presence of nucleases, simulating a biological environment.

Methodology:

  • Oligonucleotide Preparation:

    • Synthesize and purify the modified (2'-F or 2'-OMe) and unmodified control oligonucleotides.

    • Label the 5' end of the oligonucleotides with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

  • Incubation:

    • Prepare reaction mixtures containing the labeled oligonucleotide and a source of nucleases (e.g., fetal bovine serum, cell lysate, or a specific nuclease like snake venom phosphodiesterase).[24][25]

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a stop solution containing EDTA and formamide).[26]

  • Analysis:

    • Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the intact oligonucleotide and any degradation products using autoradiography or fluorescence imaging.

  • Quantification:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation rate and half-life of each modified oligonucleotide.

In Vitro Gene Silencing Activity (for siRNAs)

Objective: To evaluate the efficacy of modified siRNAs in knocking down the expression of a target gene.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line expressing the target gene.

    • Transfect the cells with the modified (2'-F or 2'-OMe) and unmodified siRNAs at various concentrations using a suitable transfection reagent. Include a non-targeting siRNA as a negative control.

  • Incubation:

    • Incubate the transfected cells for a period sufficient to allow for mRNA and protein turnover (typically 24-72 hours).

  • Analysis of mRNA Levels (qPCR):

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of the target mRNA using quantitative real-time PCR (qPCR), normalizing to a stable housekeeping gene.

  • Analysis of Protein Levels (Western Blot):

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Visualize the protein bands using a secondary antibody conjugated to an enzyme or fluorophore.

    • Quantify the band intensities to determine the extent of protein knockdown.

  • Dose-Response Analysis:

    • Plot the percentage of target gene expression (mRNA or protein) against the siRNA concentration to determine the IC₅₀ (the concentration at which 50% of the gene expression is inhibited).

Specificity and Off-Target Effect Analysis

Objective: To assess the specificity of the modified oligonucleotides and identify any unintended gene regulation.

Methodology:

  • Global Gene Expression Profiling:

    • Treat cells with the modified oligonucleotides as described for the in vitro activity assay.

    • Isolate total RNA from the treated and control cells.

  • Bioinformatic Analysis:

    • Analyze the gene expression data to identify differentially expressed genes between the treated and control groups.

    • Use bioinformatics tools to predict potential off-target binding sites for the oligonucleotides and correlate these predictions with the observed changes in gene expression.[28][29]

  • Validation of Off-Target Effects:

    • Validate a subset of the identified off-target genes using qPCR to confirm the microarray or RNA-seq results.

    • Functional assays, such as reporter gene assays, can be used to confirm the functional consequences of the off-target effects.[27]

Conclusion

Both 2'-Fluoro and 2'-O-Methyl modifications are powerful tools for enhancing the therapeutic potential and experimental utility of synthetic oligonucleotides. 2'-F modifications generally offer a greater increase in binding affinity, which can translate to higher potency.[9] Conversely, 2'-OMe modifications have a long history of use in therapeutic applications and are well-characterized in terms of reducing non-specific effects.[14][17] The optimal choice will ultimately depend on a careful consideration of the specific experimental or therapeutic goals, balancing the need for high affinity, nuclease stability, and specificity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel oligonucleotide modifications.

References

LNA vs. 2'-Fluoro Modifications for Antisense Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) modifications, the choice between Locked Nucleic Acid (LNA) and 2'-Fluoro (2'-F) chemistries is a critical decision. Both modifications enhance key properties of ASOs, but their distinct structural and biological profiles lead to significant differences in performance, efficacy, and safety. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most suitable modification for specific research and therapeutic applications.

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression.[1][2] Unmodified oligonucleotides, however, are susceptible to degradation by nucleases and exhibit suboptimal binding affinity.[3][4] To overcome these limitations, various chemical modifications have been developed, with LNA and 2'-Fluoro being two of the most prominent and effective.[1][3]

At a Glance: LNA vs. 2'-Fluoro Modifications

FeatureLocked Nucleic Acid (LNA)2'-Fluoro (2'-F)
Structure A methylene (B1212753) bridge connects the 2'-oxygen and 4'-carbon of the ribose sugar, "locking" it in an A-form (RNA-like) conformation.[5]A fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar.[6][7]
Binding Affinity (Tm) Unprecedented increase in thermal stability; +2 to +10°C per modification.[5][8]Significant increase in thermal stability; approximately +1 to +2°C per modification.[6][9]
Nuclease Resistance High resistance to nuclease degradation.[10][11]Enhanced resistance to nuclease degradation.[11]
RNase H Activity Not supported by fully modified LNA regions; requires a "gapmer" design with a central DNA region to elicit RNase H cleavage.[12][13]Compatible with RNase H activity in a gapmer format.[14]
Potency Can lead to up to a 5-fold increase in potency for reducing target mRNA in vivo compared to other modifications like 2'-O-methoxyethyl (MOE).[15][16]Generally less potent in reducing target mRNA compared to LNA modifications in some studies.[14]
Toxicity Profile Associated with a significant risk of dose-dependent hepatotoxicity, including elevated serum transaminases and increased liver weight.[15][16] This toxicity is thought to be related to the intact LNA oligonucleotide and not its degradation products.[15][17]Can induce hepatotoxicity, which is correlated with increased intracellular protein binding and the degradation of specific proteins like P54nrb and PSF.[14][18][19]
Specificity Improved discrimination of subtle mismatches.[10]High specificity for RNA targets.

Delving Deeper: A Head-to-Head Comparison

Molecular Structure and Binding Affinity

The defining feature of LNA is the methylene bridge that locks the ribose ring in a rigid, N-type (C3'-endo) conformation, which is ideal for binding to RNA targets.[20][5] This pre-organization of the sugar moiety dramatically increases the binding affinity (melting temperature, Tm) of the oligonucleotide for its complementary RNA, with each LNA monomer contributing a significant increase of +2 to +10°C.[5][8]

2'-Fluoro modifications also enhance binding affinity by influencing the sugar pucker to favor an N-type conformation, similar to RNA.[3] The electronegative fluorine atom contributes to this effect, resulting in an increased Tm of about 1-2°C per modification.[6]

cluster_LNA LNA Modification cluster_2F 2'-Fluoro Modification LNA_structure Locked Ribose Ring (Methylene Bridge) LNA_Tm High Binding Affinity (Tm Increase: +2 to +10°C/mod) LNA_structure->LNA_Tm leads to F2_structure 2'-Fluoro Substitution F2_Tm Enhanced Binding Affinity (Tm Increase: +1 to +2°C/mod) F2_structure->F2_Tm leads to

Caption: Structural basis of enhanced binding affinity in LNA and 2'-Fluoro modifications.

Nuclease Resistance and In Vivo Stability

Both LNA and 2'-Fluoro modifications protect antisense oligonucleotides from degradation by cellular nucleases, a crucial property for in vivo applications.[10][11][21] The steric hindrance provided by these modifications at the 2' position of the ribose prevents enzymatic cleavage, thereby prolonging the half-life of the ASO in biological fluids and tissues.[10][11] Studies have shown that incorporating as few as three LNA residues at the ends of an oligonucleotide can increase its serum half-life by 10-fold compared to unmodified oligos.[10]

Mechanism of Action: The Role of RNase H

A primary mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[2] To support RNase H activity, ASOs are often designed as "gapmers," which consist of a central block of DNA or phosphorothioate (B77711) (PS) monomers flanked by modified nucleotides (the "wings").[3][12]

While the DNA gap is essential for RNase H recognition, the modified wings contribute to nuclease resistance and binding affinity.[22] Both LNA and 2'-Fluoro modifications are utilized in gapmer designs.[12][14] However, a key difference is that a stretch of LNA-modified nucleotides will not support RNase H cleavage, making the gapmer design obligatory for this mechanism of action with LNA ASOs.[12][13]

ASO Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Silencing Gene Silencing Cleavage->Silencing cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A ASO Transfection (Dose-Response) B RNA/Protein Extraction A->B C RT-qPCR & Western Blot B->C D Target Knockdown Quantification C->D E ASO Administration (Animal Model) F Tissue/Blood Collection E->F G Efficacy Analysis (mRNA/Protein) F->G H Toxicity Analysis (Histology, Blood Markers) F->H I Efficacy & Safety Profile G->I H->I

References

LNA/2'-F Chimeric Oligonucleotides: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of antisense oligonucleotides (ASOs) is often balanced by considerations of their potential cytotoxicity. Among the various chemical modifications developed to enhance ASO properties, Locked Nucleic Acid (LNA) and 2'-Fluoro (2'-F) substitutions are prominent for their high binding affinity to target RNA. This guide provides an objective comparison of the cytotoxicity of LNA/2'-F chimeric oligonucleotides against other common ASO chemistries, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the cytotoxic profiles of different ASO chemistries. Hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), is a key concern for systemically administered ASOs.

Table 1: In Vivo Hepatotoxicity of LNA-modified ASOs vs. MOE-modified ASOs in Mice

ASO ChemistryTargetDose (µmol/kg)Mean ALT (U/L)Mean AST (U/L)Liver Weight Increase (%)Reference
LNATarget X1.5>5000>400045-62%[1]
MOETarget X1.5Normal RangeNormal Range0-17%[1]
LNATarget Y0.75Mild ElevationMild ElevationNot Reported[1]
LNATarget Y>0.75>50-fold increase>50-fold increaseSignificant[1]
MOETarget YNot SpecifiedNo EffectNo EffectNo Effect[1]

Table 2: Comparison of In Vitro Cytotoxicity of Different 2' Modified ASOs

ASO ChemistryCell TypeAssayEndpointResultReference
LNA/2'-F Chimeric Not specifiedNot specifiedNot specifiedData not explicitly found in searches for direct chimeric comparison
LNA Primary Mouse HepatocytesLDH ReleaseCytotoxicityDose-dependent increase in LDH with toxic LNA ASOs[2]
LNA Primary Mouse HepatocytesATP LevelsCytotoxicityDose-dependent decrease in ATP with toxic LNA ASOs[2]
MOE Primary Mouse HepatocytesLDH ReleaseCytotoxicityNo significant change in LDH with non-toxic MOE ASOs[2]
MOE Primary Mouse HepatocytesATP LevelsCytotoxicityNo significant change in ATP with non-toxic MOE ASOs[2]
cEt Not specifiedNot specifiedHepatotoxicityReduced hepatotoxicity compared to LNA[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ASO cytotoxicity.

In Vitro Cytotoxicity Assessment in Primary Hepatocytes

This protocol is adapted from established methods for evaluating ASO-induced hepatotoxicity in vitro.[2][4]

  • Cell Culture:

    • Freshly isolate primary hepatocytes from mice or use cryopreserved human hepatocytes.

    • Plate the hepatocytes in collagen-coated 96-well plates at a suitable density.

    • Allow the cells to attach for a specified period (e.g., 24 hours) in appropriate culture medium.

  • ASO Treatment:

    • Prepare stock solutions of the ASOs to be tested.

    • Add the ASOs directly to the culture medium without any transfection reagents (gymnotic delivery) at various concentrations.

    • Include a negative control (e.g., saline or a known non-toxic ASO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the cells with the ASOs for a period of 3 days.

  • Cytotoxicity Measurement:

    • Lactate Dehydrogenase (LDH) Assay:

      • After the incubation period, collect the cell culture supernatant.

      • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[5] Increased LDH release indicates loss of cell membrane integrity.

    • ATP Assay:

      • Measure the intracellular ATP levels of the remaining viable cells using a commercially available ATP assay kit. A decrease in ATP levels is an indicator of metabolic compromise and cytotoxicity.[2]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the ASOs. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Visualizations

Experimental Workflow for ASO Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_results Results start Start: Isolate/Thaw Primary Hepatocytes plate Plate Cells in 96-well Plates start->plate treat Add ASOs (Gymnotic Delivery) plate->treat incubate Incubate for 72 hours treat->incubate collect Collect Supernatant & Lyse Cells incubate->collect ldh LDH Assay (Supernatant) collect->ldh atp ATP Assay (Cell Lysate) collect->atp compare Compare Cytotoxicity Profiles ldh->compare atp->compare end End: Identify Lead Candidates compare->end

Caption: Workflow for in vitro ASO cytotoxicity screening.

Signaling Pathway of ASO-Induced Cellular Stress

Some toxic ASOs can induce cellular stress pathways, including the p53 and Nrf2 pathways, through mechanisms that may be either hybridization-dependent (off-target RNA degradation) or hybridization-independent (protein binding).

G cluster_trigger Toxicity Trigger cluster_mechanism Mechanism cluster_response Cellular Stress Response aso Toxic ASO (e.g., LNA-modified) off_target Hybridization-Dependent: Off-target RNA degradation aso->off_target RNase H1 mediated protein_binding Hybridization-Independent: Non-specific protein binding aso->protein_binding stress Cellular Stress (e.g., Nucleolar Stress) off_target->stress protein_binding->stress p53 p53 Activation stress->p53 nrf2 Nrf2 Activation stress->nrf2 p53->nrf2 crosstalk apoptosis Apoptosis / Cell Death p53->apoptosis nrf2->p53 crosstalk antioxidant Antioxidant Response nrf2->antioxidant

Caption: ASO-induced cellular stress pathways.

References

A Comparative Guide to Nuclease Stability of 2'-Fluoro Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo stability of RNA-based therapeutics is a critical parameter influencing their efficacy and dosing regimens. Unmodified RNA is notoriously susceptible to rapid degradation by ubiquitous nucleases.[1][2] Chemical modifications are therefore essential to enhance the stability and therapeutic potential of oligonucleotides. Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of the ribose sugar is a widely adopted strategy. This guide provides an objective comparison of the nuclease stability conferred by 2'-F modifications against other alternatives, supported by experimental data and detailed protocols.

The 2'-F modification enhances nuclease resistance by altering the sugar pucker conformation to one that is less favorable for nuclease binding and cleavage.[3] This modification not only confers stability but also increases binding affinity to target RNA and can reduce innate immune stimulation, making it a unique and valuable tool in therapeutic oligonucleotide design.[4][5][6][7]

Comparative Nuclease Stability Data

The stability of an oligonucleotide is often quantified by its half-life (t½) when incubated in a biological medium rich in nucleases, such as serum. The following table summarizes the half-life of various modified and unmodified oligonucleotides in different serum types, providing a quantitative comparison of their stability.

Oligonucleotide ModificationSerum TypeHalf-life (t½)Reference
Unmodified RNA Bovine SerumRapid degradation[8]
Unmodified DNA Fresh Human Serum~4.9 hours[9]
Unmodified DNA + 3' Inverted dT Fresh Human Serum~8.2 hours[9]
2'-Fluoro (fYrR) Fresh Human Serum~12 hours (with 3' cap)[9][10]
2'-Fluoro (fYrR) Mouse Serum~2.2 hours[9][10]
2'-O-Methyl (100% Modified) Human SerumLittle degradation detected[9][10]
2'-F modified crRNA 10% Fetal Bovine Serum~40 minutes[11]
Unmodified crRNA 10% Fetal Bovine Serum~15 minutes[11]

Note: Half-life values can vary significantly based on the specific oligonucleotide sequence, the exact assay conditions, and batch-to-batch variability in serum.[12] fYrR refers to a combination of 2′-fluoro pyrimidines and 2′-hydroxyl purines.

Experimental Protocols

A standardized protocol is crucial for the reproducible assessment of oligonucleotide stability. Below is a detailed methodology for a typical in vitro nuclease stability assay using serum.

Objective: To determine the rate of degradation and the half-life of a 2'-fluoro modified RNA oligonucleotide in the presence of serum nucleases.

Materials:

  • Lyophilized RNA oligonucleotides (e.g., unmodified control, 2'-F modified test article), fluorescently labeled for easier detection.

  • Nuclease-free water.

  • 10x Annealing Buffer (e.g., 1 M NaCl, 100 mM Tris-HCl pH 7.5).

  • Serum (e.g., Fetal Bovine Serum (FBS) or Human Serum (HS), stored at -20°C or -80°C).[12][13]

  • RNA Loading Dye (containing a denaturant like formamide (B127407) and a tracking dye).

  • Equipment for analysis: Polyacrylamide gel electrophoresis (PAGE) system or High-Performance Liquid Chromatography (HPLC).

  • Incubator or water bath set to 37°C.

  • Microcentrifuge tubes.

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend single-stranded RNA oligos in nuclease-free water to a stock concentration of 200 µM.[12]

    • For duplex RNA (e.g., siRNA), combine equal molar amounts of the sense and antisense strands with 10x annealing buffer and nuclease-free water to a final duplex concentration of 40 µM.[12]

    • Incubate the annealing mixture at 95°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper duplex formation.[12]

  • Serum Stability Assay:

    • Thaw the serum on ice. It is recommended to use a consistent batch of serum for comparative experiments to minimize variability.[12]

    • Prepare a reaction tube for each time point (e.g., 0, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[12]

    • In each tube, prepare the reaction mixture by combining the RNA duplex and serum. A common setup is 50 pmol of the oligo duplex in 50% FBS in a total volume of 10 µL.[12]

    • For the 0-minute time point, immediately mix 5 µL of the sample with 5 µL of RNA loading dye to stop the reaction and store it at -20°C.[12]

    • Incubate the remaining tubes at 37°C.[9][13]

    • At each subsequent time point, remove the corresponding tube from the incubator, mix 5 µL of the sample with 5 µL of loading dye, and immediately transfer to -20°C to halt nuclease activity.[12]

  • Analysis of Degradation (PAGE):

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7 M urea) in TBE buffer.

    • Load the stored samples for each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.

    • Run the gel at a constant voltage until the tracking dye reaches the bottom. For a typical 19-25 nucleotide oligo, this may take 90-120 minutes at 100V.[12]

    • Visualize the RNA bands using a method appropriate for the label (e.g., fluorescence imaging for fluorescently tagged oligos or ethidium (B1194527) bromide/SYBR Gold staining).[14]

  • Data Quantification and Analysis:

    • Quantify the band intensity of the full-length, intact oligonucleotide for each time point using densitometry software.

    • Calculate the percentage of intact RNA remaining at each time point relative to the 0-minute time point (% Intact RNA = [Intensity at time t / Intensity at time 0] x 100).

    • Plot the percentage of intact RNA versus time.

    • Determine the half-life (t½), which is the time required for 50% of the initial oligonucleotide to be degraded, by fitting the data to a one-phase decay curve.[9]

Workflow Visualization

The following diagram illustrates the general workflow for conducting a nuclease stability assay.

Nuclease_Stability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Oligo_Prep 1. Prepare RNA Oligonucleotide (Anneal if duplex) Incubation 2. Incubate with Serum at 37°C Oligo_Prep->Incubation Time_Points 3. Collect Aliquots at Time Intervals Incubation->Time_Points Stop_Reaction 4. Stop Reaction (Add Loading Dye) Time_Points->Stop_Reaction Analysis 5. Analyze Degradation (e.g., PAGE, HPLC) Stop_Reaction->Analysis Quantification 6. Quantify Intact RNA & Calculate Half-Life Analysis->Quantification

Caption: Workflow for an in vitro RNA nuclease stability assay.

References

Unveiling the RNase H Activity of 2'-Fluoro Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, understanding the nuances of chemical modifications is paramount. Among these, the 2'-fluoro (2'-F) modification has garnered significant attention for its unique ability to influence the activity of Ribonuclease H (RNase H), a key enzyme in the mechanism of action for many antisense oligonucleotides. This guide provides an objective comparison of the RNase H activity of oligonucleotides containing 2'-fluoro modifications against other common alternatives, supported by experimental data and detailed protocols.

The primary role of RNase H in antisense technology is the cleavage of the target RNA strand in an RNA/DNA duplex, leading to gene silencing. The chemical composition of the antisense oligonucleotide critically dictates the efficiency of this process. While some modifications enhance binding affinity and nuclease resistance, they can inadvertently abolish RNase H activity. The 2'-fluoro modification, particularly in the arabinonucleic acid (FANA) configuration, presents a compelling profile by maintaining or even enhancing RNase H-mediated cleavage.

Comparative Analysis of RNase H Activity

The efficacy of RNase H cleavage is highly dependent on the specific 2'-modification present in the antisense oligonucleotide. Below is a summary of quantitative data comparing the RNase H activity of oligonucleotides with 2'-F modifications to other common chemical alterations.

Oligonucleotide ModificationDuplex TypeRelative RNase H ActivityKey Findings & References
Unmodified DNA (Control) DNA/RNA100%Serves as the baseline for RNase H activity.
2'-Fluoro-arabinonucleic acid (2'-F-ANA) 2'-F-ANA/RNAHigh2'-F-ANA/RNA duplexes are excellent substrates for RNase H.[1][2] The conformation of the 2'-F-ANA strand is thought to mimic the natural DNA strand in a DNA/RNA hybrid, facilitating enzyme recognition.[2] Chimeric designs with 2'-F-ANA wings and a DNA gap can be even more potent than unmodified DNA.[2]
2'-Fluoro-ribonucleic acid (2'-F-RNA) 2'-F-RNA/RNANegligibleUnlike 2'-F-ANA, duplexes formed by 2'-F-RNA and a target RNA are not recognized as substrates by RNase H.[2] This highlights the critical role of the sugar stereochemistry.
2'-O-Methyl (2'-O-Me) 2'-O-Me RNA/RNANegligible to LowGenerally, 2'-O-Me modifications abrogate RNase H activity.[3] However, "gapmer" designs, where a central DNA core is flanked by 2'-O-Me modified wings, can restore RNase H activity, directing cleavage to the DNA/RNA hybrid portion.[3][4]
Locked Nucleic Acid (LNA) LNA/RNANegligible to LowSimilar to 2'-O-Me, uniform LNA modification inhibits RNase H cleavage. LNA/DNA gapmers are effective at inducing RNase H activity, with the LNA wings enhancing binding affinity.[3]

The Structural Basis for RNase H Activation

The ability of an oligonucleotide to elicit RNase H activity is intimately linked to the conformational geometry of the resulting duplex with the target RNA. RNase H recognizes a specific A/B-form helical structure characteristic of DNA/RNA hybrids.

  • 2'-F-ANA: The arabinose sugar pucker in 2'-F-ANA allows the duplex with RNA to adopt a conformation that is a suitable substrate for RNase H.[1][2] The fluorine atom, despite its high electronegativity, does not sterically hinder the enzyme's active site.[2]

  • 2'-F-RNA and 2'-O-Me: These modifications tend to favor a more A-form helical structure, which is typical of RNA/RNA duplexes and is not recognized by RNase H.[3]

This structural difference is a key determinant for the differential RNase H activity observed between these modifications.

Experimental Protocols

Accurate assessment of RNase H activity is crucial for the development of effective antisense oligonucleotides. Below are detailed methodologies for two common in vitro assays.

Protocol 1: Gel Electrophoresis-Based RNase H Cleavage Assay

This method provides a direct visualization of the cleavage of a radiolabeled or fluorescently tagged RNA substrate.

Materials:

  • Modified oligonucleotide (e.g., 2'-F-ANA, 2'-O-Me gapmer)

  • Target RNA, 5'-end labeled with 32P or a fluorescent dye (e.g., FAM)

  • Recombinant RNase H (e.g., E. coli or human)

  • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Nuclease-free water

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Annealing: In a nuclease-free microcentrifuge tube, mix the labeled target RNA and the modified oligonucleotide in a 1:1.2 molar ratio in RNase H reaction buffer without the enzyme.

  • Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate duplex formation.

  • RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the annealed duplex. The final enzyme concentration should be optimized, but a starting point of 0.1-1 U per reaction is common.

  • Incubate the reaction at 37°C. For kinetic studies, aliquots can be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of formamide loading buffer containing EDTA.

  • Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading onto the gel.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Visualization and Quantification: Visualize the intact RNA and the cleavage products using a phosphorimager or fluorescence scanner. The percentage of cleavage can be quantified by measuring the intensity of the product bands relative to the total intensity of all bands in the lane.

Protocol 2: Fluorescence-Based RNase H Cleavage Assay

This high-throughput method utilizes a fluorophore and a quencher to monitor cleavage in real-time.

Materials:

  • Modified oligonucleotide

  • Target RNA substrate dual-labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. The cleavage site should be located between the fluorophore and quencher.

  • Recombinant RNase H

  • RNase H Reaction Buffer

  • Nuclease-free water

  • Fluorescence plate reader

Procedure:

  • Annealing: Prepare the RNA/oligonucleotide duplex as described in Protocol 1.

  • Reaction Setup: In a microplate well, add the annealed duplex and RNase H reaction buffer.

  • Initiation and Measurement: Initiate the reaction by adding RNase H. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time. Cleavage of the RNA substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

  • Data Analysis: The initial rate of the reaction can be determined from the linear phase of the fluorescence curve. This allows for the calculation of kinetic parameters such as kcat and Km.[5]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

RNase_H_Mechanism cluster_0 Antisense Oligonucleotide (ASO) Action Target mRNA Target mRNA Duplex ASO/mRNA Duplex Target mRNA->Duplex ASO ASO (e.g., 2'-F-ANA) ASO->Duplex RNase H RNase H Duplex->RNase H Recruitment Cleavage mRNA Cleavage RNase H->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: Mechanism of RNase H-mediated gene silencing by antisense oligonucleotides.

Experimental_Workflow cluster_1 Gel-Based RNase H Assay cluster_2 Fluorescence-Based RNase H Assay A1 1. Anneal Labeled RNA & Modified Oligo A2 2. Add RNase H & Incubate A1->A2 A3 3. Quench Reaction A2->A3 A4 4. Denaturing PAGE A3->A4 A5 5. Visualize & Quantify A4->A5 B1 1. Anneal F/Q Labeled RNA & Modified Oligo B2 2. Add RNase H B1->B2 B3 3. Real-time Fluorescence Measurement B2->B3 B4 4. Kinetic Analysis B3->B4

Caption: Workflow for in vitro RNase H activity assays.

Modification_Comparison cluster_FANA 2'-F-ANA cluster_FORMe 2'-F-RNA / 2'-O-Me cluster_Gapmer Gapmer (e.g., 2'-O-Me/DNA) Oligo/RNA Duplex Oligo/RNA Duplex FANA_conformation DNA/RNA-like (A/B-form) Conformation Oligo/RNA Duplex->FANA_conformation FORMe_conformation RNA/RNA-like (A-form) Conformation Oligo/RNA Duplex->FORMe_conformation Gapmer_structure Hybrid Conformation (A-form wings, A/B-form gap) Oligo/RNA Duplex->Gapmer_structure FANA_activity High RNase H Activity FANA_conformation->FANA_activity FORMe_activity No RNase H Activity FORMe_conformation->FORMe_activity Gapmer_activity Localized RNase H Activity Gapmer_structure->Gapmer_activity

Caption: Impact of 2'-modifications on duplex conformation and RNase H activity.

Conclusion

The choice of chemical modification is a critical design parameter for antisense oligonucleotides that function through an RNase H-dependent mechanism. The 2'-fluoro modification, particularly in the form of 2'-F-ANA, stands out for its ability to form duplexes with RNA that are potent substrates for RNase H. This contrasts with 2'-F-RNA and 2'-O-Me modifications, which generally abrogate RNase H activity unless incorporated into a gapmer design. The provided experimental protocols offer robust methods for quantifying and comparing the RNase H activity of novel oligonucleotide designs, enabling researchers to make informed decisions in the development of next-generation nucleic acid therapeutics.

References

2'-Fluoro Modified Antisense Oligonucleotides: A Comparative Guide to In Vitro Exon Skipping Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 2'-Fluoro (2'-F) modified antisense oligonucleotides (AOs) against other common chemistries in promoting exon skipping. The information is supported by experimental data to inform the selection of optimal AO candidates for therapeutic development.

Antisense oligonucleotide-mediated exon skipping is a promising therapeutic strategy for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD). This approach utilizes short, synthetic nucleic acid analogs (AOs) to bind to specific sequences within a pre-messenger RNA (pre-mRNA), effectively hiding an exon from the splicing machinery and causing it to be excluded from the final mature mRNA. This can restore the reading frame of a mutated gene, leading to the production of a truncated but functional protein.

The chemical modification of AOs is critical for their stability, binding affinity, and overall efficacy. Among the various modifications, 2'-F has emerged as a potent analog due to its high binding affinity to RNA and resistance to nuclease degradation. This guide delves into the in vitro efficacy of 2'-F AOs, comparing them with other widely used modifications such as 2'-O-methyl (2'-OMe) and locked nucleic acid (LNA), often on a phosphorothioate (B77711) (PS) backbone which enhances nuclease resistance.

Comparative In Vitro Efficacy of 2'-F AOs in Exon Skipping

Studies have demonstrated that 2'-F modified AOs can be highly effective at inducing exon skipping in vitro, often outperforming the more traditional 2'-OMe PS AOs. The inclusion of 2'-F modifications, either as a full-length AO or in chimeric designs with other chemistries like 2'-OMe or LNA, has been systematically evaluated.

In human cell cultures for DMD, 2'-F phosphorothioate (2FPS) AOs have shown superior exon skipping levels compared to their isosequential 2'-O-methyl phosphorothioate (2OMePS) counterparts.[1][2] For instance, when targeting human dystrophin exon 45, three out of four 2FPS AOs tested induced exon skipping levels of over 90% at all tested concentrations.[1] Similarly, for exon 53, all 2FPS AOs induced higher exon skipping than their 2OMePS equivalents.[1]

Chimeric designs incorporating 2'-F nucleotides have also shown significant promise. LNA/2'-F chimeric AOs, in particular, have demonstrated better exon-23 skipping efficiency in mdx mouse myotubes compared to AOs without LNA modifications.[3][4] Furthermore, these LNA/2'-F chimeras exhibited higher exonuclease stability and lower cytotoxicity than 2'-OMe/2'-F chimeras.[3][4]

The following table summarizes the quantitative data on exon skipping efficiency from a study comparing different AO chemistries targeting exon 23 in mdx mouse myotubes.

Antisense Oligonucleotide ChemistryConcentrationExon 23 Skipping Efficiency (%)
Fully Modified AOs
2'-OMe-PS12.5 nM~15%
25 nM~30%
50 nM~35%
2'-F-PS12.5 nM~25%
25 nM~30%
50 nM~35%
2'-OMe/2'-F Chimeras
Mixmer 12.5 nM33%
5 nM40%
12.5 nM48%
Mixmer 22.5 nM18%
5 nM32%
12.5 nM44%
Gapmer2.5 nM18%
5 nM18%
12.5 nM27%
LNA/2'-F Chimeras
Mixmer 12.5 nM16%
5 nM13%
12.5 nM22%
Mixmer 22.5 nM21%
5 nM27%
12.5 nM28%
Gapmer2.5 nM33%
5 nM40%
12.5 nM51%

Data is approximated from graphical representations in the cited literature and should be considered illustrative.[3]

Mechanism of AO-Induced Exon Skipping

Antisense oligonucleotides designed for exon skipping do not degrade the target pre-mRNA. Instead, they act as steric blockers. By binding to specific sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs) or the splice sites, the AO prevents the binding of splicing factors that are essential for the recognition and inclusion of the target exon. This steric hindrance leads to the spliceosome machinery bypassing the targeted exon, resulting in its exclusion from the mature mRNA.

AO_Exon_Skipping_Mechanism cluster_pre_mRNA Pre-mRNA Processing cluster_AO_Intervention Antisense Oligonucleotide Intervention pre_mRNA Pre-mRNA (Introns and Exons) splicing Splicing (Spliceosome Assembly) pre_mRNA->splicing mRNA Mature mRNA splicing->mRNA Intron Removal skipped_mRNA mRNA with Skipped Exon splicing->skipped_mRNA protein Protein Synthesis mRNA->protein Translation AO Antisense Oligonucleotide (AO) binding AO binds to Exon Splicing Enhancer AO->binding binding->splicing Steric Hindrance altered_protein Truncated/Altered Protein skipped_mRNA->altered_protein Translation

Caption: Mechanism of antisense oligonucleotide (AO)-mediated exon skipping.

Experimental Protocols

The in vitro evaluation of AO efficacy in exon skipping typically involves the following key steps.

Cell Culture and Transfection

Patient-derived myoblasts or immortalized muscle cell lines (e.g., mdx mouse myotubes) are cultured under standard conditions.[1][3] Once cells reach the desired confluency or differentiation state, they are transfected with the AOs. A cationic lipid-based transfection reagent is commonly used to facilitate the delivery of the negatively charged AOs across the cell membrane. A range of AO concentrations is typically tested to determine the dose-response relationship.[3]

RNA Isolation and RT-PCR Analysis

Following a defined incubation period (e.g., 24-48 hours) post-transfection, total RNA is extracted from the cells using a commercial kit. The RNA is then reverse transcribed into complementary DNA (cDNA). The region of the target transcript flanking the exon of interest is amplified by polymerase chain reaction (PCR), often using a nested PCR approach for increased specificity and sensitivity.[5]

Quantification of Exon Skipping

The PCR products are analyzed by gel electrophoresis. The presence of a shorter PCR product corresponding to the transcript with the skipped exon, in addition to the full-length product, indicates successful exon skipping. The intensity of the bands on the gel is quantified using densitometry to calculate the percentage of exon skipping. The formula used is typically:

Exon Skipping (%) = (Intensity of skipped band / (Intensity of skipped band + Intensity of full-length band)) x 100

Protein Analysis (Dystrophin Restoration)

To confirm that exon skipping leads to the restoration of the protein, techniques like Western blotting or Myoblot analysis are employed.[5] These methods detect and quantify the presence of the restored, albeit truncated, protein (e.g., dystrophin) in cell lysates. This step is crucial to validate the therapeutic potential of the AO.

Exon_Skipping_Workflow start Start: Design & Synthesize AOs cell_culture Cell Culture (e.g., mdx myotubes) start->cell_culture transfection AO Transfection (Varying Concentrations) cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation rna_extraction Total RNA Extraction incubation->rna_extraction protein_analysis Protein Analysis (Western Blot/Myoblot) incubation->protein_analysis rt_pcr RT-PCR Amplification of Target Region rna_extraction->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel quantification Densitometry & Quantification of Exon Skipping gel->quantification end End: Efficacy Determined quantification->end protein_analysis->end

Caption: Experimental workflow for in vitro evaluation of AO-induced exon skipping.

Conclusion

The in vitro data strongly supports the high efficacy of 2'-F modified antisense oligonucleotides in mediating exon skipping. Both fully modified 2'-F AOs and chimeric designs incorporating 2'-F nucleotides have demonstrated potent activity, often exceeding that of conventional 2'-OMe AOs.[1][6] In particular, LNA/2'-F chimeras appear to offer a favorable balance of high efficacy, stability, and reduced cytotoxicity.[3][4] These findings underscore the potential of 2'-F chemistry in the development of next-generation antisense therapeutics for genetic diseases amenable to an exon skipping strategy. Further preclinical and clinical studies are warranted to translate these promising in vitro results into effective treatments.

References

A Comparative Guide to Non-Specific Protein Binding of 2'-Fluoro-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is often influenced by their interactions with proteins within the biological milieu. Non-specific protein binding can significantly impact the pharmacokinetics, biodistribution, and safety profile of these drug candidates. This guide provides an objective comparison of the non-specific protein binding characteristics of 2'-fluoro (2'-F) modified oligonucleotides against other common chemical modifications, supported by experimental data and detailed methodologies.

The Landscape of Oligonucleotide Modifications and Protein Interactions

Chemical modifications are introduced into therapeutic oligonucleotides to enhance their properties, such as nuclease resistance and binding affinity to target RNA. The phosphorothioate (B77711) (PS) backbone modification, where a non-bridging oxygen is replaced by sulfur, is a cornerstone of many antisense oligonucleotides (ASOs) and siRNAs, significantly increasing their in vivo stability.[1] However, this modification is also a primary driver of non-specific protein binding.[2][3]

The 2'-position of the ribose sugar is another critical site for modification. Common modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F). These modifications influence the oligonucleotide's conformation, hydrophobicity, and ultimately, its propensity for non-specific protein interactions.

2'-Fluoro Modification: A Double-Edged Sword

The 2'-fluoro modification is known to increase the binding affinity of oligonucleotides to their target RNA. However, evidence strongly suggests that 2'-F modification, particularly in the context of a PS backbone, leads to enhanced non-specific protein binding compared to more hydrophilic modifications like 2'-MOE and 2'-OMe.[4] The hydrophobicity of the 2' substituent plays a crucial role, with more hydrophobic modifications generally exhibiting higher affinity for proteins. This increased protein binding can be a double-edged sword, potentially leading to altered pharmacokinetics and off-target toxicities.[4]

Comparative Analysis of Non-Specific Protein Binding

The following table summarizes the non-specific protein binding characteristics of various oligonucleotide modifications. It is important to note that direct, side-by-side quantitative comparisons across a wide range of proteins are not always available in the literature. The data presented here is a compilation from multiple studies.

Modification/Oligonucleotide TypeKey Findings on Non-Specific Protein BindingQuantitative Data (Kd values)References
2'-Fluoro (2'-F) with PS backbone Generally exhibits higher and more promiscuous binding to a wide range of plasma and intracellular proteins compared to 2'-MOE and 2'-OMe modifications. This is often attributed to the increased hydrophobicity of the 2'-F group. Can lead to off-target effects and toxicity.Kd values for binding to P54nrb are in the low nanomolar range (e.g., ~2-4 nM for 2'-F gapmers).[2] A study noted an approximate 10-fold difference in binding affinity for diverse proteins when comparing hydrophobic 2' modifications (like 2'-F) to more hydrophilic ones.[4][2][4][5][6]
2'-O-Methoxyethyl (2'-MOE) with PS backbone Shows significant binding to plasma proteins, which is crucial for extending plasma half-life. However, it generally exhibits lower non-specific intracellular protein binding compared to 2'-F modifications.Kd for binding to human serum albumin is in the micromolar range (e.g., ~10.4 µM for a 5-10-5 MOE PS ASO).[7][8] Binding to other plasma proteins like histidine-rich glycoprotein (B1211001) (HRG) can be in the low micromolar range.[7][8][9][10]
2'-O-Methyl (2'-OMe) with PS backbone Generally displays reduced non-specific protein binding compared to unmodified PS-DNA and 2'-F PS-oligonucleotides. This can lead to reduced non-specific cellular effects.A study showed that 2'-OMe modification reduced the binding affinity to RPA (replication protein A) by about 10-fold compared to a phosphorothioate DNA oligomer.[11][11][12]
Unmodified Phosphodiester (PO) Exhibits minimal non-specific protein binding but is rapidly degraded by nucleases in vivo.-[2]
Phosphorothioate (PS) DNA (without 2' modifications) The PS backbone is a major contributor to non-specific protein binding. Binds to a wide array of plasma and cellular proteins.Kd for binding to human serum albumin is tighter than 2'-MOE PS ASOs.[7][8][2][3][7][8]

Consequences of Increased Non-Specific Binding of 2'-F Oligonucleotides

The enhanced protein binding of 2'-F modified oligonucleotides can lead to specific cellular toxicities. One of the well-documented effects is the degradation of the Drosophila behavior/human splicing (DBHS) family of proteins, which includes P54nrb, PSF, and PSPC1.[5][6] This degradation is mediated by the proteasome and can lead to DNA damage and impaired cell proliferation.[6]

Furthermore, in vivo studies in mice have demonstrated that 2'-F gapmer PS-ASOs can cause hepatotoxicity.[13] This toxicity is associated with the activation of the p53 signaling pathway, leading to apoptosis and liver necrosis.[13]

Below is a diagram illustrating the proposed signaling pathway for 2'-F ASO-induced cytotoxicity.

G cluster_0 Cellular Environment ASO 2'-F Modified PS ASO Proteins Intracellular Proteins (e.g., DBHS family) ASO->Proteins High Affinity Binding p53 p53 ASO->p53 Activation Proteasome Proteasome Proteins->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Toxicity Hepatotoxicity Apoptosis->Toxicity

Proposed pathway of 2'-F ASO-induced cytotoxicity.

Experimental Protocols for Assessing Non-Specific Protein Binding

Accurate assessment of non-specific protein binding is critical for the preclinical development of oligonucleotide therapeutics. The following are detailed methodologies for key experiments used to characterize these interactions.

Experimental Workflow

The general workflow for investigating non-specific protein binding of oligonucleotides is depicted below.

G cluster_workflow Experimental Workflow start Start: Oligonucleotide Synthesis & Labeling incubation Incubation with Cell Lysate or Plasma start->incubation separation Separation of Protein-Oligo Complexes incubation->separation quantification Quantification of Binding separation->quantification identification Identification of Binding Proteins separation->identification data_analysis Data Analysis & Comparison quantification->data_analysis identification->data_analysis

General workflow for assessing oligonucleotide-protein interactions.
Affinity Purification followed by Mass Spectrometry (AP-MS)

This method is used to identify the proteins that bind to a specific oligonucleotide.

a. Oligonucleotide Immobilization:

  • Synthesize the oligonucleotide of interest with a 5' or 3' biotin (B1667282) tag.

  • Incubate the biotinylated oligonucleotide (e.g., 10 nmol) with streptavidin-coated magnetic beads (e.g., 1 mg) in a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) for 1 hour at room temperature with gentle rotation.

  • Wash the beads three times with the binding buffer to remove unbound oligonucleotides.

b. Protein Binding:

  • Prepare cell lysate or plasma. For cell lysate, harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors).

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the oligonucleotide-coated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

c. Washing and Elution:

  • Wash the beads extensively (e.g., 5 times) with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads. This can be done by:

    • Competitive elution with a high concentration of free biotin.

    • Denaturing elution with a buffer containing SDS (e.g., 2% SDS in 100 mM Tris-HCl, pH 6.8).

d. Mass Spectrometry Analysis:

  • Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.

  • Alternatively, perform in-solution digestion of the eluted proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that can be used to quantify oligonucleotide-protein interactions in real-time in living cells or in vitro.[14][15][16]

a. Plasmid Construction:

  • Clone the protein of interest into a vector containing a luciferase donor (e.g., NanoLuc®) to create a fusion protein.

b. Oligonucleotide Labeling:

  • Synthesize the oligonucleotide with a fluorescent acceptor dye (e.g., Alexa Fluor® 594) at the 3' or 5' end.

c. In Vitro BRET Assay:

  • Express and purify the luciferase-tagged protein.

  • In a 96-well plate, add a constant amount of the purified protein.

  • Add increasing concentrations of the fluorescently labeled oligonucleotide.

  • Add the luciferase substrate (e.g., furimazine for NanoLuc®).

  • Immediately measure the luminescence at two wavelengths: one for the donor and one for the acceptor, using a plate reader equipped with appropriate filters.

  • The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).

  • Plot the BRET ratio against the oligonucleotide concentration to determine the binding affinity (Kd).

d. In-Cell BRET Assay:

  • Transfect cells with the plasmid encoding the luciferase-tagged protein.

  • After expression, introduce the fluorescently labeled oligonucleotide into the cells (e.g., via transfection or electroporation).

  • Add the luciferase substrate to the live cells and measure the BRET signal as described above.

Filter Binding Assay

This is a classic and straightforward method to determine the binding affinity between a protein and an oligonucleotide.[17][18][19][20]

a. Oligonucleotide Labeling:

  • Label the oligonucleotide with a radioactive isotope (e.g., ³²P) at the 5' end using T4 polynucleotide kinase.

  • Purify the labeled oligonucleotide to remove unincorporated nucleotides.

b. Binding Reaction:

  • In a series of tubes, mix a constant, low concentration of the radiolabeled oligonucleotide with increasing concentrations of the purified protein of interest.

  • Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

c. Filtration:

  • Use a dot-blot or filter manifold apparatus with a nitrocellulose membrane. Nitrocellulose binds proteins, while nucleic acids generally do not.

  • Apply each binding reaction to a separate well and apply a vacuum to pull the liquid through the membrane.

  • Wash each well with a small volume of wash buffer (the same as the binding buffer without protein or oligonucleotide).

d. Quantification:

  • Dry the nitrocellulose membrane.

  • Quantify the amount of radioactivity retained on the membrane for each reaction using a phosphorimager or scintillation counter.

  • Plot the amount of bound oligonucleotide as a function of the protein concentration.

  • Determine the dissociation constant (Kd), which is the protein concentration at which 50% of the oligonucleotide is bound.

Conclusion

The choice of chemical modifications, particularly at the 2'-position of the ribose, is a critical consideration in the design of oligonucleotide therapeutics. While 2'-fluoro modification can enhance target affinity, its increased propensity for non-specific protein binding necessitates careful evaluation during preclinical development. The resulting off-target effects, including cellular toxicity, can pose significant challenges. A thorough understanding and characterization of these non-specific interactions, using the experimental approaches outlined in this guide, are essential for the development of safe and effective oligonucleotide-based drugs. Researchers and drug developers are encouraged to consider the trade-offs between desired on-target activity and potential off-target liabilities associated with different chemical modifications.

References

Navigating Nuclease Valley: A Comparative Guide to the In Vivo Stability of 2'-Fluoro Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of an oligonucleotide therapeutic from bench to bedside is fraught with challenges, paramount among them being in vivo stability. The ability of an oligonucleotide to resist degradation by endogenous nucleases is critical for its pharmacokinetic profile, target engagement, and ultimate therapeutic efficacy. This guide provides an objective comparison of the in vivo stability of 2'-fluoro (2'-F) modified phosphorothioate (B77711) (PS) oligonucleotides against other common chemical modifications, supported by experimental data and detailed methodologies.

The landscape of oligonucleotide modifications is diverse, with each alteration offering a unique balance of stability, affinity, and tolerability. Among these, the combination of a 2'-fluoro modification with a phosphorothioate backbone has emerged as a promising strategy to enhance nuclease resistance. This guide delves into the quantitative data that underpins this assertion, offering a clear comparison with other widely used modifications such as 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), and locked nucleic acid (LNA).

Quantitative Comparison of In Vivo Stability

The in vivo stability of an oligonucleotide is a multifactorial characteristic influenced by its chemical modification pattern, sequence, and the biological environment. The following tables summarize key quantitative parameters from various preclinical studies, offering a comparative snapshot of the performance of different oligonucleotide chemistries.

ModificationPlasma Half-life (t½) in RodentsPredominant Excretion RouteReference
Unmodified Phosphodiester< 1 hourRenal[1]
Phosphorothioate (PS)0.5 - 2 hoursRenal and Hepatic[2][3]
2'-O-Methyl (2'-OMe) PS4 - 6 hoursRenal and Hepatic[1][4]
2'-O-Methoxyethyl (2'-MOE) PS> 12 days (elimination half-life)Renal and Hepatic[1]
2'-Fluoro (2'-F) PS~9.5 minutes (distribution half-life)Not explicitly stated, likely Renal and Hepatic[5]
Locked Nucleic Acid (LNA) PSSeveral days to weeks (terminal half-life)Renal and Hepatic[6]

Table 1: Comparative Plasma Half-life and Excretion of Modified Oligonucleotides. The data illustrates the significant improvement in plasma residence time with the introduction of chemical modifications compared to unmodified oligonucleotides. Second-generation modifications like 2'-MOE and LNA demonstrate substantially longer elimination half-lives.

ModificationKey Tissue DistributionIntact Oligonucleotide in Liver (24h post-dose)Reference
Phosphorothioate (PS)Liver, Kidney, Spleen~50-60%[7]
2'-O-Methoxyethyl (2'-MOE) PSLiver, Kidney, Adipose Tissue>80%[1]
2'-Fluoro (2'-F) PSLiver, KidneyData not directly comparable, but shows significant liver accumulation[5][8]
Locked Nucleic Acid (LNA) PSLiver, KidneyHigh, specific percentage varies by study[6]

Table 2: Tissue Distribution and Hepatic Stability of Modified Oligonucleotides. The liver is a primary site of accumulation for systemically administered oligonucleotides. The data highlights the high stability of modified oligonucleotides within this key organ.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo stability data, detailed and standardized experimental protocols are essential. The following is a representative methodology for evaluating the in vivo stability of modified oligonucleotides in a rodent model.

Protocol: In Vivo Stability Assessment in Mice

1. Oligonucleotide Preparation and Administration:

  • Synthesize and purify the desired modified oligonucleotides (e.g., 2'-F PS, 2'-MOE PS).

  • For pharmacokinetic studies, radiolabeling (e.g., with ³⁵S for phosphorothioates or ³H/¹⁴C) or fluorescent tagging of the oligonucleotide is often employed.

  • Dissolve the oligonucleotide in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.

  • Administer the oligonucleotide to mice (e.g., C57BL/6 or BALB/c) via intravenous (IV) or subcutaneous (SC) injection at a specified dose (e.g., 2-50 mg/kg).

2. Sample Collection:

  • Plasma: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Tissues: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the organs. Harvest tissues of interest (e.g., liver, kidney, spleen, heart, lung) and snap-freeze them in liquid nitrogen.

3. Oligonucleotide Extraction and Analysis:

  • Plasma: Proteins in plasma samples are typically precipitated using a proteinase K digestion followed by solid-phase extraction (SPE) or liquid-liquid extraction.

  • Tissues: Homogenize the frozen tissues in a suitable lysis buffer. The extraction of oligonucleotides from tissue homogenates often involves a combination of enzymatic digestion (proteinase K), phenol-chloroform extraction, and/or SPE.

  • Analysis: The concentration and integrity of the extracted oligonucleotides are determined using methods such as:

    • Capillary Gel Electrophoresis (CGE): To separate the full-length oligonucleotide from its shorter metabolites.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For precise identification and quantification of the parent oligonucleotide and its metabolites.[9]

    • Scintillation Counting: For radiolabeled oligonucleotides to determine total radioactivity in plasma and tissues.

Visualizing the Workflow

To better understand the process of evaluating in vivo stability, the following diagram illustrates the key steps involved.

InVivo_Stability_Workflow cluster_Preparation Preparation cluster_Administration In Vivo Administration cluster_Sampling Sample Collection cluster_Analysis Analysis cluster_Data Data Interpretation Oligo_Synthesis Oligonucleotide Synthesis & Modification Formulation Formulation in Sterile Vehicle Oligo_Synthesis->Formulation Dosing IV or SC Administration Formulation->Dosing Animal_Model Animal Model (e.g., Mouse) Animal_Model->Dosing Blood_Collection Blood Sampling (Time Course) Dosing->Blood_Collection Tissue_Harvest Tissue Harvesting (End Point) Dosing->Tissue_Harvest Extraction Oligonucleotide Extraction Blood_Collection->Extraction Tissue_Harvest->Extraction Quantification Quantification & Integrity Analysis (CGE, LC-MS) Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Stability_Assessment Stability Assessment Quantification->Stability_Assessment

Figure 1: Experimental workflow for in vivo oligonucleotide stability assessment.

Discussion and Considerations

The data presented underscores the critical role of chemical modifications in enhancing the in vivo stability of oligonucleotides. The phosphorothioate backbone is a foundational modification that confers significant nuclease resistance.[10] The addition of 2' modifications, such as 2'-F, 2'-MOE, and LNA, further enhances this stability, leading to prolonged plasma half-lives and increased tissue accumulation.[11][12]

While 2'-F modification significantly improves nuclease resistance compared to unmodified oligonucleotides, some studies suggest that it may not be as robust as 2'-MOE or LNA modifications in terms of overall in vivo stability and duration of action.[13] However, the choice of modification is not solely based on stability. Factors such as binding affinity to the target RNA, potential for off-target effects, and toxicity profile must also be considered.

Notably, some research has indicated that 2'-F modified phosphorothioate oligonucleotides can be associated with hepatotoxicity at higher doses.[8][14] This is thought to be related to an increased affinity for intracellular proteins, leading to downstream toxic effects.[8] Therefore, a thorough evaluation of the therapeutic window is crucial for any oligonucleotide candidate, including those with 2'-F modifications.

References

A Comparative Guide to the Mass Spectrometry Analysis of DMT-2'-Fluoro-dG(ib) Amidite Incorporation in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMT-2'-Fluoro-dG(ib) Amidite with alternative modifications for synthetic oligonucleotides, focusing on their analysis by mass spectrometry. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their therapeutic oligonucleotide development programs. The inclusion of 2'-fluoro modifications in oligonucleotides has been shown to enhance nuclease resistance and binding affinity, making them a valuable tool in the development of antisense and siRNA therapeutics.[1][2][3][4]

Performance Comparison of 2'-Modified Guanosine Amidites

The choice of phosphoramidite (B1245037) for oligonucleotide synthesis can significantly impact the final product's purity, yield, and performance in downstream applications. This section compares DMT-2'-Fluoro-dG(ib) Amidite with a common alternative, 2'-O-Methyl-dG(ib) Amidite, and the unmodified deoxyguanosine amidite.

FeatureDMT-2'-Deoxy-dG(ib) Amidite (Unmodified)DMT-2'-Fluoro-dG(ib) AmiditeDMT-2'-O-Methyl-dG(ib) Amidite
Modification None (Standard DNA)2'-Fluoro2'-O-Methyl
Molecular Weight C44H55N7O7P (843.92 g/mol )C44H53FN7O8P (857.91 g/mol )[5]C45H57N7O8P (873.95 g/mol )
Key Properties Standard building block for DNA synthesis.Increases nuclease resistance and binding affinity (Tm).[1][3]Increases nuclease resistance and binding affinity; can reduce immune stimulation.[1][4]
Typical Coupling Efficiency >99%94-96% (may require double coupling)[6]~98-99%
Impact on Mass Baseline+14.00 Da per incorporation (relative to dG)+30.03 Da per incorporation (relative to dG)
Mass Spectrometry Profile Well-characterized fragmentation patterns.Stable during ionization; minimal in-source decay.Stable during ionization; characteristic mass shift.

Mass Spectrometry Analysis: ESI-MS vs. MALDI-TOF

The two primary mass spectrometry techniques for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF). For modified and longer oligonucleotides, ESI-MS is often the preferred method.[7][8]

ParameterESI-MSMALDI-TOF
Ionization Principle Soft ionization of molecules in solution.Co-crystallization with a matrix followed by laser-induced desorption and ionization.
Typical Analytes Longer and modified oligonucleotides, proteins.Peptides, smaller oligonucleotides (<50 bases).
Mass Accuracy High (<0.01%)Moderate (0.01-0.1%)
Resolution HighModerate to High
Fragmentation Can be controlled by varying instrument parameters.Can cause fragmentation, especially for labile modifications.
Throughput Lower, often coupled with liquid chromatography (LC-MS).High
Sample Purity Requirement More tolerant to salts and impurities.Requires highly purified samples.

Experimental Methodologies

This section provides detailed protocols for the synthesis of oligonucleotides containing DMT-2'-Fluoro-dG(ib) Amidite and their subsequent analysis by mass spectrometry.

Solid-Phase Oligonucleotide Synthesis

Materials:

  • DMT-2'-Fluoro-dG(ib) Phosphoramidite

  • Standard DNA/RNA phosphoramidites and solid supports (e.g., CPG)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation: Prepare a 0.1 M solution of DMT-2'-Fluoro-dG(ib) Amidite in anhydrous acetonitrile. Install the amidite on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps:

    • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleotide.

    • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-5 minutes) is recommended for 2'-fluoro amidites to ensure high coupling efficiency.[9] For difficult couplings, a double coupling step may be employed.[6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • For oligonucleotides containing 2'-fluoro modifications, a common deprotection method involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at elevated temperatures (e.g., 55-65°C) for several hours.[2][9] A patented method suggests using aqueous methylamine at 25-45°C for 30 minutes for oligonucleotides with 2'-deoxy-2'-fluoro nucleotides.[10]

Sample Preparation for Mass Spectrometry

Materials:

  • Synthesized and deprotected oligonucleotide

  • Nuclease-free water

  • Ammonium acetate (B1210297) or other volatile salts for ESI-MS

  • MALDI Matrix (e.g., 3-hydroxypicolinic acid for MALDI-TOF)

  • ZipTips or other desalting columns

Protocol:

  • Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE, to remove truncated sequences and other impurities.

  • Desalting: It is crucial to remove non-volatile salts (e.g., sodium or potassium) which can interfere with mass spectrometry by forming adducts. This is often achieved using reverse-phase cartridges (e.g., ZipTips).

  • Sample Formulation:

    • For ESI-MS: The purified and desalted oligonucleotide is dissolved in a solution compatible with electrospray, such as 50:50 acetonitrile:water with a volatile salt like ammonium acetate.

    • For MALDI-TOF: The oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid in acetonitrile/water) and spotted onto the MALDI target plate. The mixture is allowed to air dry, forming co-crystals of the analyte and matrix.

Mass Spectrometry Analysis

Instrumentation:

  • ESI-MS: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a liquid chromatography system.

  • MALDI-TOF: A MALDI-TOF mass spectrometer.

Typical Instrument Parameters (ESI-MS):

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 300-400 °C

  • Nebulizer Gas Flow: Instrument-dependent

  • Mass Range: 500-2500 m/z (the multiply charged ions will fall within this range)

Data Analysis: The raw data from the mass spectrometer is processed to identify the molecular weight of the full-length product. For ESI-MS data, this involves deconvolution of the multiply charged ion series to determine the neutral mass. The experimentally determined mass is then compared to the theoretical mass calculated from the oligonucleotide sequence. Any discrepancies may indicate incomplete deprotection, modifications, or synthesis errors.

Visualizing the Workflow and Biological Context

To better illustrate the processes described, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & QC cluster_ms Mass Spectrometry start Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Amidite Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat for each base cleave Cleavage & Deprotection oxidize->cleave hplc HPLC / PAGE Purification cleave->hplc desalt Desalting hplc->desalt ms ESI-MS or MALDI-TOF desalt->ms data Data Analysis (Mass Verification) ms->data KRAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle siRNA siRNA targeting KRAS mRNA siRNA->KRAS_GTP Inhibition of KRAS expression

References

A Comparative Guide to HPLC Purification and Analysis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2'-fluoro modified oligonucleotides, achieving high purity and accurate analysis is paramount for reliable downstream applications and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile platform for both the purification and analysis of these modified oligonucleotides. This guide provides a comprehensive comparison of HPLC with other common techniques, supported by experimental data and detailed protocols.

Comparison of Purification Techniques

The choice of purification method significantly impacts the final purity and yield of 2'-fluoro modified oligonucleotides. The most common techniques are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

Data Summary: HPLC vs. PAGE Purification

ParameterIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Purity Level >85%[1], often >90%[1]>95%, up to 99%[2]
Recovery Rate 50-70%[3]10-80%[4], typically 20-50%[3]
Resolution (n-1) Good, but can be challenging for longer oligos (>50 bases)[2][5]Excellent, capable of single-nucleotide resolution[6]
Scalability High; suitable for large-scale synthesis[2]Low; typically for small-scale purification[7]
Throughput High; amenable to automationLow; laborious and time-consuming[6][8]
Best Suited For Modified oligos, shorter oligos (<50 bases), high-throughput needs[2][3]Long oligos (>50 bases), applications requiring highest purity[3]

Key Considerations:

  • IP-RP-HPLC offers a balance of high resolution, good recovery, and scalability, making it a preferred method for many applications involving 2'-fluoro modified oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide, which is modulated by an ion-pairing agent.[9]

  • PAGE provides the highest purity by separating oligonucleotides based on their size with single-base resolution.[6] However, it suffers from lower recovery rates and is a more manual and time-consuming process.[6][8] For 2'-fluoro modified oligonucleotides, PAGE may not effectively separate based on the modification itself, but rather on the overall length of the oligonucleotide.[8]

Comparison of Analytical Techniques

Accurate analysis is crucial to confirm the identity, purity, and integrity of 2'-fluoro modified oligonucleotides. HPLC, often coupled with Mass Spectrometry (LC-MS), and Capillary Gel Electrophoresis (CGE) are the primary analytical methods.

Data Summary: HPLC/LC-MS vs. CGE Analysis

ParameterHPLC / LC-MSCapillary Gel Electrophoresis (CGE)
Information Provided Purity, identity (molecular weight), sequence confirmationPurity, size heterogeneity (n-1, n+1)
Resolution High, capable of single-nucleotide resolution in optimized methods[10]Very high, excellent for resolving length variants[11]
Sensitivity High, especially with MS detectionHigh, with low sample consumption[11]
Throughput High, with automated systemsHigh, with automated systems[11]
Quantitative Accuracy Good, especially with UV detectionExcellent for quantitative estimation of product and failure sequences[11]
Compatibility IP-RP-HPLC is compatible with MS for detailed structural analysis[9]Not directly coupled with MS

Key Considerations:

  • LC-MS is a powerful tool for the definitive identification of 2'-fluoro modified oligonucleotides and their impurities by providing accurate mass information.[12] This is particularly important for confirming the incorporation of modifications and identifying any side products.

  • CGE is an excellent method for assessing the purity of an oligonucleotide sample with high resolution and quantitative accuracy, making it a strong alternative or complementary technique to HPLC for quality control.[13][14]

Experimental Protocols

IP-RP-HPLC Purification of 2'-Fluoro Modified Oligonucleotides

This protocol provides a general guideline for the purification of 2'-fluoro modified oligonucleotides using IP-RP-HPLC.

Materials:

  • Crude 2'-fluoro modified oligonucleotide, desalted

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in water. For example, dissolve 10.5 mL of HFIP and 1.2 mL of TEA in approximately 950 mL of water, then adjust the final volume to 1 L.[15] The pH should be around 8.3.

    • Mobile Phase B: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in 50:50 acetonitrile:water.

  • HPLC System Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 20%) in Mobile Phase A at a flow rate suitable for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the column temperature to 60°C to denature any secondary structures.

    • Set the UV detector to monitor at 260 nm.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 20% to 70% B over 20-30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak, which represents the full-length product.

    • Analyze the purity of the collected fractions by analytical HPLC or LC-MS.

    • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

LC-MS Analysis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the analysis of purified 2'-fluoro modified oligonucleotides using LC-MS.

Materials:

  • Purified 2'-fluoro modified oligonucleotide

  • LC-MS grade water

  • LC-MS grade methanol (B129727) or acetonitrile

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • C18 column suitable for LC-MS (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18)

Procedure:

  • Mobile Phase Preparation (MS-compatible):

    • Mobile Phase A: 100 mM HFIP, 8.6 mM TEA in water.[15]

    • Mobile Phase B: Methanol or acetonitrile.

  • LC-MS System Setup:

    • Equilibrate the column with a starting percentage of Mobile Phase B.

    • Set the column temperature (e.g., 50-60°C).

    • Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

  • Sample Preparation:

    • Dissolve the oligonucleotide in Mobile Phase A at a concentration of approximately 5-10 µM.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the sample.

    • Apply a suitable gradient to separate the oligonucleotide from any remaining impurities.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the main peak and any impurities.

    • Compare the observed molecular weight with the theoretical mass of the 2'-fluoro modified oligonucleotide.

Denaturing PAGE Purification of 2'-Fluoro Modified Oligonucleotides

This protocol describes the purification of 2'-fluoro modified oligonucleotides using denaturing PAGE.

Materials:

  • Crude 2'-fluoro modified oligonucleotide

  • Urea (B33335)

  • Acrylamide/Bis-acrylamide solution

  • 10X TBE buffer (Tris-borate-EDTA)

  • Ammonium (B1175870) persulfate (APS)

  • TEMED (tetramethylethylenediamine)

  • 2X Formamide (B127407) loading buffer

  • Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Procedure:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea in 1X TBE buffer.

    • Add APS and TEMED to initiate polymerization. Pour the gel and allow it to polymerize completely.[2]

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in 2X formamide loading buffer.

    • Heat the sample at 95°C for 3 minutes and then place it on ice to denature any secondary structures.[7]

  • Electrophoresis:

    • Assemble the gel apparatus and pre-run the gel for about 30 minutes.

    • Load the denatured sample into the wells.

    • Run the gel at a constant power until the desired separation is achieved.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The main, most intense band should be the full-length product.

    • Carefully excise the band corresponding to the full-length oligonucleotide using a clean scalpel.[13]

  • Elution and Recovery:

    • Crush the excised gel slice and soak it in gel elution buffer overnight at room temperature with gentle agitation.[8]

    • Separate the elution buffer from the gel fragments by centrifugation or filtration.

    • Recover the oligonucleotide from the elution buffer by ethanol (B145695) precipitation.

    • Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification crude_oligo Crude 2'-Fluoro Oligo dissolve Dissolve in Mobile Phase A crude_oligo->dissolve hplc_system IP-RP-HPLC System (C18 Column, 60°C) dissolve->hplc_system Inject gradient Gradient Elution (ACN in TEA/HFIP Buffer) hplc_system->gradient uv_detector UV Detection (260 nm) gradient->uv_detector fraction_collection Fraction Collection uv_detector->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_product Purified 2'-Fluoro Oligo lyophilization->purified_product

Purification_Analysis_Comparison cluster_purification Purification Methods cluster_analysis Analytical Methods hplc_pur IP-RP-HPLC (High Throughput, Scalable) purified_oligo Purified Oligo hplc_pur->purified_oligo page_pur PAGE (Highest Purity, Low Yield) page_pur->purified_oligo lcms_an LC-MS (Identity & Purity) final_product Characterized Product lcms_an->final_product cge_an CGE (Purity & Size Heterogeneity) cge_an->final_product hplc_an Analytical HPLC (Purity) hplc_an->final_product crude_oligo Crude 2'-Fluoro Oligo crude_oligo->hplc_pur crude_oligo->page_pur purified_oligo->lcms_an purified_oligo->cge_an purified_oligo->hplc_an

References

A Comparative Guide to the Biological Activity of 2'-Fluoro Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the engineering of small interfering RNA (siRNA) is a critical step in harnessing RNA interference (RNAi) for therapeutic applications. Chemical modifications are essential to overcome the inherent instability and potential immunogenicity of unmodified siRNA. Among these, the 2'-fluoro (2'-F) modification has emerged as a uniquely effective strategy. This guide provides an objective comparison of 2'-F modified siRNA with unmodified siRNA and other common alternatives, supported by experimental data.

Enhanced Biological Stability and Potency

The 2'-F modification imparts significant "drug-like" properties to siRNA molecules. By replacing the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom, the siRNA duplex gains remarkable resistance to nuclease degradation, a crucial factor for in vivo applications.[1][2][3] This increased stability does not come at the cost of efficacy; in fact, 2'-F modified siRNAs often exhibit similar or even superior gene silencing activity compared to their unmodified counterparts.[2][4]

Key Performance Metrics: A Comparative Overview

The following tables summarize the quantitative data on the performance of 2'-F modified siRNA in comparison to unmodified siRNA and other modifications.

Parameter Unmodified siRNA 2'-Fluoro (2'-F) Modified siRNA 2'-O-Methyl (2'-O-Me) Modified siRNA Reference
Thermal Stability (Tm) 71.8 °C86.2 °C (approx. 15°C increase)Generally increased, but less than 2'-F[1][2]
Nuclease Resistance (in human plasma/serum) Completely degraded within 4 hours (t1/2 < 1 min)t1/2 > 24 hoursIncreased stability, but less than 2'-F[2][3]
In Vitro Silencing Potency (IC50) 0.95 nM0.50 nM (approx. 2-fold more potent)Variable, can be less potent if extensively modified[5]
In Vivo Silencing Potency BaselineApprox. 2-fold more potentVariable[1]
Immunostimulatory Response (IFNα, TNFα induction) Stimulates productionNo significant stimulationReduced stimulation[1][2]

Table 1: Comparison of key performance parameters of different siRNA modifications.

In-Depth Analysis of Biological Activity

Nuclease Resistance

The enhanced nuclease resistance of 2'-F modified siRNA is a primary advantage for therapeutic development. Unmodified siRNAs are rapidly degraded by endo- and exonucleases present in plasma and tissues.[2][3] The 2'-F modification sterically hinders the approach of these enzymes, significantly extending the half-life of the siRNA in biological fluids.[2][3]

Gene Silencing Efficiency

The ultimate measure of an siRNA's utility is its ability to silence the target gene. The 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNAi.[2][6] This compatibility allows 2'-F modified siRNAs to effectively guide the cleavage of the target mRNA, leading to potent and sustained gene silencing.[2][4] In some instances, the increased stability of the 2'-F modified siRNA can translate to a more prolonged silencing effect.[7]

Off-Target Effects

A critical consideration in siRNA therapeutics is the potential for off-target effects, where the siRNA unintentionally silences genes other than the intended target. While all siRNAs have the potential for off-target activity, studies have explored strategies to mitigate this, including specific chemical modification patterns. For instance, a 2'-O-methyl modification at position 2 of the guide strand has been shown to reduce off-target silencing.[8] While 2'-F modifications are generally well-tolerated, careful design and screening are always necessary to minimize off-target effects.[9][10]

Immunostimulatory Potential

Unmodified siRNAs can be recognized by the innate immune system as foreign RNA, leading to the production of inflammatory cytokines such as interferons (IFNs) and tumor necrosis factor-alpha (TNFα).[2][11] This can cause unwanted side effects and reduce the therapeutic window. The 2'-F modification has been shown to significantly reduce or eliminate these immunostimulatory responses, making it a safer option for in vivo use.[1][2][12]

Experimental Protocols

To aid in the evaluation of siRNA modifications, detailed methodologies for key experiments are provided below.

Nuclease Resistance Assay

Objective: To assess the stability of siRNA in the presence of nucleases.

Protocol:

  • Incubate 5'-radiolabeled siRNA (e.g., with ³²P) in human plasma or serum (typically 80-90% v/v) at 37°C.

  • At various time points (e.g., 0, 1, 5, 15, 60 minutes, 4, 8, 24, 48 hours), collect aliquots of the reaction.

  • Stop the degradation by adding a quenching solution (e.g., formamide (B127407) loading buffer).

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the intact siRNA bands by autoradiography and quantify the percentage of intact siRNA over time to determine the half-life (t1/2).[3]

In Vitro Gene Silencing Assay

Objective: To determine the potency of siRNA in silencing a target gene in a cell-based assay.

Protocol:

  • Seed cells (e.g., HeLa cells stably expressing a reporter gene like luciferase or an endogenous target) in a multi-well plate.[3][13]

  • Incubate the cells for 24-72 hours post-transfection.[14]

  • Lyse the cells and measure the expression level of the target gene. This can be done by quantifying mRNA levels using real-time quantitative PCR (RT-qPCR) or by measuring protein levels via Western blot or an activity assay (e.g., luciferase assay).[13]

  • Calculate the percentage of gene silencing for each siRNA concentration and determine the half-maximal inhibitory concentration (IC50).

Immunostimulation Assay

Objective: To measure the induction of inflammatory cytokines by siRNA.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Culture the PBMCs and expose them to the siRNA formulations.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of cytokines such as IFNα and TNFα in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[11]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the RNAi pathway and a typical experimental workflow for evaluating siRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex (2'-F modified) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Enters RISC Dicer->RISC_loading RISC Activated RISC (with guide strand) RISC_loading->RISC Passenger strand removed Cleavage mRNA Cleavage RISC->Cleavage Binds to target mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference (RNAi) signaling pathway.

siRNA_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design siRNA Design (Unmodified vs. 2'-F) Synthesis Chemical Synthesis Design->Synthesis Stability Nuclease Resistance (Plasma/Serum Assay) Synthesis->Stability Silencing Gene Silencing (Cell Culture) Synthesis->Silencing Immunity Immunostimulation (PBMC Assay) Synthesis->Immunity Efficacy Target Gene Knockdown (Animal Model) Silencing->Efficacy Toxicity Toxicity Assessment Immunity->Toxicity

Caption: Experimental workflow for siRNA evaluation.

References

Safety Operating Guide

Proper Disposal of DMT-2'Fluoro-DG(IB) Amidite: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DMT-2'Fluoro-DG(IB) Amidite and associated waste streams generated during oligonucleotide synthesis. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, should be worn at all times when handling the solid phosphoramidite (B1245037) or its solutions. All handling of this reagent should be conducted in a well-ventilated fume hood.

Understanding the Waste Streams

The disposal of this compound is not limited to the unused product itself but encompasses all materials that have come into contact with it. A typical oligonucleotide synthesis workflow generates several distinct waste streams that require careful segregation and management.

Waste Stream CategoryExamplesPrimary Hazards
Solid Waste - Expired or unused this compound- Empty reagent containers- Contaminated gloves, pipette tips, and labware (e.g., weighing boats, microcentrifuge tubes)- Used solid-phase synthesis columnsChemical contamination, potential for dust inhalation
Liquid Waste - Used acetonitrile (B52724) (from wash steps and reagent dissolution)- Deprotection solutions (e.g., ammonium (B1175870) hydroxide (B78521), methylamine)- Aqueous waste from purification steps (e.g., HPLC)Flammable, toxic, corrosive

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the safe disposal of all waste generated during the use of this compound.

Unused or Expired this compound (Solid Waste)
  • Do not attempt to dispose of solid phosphoramidite waste directly in the regular trash or down the drain.

  • Carefully package the original container with the unused or expired product in a secondary, sealable plastic bag.

  • Label the bag clearly as "Hazardous Chemical Waste: this compound".

  • Store the packaged waste in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by a licensed chemical waste management company.

Contaminated Solid Waste
  • Segregate all solid waste contaminated with this compound at the point of generation. This includes gloves, pipette tips, weighing paper, and any other disposable labware.

  • Place these items in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Chemical Waste: Solid Phosphoramidite Waste".

  • Once the container is full, seal it securely and move it to the designated hazardous waste accumulation area for collection by a licensed disposal service.

Empty Reagent Containers
  • Empty containers that held this compound are considered hazardous waste.

  • Triple-rinse the empty container with a suitable solvent, such as acetonitrile.

  • Collect the rinsate as hazardous liquid waste (see section 4).

  • Deface the original label on the container to prevent accidental reuse.

  • Dispose of the rinsed, defaced container as hazardous solid waste, following the procedure outlined in section 2.

Liquid Waste Management

Liquid waste from oligonucleotide synthesis is a significant and hazardous stream that requires careful handling.

  • Waste Segregation:

    • Acetonitrile Waste: Collect all used acetonitrile from wash steps and reagent preparation in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with acetonitrile and clearly labeled "Hazardous Waste: Acetonitrile".

    • Deprotection Solution Waste: Collect waste from the deprotection step (e.g., solutions containing ammonium hydroxide or methylamine) in a separate, compatible, and clearly labeled hazardous waste container. Label it as "Hazardous Waste: Corrosive Amine Waste".

    • Aqueous Waste: Aqueous solutions from purification steps should be collected separately. While they may be less hazardous than the solvent waste, they can still contain trace amounts of chemicals and should be disposed of as hazardous aqueous waste.

  • Container Management:

    • All liquid waste containers must be kept tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).

    • Store liquid waste containers in secondary containment to prevent spills.

    • Do not overfill waste containers. Leave adequate headspace for expansion.

  • Disposal:

    • Never dispose of liquid waste from oligonucleotide synthesis down the drain.

    • Arrange for the collection of all segregated liquid waste containers by a licensed hazardous waste disposal company.

Experimental Protocols for Waste Handling

While direct chemical treatment of phosphoramidite waste is not recommended in a standard laboratory setting due to the potential for hazardous reactions, the segregation protocols are a critical aspect of safe disposal.

Protocol for Segregation of Solid Waste at the Bench:

  • At the start of the experiment, place a small, labeled hazardous waste bag or container within easy reach in the fume hood.

  • Immediately discard all contaminated solid items (pipette tips, weighing boats, etc.) into this container.

  • At the end of the procedure, seal the container and transfer it to the main solid hazardous waste accumulation container for your lab.

Protocol for Handling Acetonitrile Waste:

  • Connect the waste line from the DNA synthesizer directly to a labeled hazardous waste container.

  • Ensure the connection is secure to prevent leaks.

  • Monitor the liquid level in the waste container regularly to avoid overfilling.

  • When the container is full, disconnect it from the synthesizer, seal it tightly, and move it to the designated hazardous waste storage area.

Visualizing the Disposal Workflow

To provide a clear and logical overview of the disposal process, the following diagrams illustrate the decision-making and procedural steps.

G cluster_solid Solid Waste Disposal Workflow start_solid Generation of Solid Waste (Unused Product, Contaminated Labware) segregate_solid Segregate at Point of Generation start_solid->segregate_solid package_solid Package in Labeled, Sealed Hazardous Waste Container segregate_solid->package_solid store_solid Store in Designated Hazardous Waste Area package_solid->store_solid dispose_solid Collection by Licensed Disposal Service store_solid->dispose_solid

Caption: Workflow for the disposal of solid waste.

G cluster_liquid Liquid Waste Disposal Workflow start_liquid Generation of Liquid Waste (Acetonitrile, Deprotection Solutions) segregate_acetonitrile Collect Acetonitrile Waste start_liquid->segregate_acetonitrile segregate_deprotection Collect Deprotection Waste start_liquid->segregate_deprotection segregate_aqueous Collect Aqueous Waste start_liquid->segregate_aqueous store_liquid Store in Labeled, Sealed Containers with Secondary Containment segregate_acetonitrile->store_liquid segregate_deprotection->store_liquid segregate_aqueous->store_liquid dispose_liquid Collection by Licensed Disposal Service store_liquid->dispose_liquid

Caption: Workflow for the disposal of liquid waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, fostering a culture of safety and environmental stewardship. Always refer to your institution's specific waste management guidelines and consult with your Environmental Health and Safety (EHS) department for any questions or clarification.

Safeguarding Your Research: Essential Safety and Handling Protocols for DMT-2'Fluoro-DG(IB) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with DMT-2'Fluoro-DG(IB) Amidite. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.

This compound is a nucleoside phosphoramidite (B1245037) used in the synthesis of modified oligonucleotides.[1][2][3] These modified nucleic acids offer enhanced thermal stability and nuclease resistance, making them valuable in antisense technology, gene silencing, and various diagnostic and therapeutic applications.[1][2] Proper handling and disposal are crucial due to the chemical nature of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[4][5]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Face ShieldRecommended when there is a splash hazard.[4]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[4]
Laboratory CoatA laboratory coat must be worn.[4]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[4]

Operational Plan: Step-by-Step Handling and Storage

1. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[5]

  • Ensure all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling the compound.[4][5]

2. Storage:

  • Keep the container tightly sealed to prevent moisture and air exposure.[4][5]

  • Store in a dry, well-ventilated area.[4][5]

  • The recommended storage temperature is -20°C.[2][3][4][6][7] Some sources also mention storage at -80°C for longer-term stability.[6]

  • Protect from heat and store away from oxidizing agents.[4][5]

Disposal Plan

Contaminated materials and unused product should be disposed of as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste materials, including empty containers, used gloves, and other contaminated disposables, in a designated and clearly labeled hazardous waste container.

  • Avoid mixing with other waste streams.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols

The synthesis of 2'-fluoro oligonucleotides using this compound is similar to standard DNA synthesis but requires an elongated coupling time. A recommended coupling time is 3 minutes, compared to the standard 90 seconds for DNA monomers.[1][2] Deprotection can be achieved using concentrated ammonia (B1221849) solution for 8 hours at 55°C or with AMA for 10 minutes at 65°C.[1][2]

Visualizing the Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh/Measure Amidite B->C Proceed to Handling D Perform Synthesis C->D E Store Unused Amidite at -20°C in a Tightly Sealed Container D->E After Use F Collect Contaminated Waste (Gloves, Tips, etc.) D->F Generate Waste G Dispose as Hazardous Waste (Follow EHS Guidelines) F->G

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-2'Fluoro-DG(IB) Amidite
Reactant of Route 2
Reactant of Route 2
DMT-2'Fluoro-DG(IB) Amidite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.